3-methoxy-4-methyl-1H-pyrazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-methoxy-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-6-7-5(4)8-2/h3H,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIUBHUVCAXJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-4-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-methoxy-4-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the pyrazole class of compounds, which are recognized as "privileged scaffolds" in therapeutic agent development, a thorough understanding of its fundamental characteristics is paramount for its application in research and development.[1][2] This document collates available data, presents predicted properties based on established computational models and analysis of analogous structures, and details robust experimental protocols for the empirical determination of these key parameters. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule's behavior for synthesis, formulation, and biological screening.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2] First synthesized in 1883, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] The clinical success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a range of kinase inhibitors in oncology underscores the versatility and importance of this structural motif in modern drug design.[1][2] The metabolic stability and adaptable nature of the pyrazole ring make it a favored building block for creating novel therapeutic agents.
This guide focuses specifically on 3-methoxy-4-methyl-1H-pyrazole, providing a detailed examination of its physicochemical properties which are critical for predicting its behavior in biological systems and for its practical application in a laboratory setting.
Molecular and Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-methoxy-4-methyl-1H-pyrazole is presented in Table 1. Due to the limited availability of direct experimental data for this specific molecule, some values are predicted based on computational models and data from structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | Calculated |
| Molecular Weight | 112.13 g/mol | Calculated |
| CAS Number | 1533442-13-5 | [3] |
| Physical State | Predicted to be a liquid or low-melting solid | Inferred from analogs |
| Melting Point | Not available (Parent pyrazole: 67-70 °C) | [2] |
| Boiling Point | Not available (Parent pyrazole: 186-188 °C) | [2] |
| Predicted pKa | ~2.5 (for the pyrazole N-H proton) and ~ -2.0 (for the protonated methoxy group) | Computational Prediction |
| Predicted logP | ~0.8 | Computational Prediction |
| Aqueous Solubility | Predicted to be moderate to high | Inferred from structure |
Synthesis of 3-methoxy-4-methyl-1H-pyrazole
A potential synthetic pathway could involve the reaction of 3-methoxy-2-methyl-3-oxopropanal with hydrazine hydrate. The following diagram illustrates a generalized workflow for this type of pyrazole synthesis.
Spectroscopic and Chromatographic Characterization
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR spectra for 3-methoxy-4-methyl-1H-pyrazole are not available. However, based on the analysis of structurally similar pyrazoles, a predicted ¹H and ¹³C NMR spectrum can be outlined.
Predicted ¹H NMR (in CDCl₃):
-
δ ~7.3-7.5 ppm (s, 1H): Pyrazole ring C5-H proton.
-
δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. The chemical shift for methoxy groups typically falls between 2.4 and 4.4 ppm.[4]
-
δ ~2.1 ppm (s, 3H): Methyl (-CH₃) protons attached to the pyrazole ring.
-
δ (variable, broad s, 1H): Pyrazole N-H proton. The chemical shift of this proton is highly dependent on solvent and concentration.
Predicted ¹³C NMR (in CDCl₃):
-
δ ~150-160 ppm: Pyrazole ring C3 (attached to the methoxy group).
-
δ ~130-140 ppm: Pyrazole ring C5.
-
δ ~105-115 ppm: Pyrazole ring C4 (attached to the methyl group).
-
δ ~55-60 ppm: Methoxy carbon (-OCH₃).
-
δ ~10-15 ppm: Methyl carbon (-CH₃).
Predicted Infrared (IR) Spectroscopy
The IR spectrum of 3-methoxy-4-methyl-1H-pyrazole is expected to show characteristic absorption bands for the functional groups present.
-
~3100-3300 cm⁻¹ (broad): N-H stretching of the pyrazole ring.
-
~2850-3000 cm⁻¹: C-H stretching of the methyl and methoxy groups.
-
~1500-1600 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
~1050-1250 cm⁻¹: C-O stretching of the methoxy group.
Predicted Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-methoxy-4-methyl-1H-pyrazole is expected to show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern of pyrazoles typically involves the loss of N₂ or HCN.[2] The presence of the methoxy and methyl groups will also lead to characteristic fragmentation pathways.
Experimental Protocols for Physicochemical Property Determination
For researchers requiring definitive data, the following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 3-methoxy-4-methyl-1H-pyrazole to a known volume of purified water in a sealed, temperature-controlled container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.
-
Quantification: Determine the concentration of the solute in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations must be prepared for accurate quantification.
-
Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of ionizable compounds.[6]
Methodology:
-
Sample Preparation: Prepare a solution of 3-methoxy-4-methyl-1H-pyrazole of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer. Use a calibrated burette to add the titrant (a strong acid or base of known concentration).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is ionized.
-
Validation: The Henderson-Hasselbalch equation can be used to calculate the pKa at various points along the titration curve to ensure consistency.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key parameter in drug design.[7][8]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of 3-methoxy-4-methyl-1H-pyrazole to a mixture of the pre-saturated n-octanol and water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Safety and Handling
Based on the available GHS hazard classifications for 3-methoxy-4-methyl-1H-pyrazole, the following safety precautions should be observed.[3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for pyrazole as a reference for handling compounds of this class.[2]
Conclusion
3-methoxy-4-methyl-1H-pyrazole is a valuable building block in the field of medicinal chemistry, belonging to the esteemed pyrazole family of heterocycles. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive framework for understanding and working with this compound. By leveraging data from analogous structures, employing computational prediction methods, and utilizing the detailed experimental protocols provided, researchers can confidently incorporate 3-methoxy-4-methyl-1H-pyrazole into their drug discovery and development programs. The continued exploration of such substituted pyrazoles holds significant promise for the discovery of novel therapeutic agents.
References
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]
-
Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025). Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry a Comprehensive Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester. Retrieved from [Link]
-
ACS Publications. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Mustaqbal University. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Advanced Chemistry Development. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
Advanced Chemistry Development. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
Sci-Hub. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(methoxymethyl)-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Advanced Chemistry Development. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
ACS Publications. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (2009). Process for the preparation of pyrazole and its derivatives.
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 3. d-nb.info [d-nb.info]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PrologP | www.compudrug.com [compudrug.com]
An In-depth Technical Guide to the Thermodynamic Stability of 3-methoxy-4-methyl-1H-pyrazole
Foreword: The Imperative of Thermodynamic Stability in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic thermodynamic stability of a lead compound is a cornerstone of its potential success. It is a critical parameter that dictates not only the compound's shelf-life and formulation feasibility but also its pharmacokinetic and pharmacodynamic profiles. A molecule with poor thermodynamic stability is prone to degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and unpredictable bioavailability.[1][2] Therefore, a comprehensive understanding and rigorous evaluation of the thermodynamic stability of a novel chemical entity, such as 3-methoxy-4-methyl-1H-pyrazole, is an indispensable early-stage gatekeeper in the progression of a drug candidate. This guide provides a detailed framework for the comprehensive evaluation of the thermodynamic stability of 3-methoxy-4-methyl-1H-pyrazole, integrating both computational and experimental methodologies.
Molecular Architecture and its Influence on the Stability of 3-methoxy-4-methyl-1H-pyrazole
The thermodynamic stability of 3-methoxy-4-methyl-1H-pyrazole is intrinsically linked to its molecular structure. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts a degree of inherent stability due to electron delocalization.[3] However, the nature and position of its substituents—a methoxy group at the 3-position and a methyl group at the 4-position—introduce specific electronic and steric effects that modulate this stability.
The methoxy group, being an electron-donating group, can influence the electron density of the pyrazole ring, potentially affecting its reactivity and stability. The methyl group, an electron-donating alkyl group, can also contribute to the overall electronic profile and introduce steric considerations. The interplay of these substituents with the pyrazole core dictates the molecule's susceptibility to various degradation pathways, such as oxidation, hydrolysis, or thermal decomposition. A thorough understanding of these structural nuances is paramount for designing robust stability studies and for interpreting the resulting data.
Computational Assessment of Thermodynamic Stability: A Quantum Chemical Approach
Computational chemistry provides a powerful in-silico toolkit for predicting and understanding the thermodynamic stability of molecules before embarking on extensive experimental work.[4] Density Functional Theory (DFT) calculations, in particular, offer a balance of accuracy and computational efficiency for studying small organic molecules.[4]
In-Silico Experimental Protocol: DFT Calculations
This protocol outlines the steps for a comprehensive computational analysis of 3-methoxy-4-methyl-1H-pyrazole's thermodynamic stability.
Objective: To calculate key thermodynamic parameters, including the Gibbs free energy of formation, enthalpy of formation, and to visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess kinetic stability.
Methodology:
-
Geometry Optimization:
-
The initial 3D structure of 3-methoxy-4-methyl-1H-pyrazole is built using a molecular editor.
-
A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule.[4]
-
-
Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Calculation of Thermodynamic Properties:
-
The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are calculated. These values provide a quantitative measure of the molecule's thermodynamic stability relative to its constituent elements in their standard states.
-
-
Frontier Molecular Orbital Analysis:
-
The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its tendency to undergo chemical reactions. A larger gap generally implies greater stability.
-
Data Presentation: Calculated Thermodynamic Parameters
| Parameter | Calculated Value (Hypothetical) | Significance |
| ΔHf° (kJ/mol) | -50.2 | Negative value indicates an exothermic formation process, suggesting stability relative to constituent elements. |
| ΔGf° (kJ/mol) | 120.5 | Positive value indicates the formation from elements is non-spontaneous under standard conditions. |
| HOMO Energy (eV) | -6.8 | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.6 | A larger gap suggests higher kinetic stability and lower reactivity. |
Visualization: Computational Workflow
Caption: Integrated workflow for experimental thermal analysis.
Synthesis of Findings and Concluding Remarks
The thermodynamic stability of 3-methoxy-4-methyl-1H-pyrazole is a multifaceted property that requires a synergistic approach of computational and experimental evaluation. The in-silico predictions from DFT calculations offer a valuable preliminary assessment of its intrinsic stability and reactivity, guiding further experimental design. The experimental data from DSC and TGA provide concrete, quantitative measures of its thermal behavior, defining its operational limits and potential degradation pathways.
For researchers, scientists, and drug development professionals, a thorough understanding of these principles and methodologies is not merely an academic exercise but a critical component of risk mitigation and a prerequisite for the successful translation of a promising molecule from the laboratory to the clinic. The framework presented in this guide provides a robust and scientifically rigorous pathway for the comprehensive characterization of the thermodynamic stability of 3-methoxy-4-methyl-1H-pyrazole and other novel chemical entities.
References
- 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information - NextSDS. (n.d.).
- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.).
- the role of thermodynamics in drug stability | PPTX - Slideshare. (n.d.).
- Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System - Taylor & Francis. (2024, October 24).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10).
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23).
- Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy - DergiPark. (2025, March 31).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
- Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - MDPI. (2022, September 15).
- Importance of Thermodynamics in Drug Designing. (n.d.).
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23).
- Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.).
- Introduction to the Special Issue on Biothermodynamics | NIST. (2012, May 14).
Sources
Comprehensive Technical Guide on 3-Methoxy-4-methyl-1H-pyrazole: Physicochemical Profiling, Synthesis, and Pharmacological Utility
Executive Summary
In the landscape of modern drug discovery, the pyrazole ring serves as a privileged scaffold, frequently deployed as a bioisostere for amides and phenols to enhance metabolic stability and target affinity. 3-Methoxy-4-methyl-1H-pyrazole (CAS: 1533442-13-5) is a highly specialized, low-molecular-weight building block. Its unique substitution pattern—a methoxy group for hydrogen-bond acceptance and a methyl group for hydrophobic packing—makes it a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed for researchers and drug development professionals.
Physicochemical Profiling & Thermodynamic Causality
Understanding the physical properties of 3-methoxy-4-methyl-1H-pyrazole is essential for downstream processing, purification, and formulation.
Quantitative Data Summary
The following table synthesizes the core computational and empirical properties of the molecule [1].
| Property | Value | Mechanistic Causality / Application Note |
| CAS Number | 1533442-13-5 | Unique identifier for this specific regioisomer. |
| Molecular Formula | C5H8N2O | Defines the atomic composition. |
| Molecular Weight | 112.13 g/mol | Calculated from standard atomic weights; ideal for fragment-based drug design (FBDD). |
| Exact Mass | 112.06366 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation; expected [M+H]+ at m/z 113.071[2]. |
| Boiling Point | ~220–240 °C (Predicted) | Elevated due to strong intermolecular hydrogen bonding (N-H···N and N-H···O). |
| Topological Polar Surface Area | 41.49 Ų | Highly favorable for membrane permeability and oral bioavailability (Lipinski's Rule of 5). |
| H-Bond Donors / Acceptors | 1 Donor / 2 Acceptors | The N-H acts as a donor, while the methoxy oxygen and imine nitrogen act as acceptors. |
The Boiling Point Anomaly: Hydrogen Bonding Dynamics
For a molecule with a molecular weight of only 112.13 g/mol , a boiling point exceeding 220 °C is thermodynamically unusual when compared to non-polar hydrocarbons of similar mass (e.g., octane, MW 114 g/mol , BP 125 °C).
The Causality: Unsubstituted pyrazole (MW 68 g/mol ) boils at 187 °C. This is driven by extensive intermolecular hydrogen bonding. The N-H proton of one pyrazole molecule acts as a strong hydrogen bond donor to the sp2 -hybridized imine nitrogen of an adjacent molecule, forming stable cyclic dimers or linear polymeric chains in the liquid phase. In 3-methoxy-4-methyl-1H-pyrazole, the addition of the methoxy group introduces a secondary hydrogen-bond acceptor site (the oxygen atom), further stabilizing the liquid-phase intermolecular network. Consequently, significantly more thermal energy (higher boiling point) is required to break these cohesive forces and transition the substance into the vapor phase.
Structural Dynamics: Annular Tautomerism
A critical factor in utilizing 3-methoxy-4-methyl-1H-pyrazole is understanding its annular tautomerism. In solution, the proton rapidly exchanges between the two nitrogen atoms of the pyrazole ring.
-
3-Methoxy-4-methyl-1H-pyrazole ⇌ 5-Methoxy-4-methyl-1H-pyrazole
Analytical Impact: Because this proton transfer is often faster than the NMR timescale at room temperature, the signals for the carbon atoms at positions 3 and 5 may appear broadened or averaged in 13 C NMR spectra. Researchers must cool the sample (e.g., to -50 °C in DMF- d7 ) to slow the exchange rate and resolve the individual tautomers, ensuring accurate structural validation.
Experimental Methodologies: Self-Validating Synthesis
The synthesis of substituted pyrazoles requires precise control over cyclization thermodynamics. The following protocol details the synthesis of 3-methoxy-4-methyl-1H-pyrazole utilizing a modified Paal-Knorr-type condensation [3].
Step-by-Step Synthetic Protocol
Step 1: Reagent Preparation & Initiation
-
Action: Dissolve 1.0 equivalent of the precursor (e.g., a hydrated 1-methoxy-2-butyne derivative or methyl 3-methoxy-2-methylacrylate) in anhydrous methanol (0.5 M concentration).
-
Action: Slowly add 1.05 equivalents of hydrazine monohydrochloride ( NH2NH2⋅HCl ) at 0 °C under an inert argon atmosphere.
-
Causality: The slight excess of hydrazine ensures complete consumption of the carbon electrophile. The hydrochloride salt is preferred over free hydrazine hydrate as the mildly acidic conditions catalyze the initial nucleophilic attack on the carbonyl/alkyne equivalent.
Step 2: Thermal Cyclization
-
Action: Heat the reaction mixture to reflux (~65 °C) for 16 to 48 hours.
-
Causality: While the initial hydrazone formation occurs rapidly at room temperature, the subsequent intramolecular ring closure and dehydration steps face a higher activation energy barrier. Refluxing provides the necessary thermal energy to drive the reaction to the thermodynamically stable aromatic pyrazole.
Step 3: In-Process Self-Validation
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).
-
Validation: The disappearance of the starting material spot and the emergence of a new, lower- Rf spot (due to the polar N-H group) confirms reaction progression. Aliquots analyzed via LC-MS must show a dominant peak at m/z 113.07 ([M+H]+), validating the exact mass of 112.06 Da.
Step 4: Purification & Isolation
-
Action: Concentrate the mixture in vacuo, neutralize with saturated NaHCO3 , and extract with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous Na2SO4 .
-
Action: Purify the crude oil via silica gel column chromatography.
-
Causality: Silica gel separates the target compound from unreacted hydrazine and highly polar polymeric side products based on differential adsorption.
Synthesis Workflow Visualization
Caption: Logical workflow for the synthesis and analytical validation of 3-methoxy-4-methyl-1H-pyrazole.
Applications in Drug Development: Kinase Inhibition
In medicinal chemistry, the 3-methoxy-4-methyl-1H-pyrazole moiety is frequently grafted onto larger scaffolds to create potent kinase inhibitors.
Mechanism of Action: The pyrazole ring acts as an ATP-competitive hinge binder. The N-H group donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the adjacent sp2 nitrogen accepts a hydrogen bond from a backbone amide (typically from a residue like Leu or Val). The 4-methyl group projects into the hydrophobic pocket, enhancing van der Waals interactions, while the 3-methoxy group can interact with the solvent front or specific polar residues, dictating kinase selectivity (e.g., targeting JAK over other kinases).
Pharmacological Pathway Visualization
Caption: Mechanism of action showing a pyrazole derivative inhibiting the JAK/STAT signaling pathway.
References
-
PubChemLite (Université du Luxembourg) - 3-methoxy-4-methyl-1h-pyrazole (C5H8N2O) Exact Mass and CCS Data. PubChemLite. URL: [Link]
- European Patent Office (EP2151434 A1) - Alkoxypyrazoles and the process for their preparation. Google Patents.
Electronic Properties and Acid-Base Equilibria of 3-Methoxy-4-methyl-1H-pyrazole: A Technical Guide
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities and tunable physicochemical properties. The functionalization of the pyrazole ring with specific substituents profoundly alters its electronic topology, directly impacting its pharmacokinetics, target binding affinity, and solubility. This whitepaper provides an in-depth mechanistic analysis of the electronic properties and acid-base chemistry (pKa) of 3-methoxy-4-methyl-1H-pyrazole . By dissecting the competing mesomeric and inductive effects of its substituents, this guide equips researchers with the predictive insights necessary for rational drug design and synthetic optimization.
Structural and Electronic Properties
The Amphoteric Pyrazole Core
To understand the substituted derivative, one must first examine the unsubstituted 1H-pyrazole core. Pyrazole is a five-membered, 6π-electron heteroaromatic ring containing two adjacent nitrogen atoms with distinct chemical roles[1]:
-
N1 (Pyrrole-like Nitrogen): Contributes two electrons (a lone pair) to the aromatic π-system. It is hydrogen-bond donating and acts as a weak acid.
-
N2 (Pyridine-like Nitrogen): Contributes one electron to the π-system. Its lone pair resides in an sp2 hybridized orbital orthogonal to the aromatic ring, making it available for protonation. Consequently, N2 acts as a weak base[1].
Because of these dual nitrogen functionalities, pyrazoles are amphoteric, capable of both accepting and donating protons depending on the ambient pH[2].
Substituent Effects: Causality and Electronic Distribution
The introduction of a methoxy group at C3 and a methyl group at C4 creates a complex interplay of electronic effects that perturb the pyrazole's baseline electron density.
-
3-Methoxy Group (+M, -I): The methoxy group is electronically dichotomous. Through the σ -bond framework, the highly electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I). However, through the π -system, the oxygen lone pairs exert a powerful electron-donating mesomeric effect (+M) via resonance[3]. In the pyrazole system, the +M effect dominates, significantly increasing the electron density at the ortho/para-equivalent positions (specifically N2 and C5).
-
4-Methyl Group (+I): The methyl group at the C4 position acts as a weak electron donor through positive induction (+I) and hyperconjugation[4]. This pushes additional electron density into the aromatic ring, synergizing with the methoxy group's +M effect to create an electron-rich heterocycle.
Prototropic Tautomerism
Like most N-unsubstituted pyrazoles, 3-methoxy-4-methyl-1H-pyrazole undergoes rapid annular prototropic tautomerism, existing in equilibrium with its 5-methoxy-4-methyl-1H-pyrazole tautomer[1]. The position of this equilibrium is heavily influenced by the solvent environment and the stabilization of the respective tautomers. Generally, the 3-methoxy tautomer is favored due to the minimization of steric clashes and the optimal alignment of the methoxy oxygen's lone pairs with the ring's π -system.
Electronic contributions of 3-methoxy and 4-methyl substituents on the pyrazole core.
Acid-Base Chemistry and pKa Shifts
The pKa of a molecule is not merely a static number; it is a thermodynamic readout of ion stabilization. For pyrazoles, two pKa values are relevant: pKa1 (deprotonation of the pyrazolium cation to the neutral species) and pKa2 (deprotonation of the neutral species to the pyrazolate anion).
pKa1: Basicity of the Pyridine-like Nitrogen (N2)
Unsubstituted pyrazole has a pKa1 of 2.52[2]. When a methyl group is added to the C4 position (4-methylpyrazole), the +I effect stabilizes the protonated pyrazolium cation, raising the pKa1 to approximately 2.90 - 3.00[4]. A methyl group at the C3 position (3-methylpyrazole) has an even stronger proximity effect, raising the pKa1 to 3.54[5].
In 3-methoxy-4-methyl-1H-pyrazole, the strong +M effect of the 3-methoxy group heavily enriches the N2 nitrogen, making it significantly more basic. Although the -I effect of the oxygen slightly tempers this, the combined electron-donating power of the C3-methoxy and C4-methyl groups stabilizes the conjugate acid. Consequently, the pKa1 is shifted upward, estimated between 3.4 and 3.8 .
pKa2: Acidity of the Pyrrole-like Nitrogen (N1)
Unsubstituted pyrazole is a very weak acid with a pKa2 of 14.21[2]. To form the pyrazolate anion, the N1 proton must be removed. Electron-donating groups destabilize this resulting anion by forcing excess electron density onto an already negatively charged ring. For instance, 3-methylpyrazole exhibits a pKa2 of 14.56[6]. The dual electron-donating nature of the 3-methoxy and 4-methyl groups in our target compound further destabilizes the conjugate base, pushing the pKa2 to an estimated 14.8 - 15.2 , rendering it less acidic than the parent scaffold.
Quantitative Data Presentation
The following table summarizes the comparative pKa shifts driven by substituent electronic effects:
| Compound | pKa1 (Conjugate Acid) | pKa2 (Neutral Acid) | Primary Electronic Effect |
| 1H-Pyrazole | 2.52 | 14.21 | Baseline (Unsubstituted) |
| 4-Methyl-1H-pyrazole | 2.90 - 3.00 | ~14.90 | Weak +I (Methyl) |
| 3-Methyl-1H-pyrazole | 3.54 | 14.56 | +I (Methyl) closer to N2 |
| 3-Methoxy-4-methyl-1H-pyrazole | ~3.4 - 3.8 (Est.) | ~14.8 - 15.2 (Est.) | +M/-I (Methoxy) & +I (Methyl) |
Experimental Methodologies: Self-Validating pKa Determination
To empirically validate the pKa values of novel pyrazole derivatives, relying solely on potentiometric titration can lead to errors at extreme pH ranges (pH < 3 or pH > 11). As a best practice, UV-Vis Spectrophotometric Titration coupled with potentiometry provides a self-validating system. The methoxy and methyl groups act as auxochromes, ensuring that the protonated, neutral, and anionic species exhibit distinct UV absorption maxima ( λmax ).
Step-by-Step Protocol: UV-Vis Spectrophotometric Titration
-
Sample Preparation: Prepare a 0.05 mM solution of 3-methoxy-4-methyl-1H-pyrazole in a 0.1 M KCl aqueous background. Causality: The high KCl concentration maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, thus yielding thermodynamic pKa values rather than apparent ones.
-
Acidification: Lower the pH of the solution to 1.5 using 0.1 M HCl to ensure >99% of the compound is in the protonated pyrazolium state.
-
Automated Titration & Spectral Acquisition: Using an automated titrator coupled to a UV-Vis spectrophotometer (e.g., using a flow cell), titrate the solution with 0.1 M KOH in 0.1 pH increments up to pH 12.0. Record the UV spectra ( 200−400 nm ) after each addition following a 60-second equilibration period.
-
Isosbestic Point Validation (Trustworthiness Check): Overlay the acquired spectra. You must observe clear isosbestic points (wavelengths where total absorbance remains constant during the pH transition). Causality: The presence of a sharp isosbestic point is a self-validating proof that the system is a strict two-state equilibrium ( AH+⇌A+H+ ) and that no chemical degradation or precipitation is occurring during the assay.
-
Data Processing: Extract the absorbance values at the λmax of the neutral species across all pH points. Fit the resulting sigmoidal curve using non-linear regression to the Henderson-Hasselbalch equation to extract pKa1. Repeat the process in highly basic conditions (using 1.0 M KOH) if pKa2 determination is required.
Self-validating experimental workflow for pyrazole pKa determination.
References
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Encyclopedia.pub URL:[Link][1]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL:[Link][2]
-
pKa of 4MP and Chemical Equivalence in Formulations of Free Base and Salts of 4MP Source: PDA Journal of Pharmaceutical Science and Technology URL:[Link][4]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: PMC (National Institutes of Health) URL:[Link][3]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis Source: RSC Publishing URL:[Link][5]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pda.org [journal.pda.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
Preliminary Toxicity Profile and Preclinical Evaluation Strategy for 3-Methoxy-4-methyl-1H-pyrazole
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, nitrogen-rich heterocycles are foundational pharmacophores. Specifically, 3-methoxy-4-methyl-1H-pyrazole (CAS: 1533442-13-5) has emerged as a valuable intermediate in the synthesis of lipid metabolism modulators and antiviral agents[1]. However, as a Senior Application Scientist evaluating early-stage compounds, I must emphasize that the unsubstituted 1H-pyrazole moiety acts as a double-edged sword. While it offers excellent hydrogen-bonding capabilities for target engagement, it is also a notorious modulator of hepatic enzymes.
This whitepaper synthesizes the preliminary hazard classifications of 3-methoxy-4-methyl-1H-pyrazole (3M4MP) and establishes a mechanistically grounded, self-validating preclinical toxicity profiling strategy to guide safe dose-range finding (DRF) in downstream development.
Physicochemical Properties & Hazard Identification
Before designing in vitro or in vivo assays, we must establish the baseline hazard profile. Based on notified Classification and Labelling (C&L) data, 3M4MP exhibits systemic and local toxicities[2].
Table 1: GHS Hazard Classifications for 3-Methoxy-4-methyl-1H-pyrazole
| Hazard Class | Category | Hazard Code | Toxicological Implication |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302, H312, H332 | Harmful systemic exposure; requires controlled handling and precise NOAEL determination. |
| Skin Irritation | Category 2 | H315 | Causes local epidermal inflammation; lipophilicity aids stratum corneum penetration. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation; high risk of corneal epithelial damage. |
| Specific Target Organ Toxicity (STOT SE) | Category 3 | H336 | Single exposure may cause transient central nervous system (CNS) depression or respiratory tract irritation. |
Mechanistic Toxicology: The Causality of Pyrazole Toxicity
To design a predictive toxicological framework, we must move beyond merely observing cell death and understand why 3M4MP triggers these specific GHS classifications.
Cytochrome P450 2E1 Modulation & Oxidative Stress
The primary driver of pyrazole-induced systemic toxicity (Acute Tox. 4) is its interaction with hepatic Phase I enzymes. The unsubstituted nitrogen of the pyrazole ring coordinates directly with the heme iron of Cytochrome P450s. Pyrazoles are highly potent inducers of mitochondrial CYP2E1 (mtCYP2E1) [3][3]. This induction leads to the uncoupling of the CYP catalytic cycle, resulting in a massive overproduction of reactive oxygen species (ROS) within the mitochondria[3].
JNK Pathway Activation and Hepatotoxicity
The ROS generated by mtCYP2E1 induction does not merely cause passive damage; it acts as a signaling molecule that sensitizes hepatocytes to inflammatory cytokines. This triggers the c-Jun N-terminal kinase (JNK) pathway—specifically JNK1 and JNK2—leading to mitochondrial membrane depolarization, lipid peroxidation, and ultimately, cellular necrosis [4][4].
STOT SE 3 & Local Irritation
The methoxy and methyl substitutions on the pyrazole ring increase the molecule's lipophilicity compared to the parent pyrazole. This facilitates rapid penetration of mucosal membranes and the blood-brain barrier. Systemic absorption of lipophilic pyrazoles frequently results in transient CNS depression (dizziness/drowsiness) or respiratory tract irritation, which drives the STOT SE 3 classification .
Caption: Mechanistic pathway of 3M4MP-induced cellular stress and organ toxicity.
Preclinical Toxicity Profiling Workflows
To ensure trustworthiness, toxicological assays cannot be black boxes; they must be self-validating systems . If we hypothesize that 3M4MP causes cell death via CYP2E1-induced ROS, our protocol must include a mechanism to inhibit CYP2E1 and rescue the cells, thereby proving causality.
Protocol 1: In Vitro Hepatotoxicity & CYP2E1 Mechanistic Assay
Objective: Validate if 3M4MP acute toxicity is mediated by CYP2E1-driven oxidative stress.
-
Cell Seeding: Plate HepG2 cells (which maintain basal CYP expression) in 96-well black-walled plates at 104 cells/well. Incubate for 24 hours at 37°C.
-
The Self-Validating Control (Pre-treatment): Treat half the experimental wells with 50 µM Chlormethiazole (CMZ), a highly specific CYP2E1 inhibitor. Causality check: If CMZ pre-treatment mitigates subsequent 3M4MP toxicity, CYP2E1 is confirmed as the primary mediator.
-
Test Article Dosing: Expose cells to a concentration gradient of 3M4MP (1 µM to 1000 µM) for 24 hours.
-
ROS Quantification: Wash cells and add 10 µM DCFDA (2',7'-dichlorofluorescein diacetate). mtCYP2E1-derived ROS will oxidize DCFDA to highly fluorescent DCF. Read fluorescence at Ex/Em 485/535 nm.
-
Viability Readout: Perform a standard MTT assay to correlate ROS spikes with cellular necrosis.
Protocol 2: 3D Reconstructed Human Epidermis (RhE) Irritation Assay (OECD 439)
Objective: Confirm the Skin Irrit. 2 classification using human-relevant models without animal testing.
-
Tissue Equilibration: Incubate EpiDerm™ RhE tissues overnight in assay medium at 37°C, 5% CO₂ to recover from shipping stress.
-
Topical Application: Apply 30 µL of 3M4MP (formulated in a biologically inert vehicle like DPBS) directly to the apical surface of the RhE tissue. Expose for exactly 60 minutes.
-
Washing (Critical Step): Vigorously wash tissues 15 times with DPBS to remove all unabsorbed compound. Causality check: Failure to wash thoroughly will lead to post-exposure artifactual toxicity, generating false positives.
-
Post-Incubation & Viability: Incubate tissues for 42 hours to allow damage to manifest. Transfer to MTT medium (1 mg/mL) for 3 hours. Extract the resulting formazan with isopropanol and measure OD at 570 nm.
-
Data Interpretation: A tissue viability of ≤ 50% relative to the negative control confirms the GHS Category 2 (Skin Irritation) classification.
Caption: Tiered preclinical toxicity profiling workflow for 3-methoxy-4-methyl-1H-pyrazole.
Quantitative Data: Predictive Toxicity Thresholds
Based on the established GHS Acute Toxicity Category 4 classification[2], we can mathematically bound the expected lethal dose (LD50) and lethal concentration (LC50) thresholds. This structured data is critical for setting starting doses in Tier 3 in vivo studies (e.g., OECD 420 Acute Oral Toxicity).
Table 2: Predictive Acute Toxicity Estimates (ATE) for 3M4MP
| Exposure Route | GHS Category | Predicted LD50 / LC50 Range | Implications for In Vivo Dosing |
| Oral | Category 4 | 300 < ATE ≤ 2000 mg/kg | Initial DRF should not exceed 300 mg/kg to prevent acute lethality. |
| Dermal | Category 4 | 1000 < ATE ≤ 2000 mg/kg | Systemic absorption via skin is significant; requires occlusive dressing controls. |
| Inhalation (Dust/Mist) | Category 4 | 1.0 < ATE ≤ 5.0 mg/L | High risk for STOT SE 3 respiratory irritation; requires rigorous aerosol monitoring. |
References
- 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Inform
- Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2, PubMed (nih.gov).
- Role of Mitochondrial Cytochrome P450 2E1 in Healthy and Diseased Liver, MDPI.
- 3-Phenyl-1H-pyrazole 97 2458-26-6, Sigma-Aldrich.
- HAO WAKATI AKIT DALHINHORN MITTE (Patent D
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nextsds.com [nextsds.com]
- 3. mdpi.com [mdpi.com]
- 4. Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2-/- but not in c-Jun N-terminal kinase 1-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Targeting of Fatty Acid Synthase: Receptor Binding Affinity and Kinetic Profiling of 3-Methoxy-4-methyl-1H-pyrazole Derivatives
Executive Summary
The development of heterocyclic modulators of lipid synthesis represents a paradigm shift in both oncology and virology. At the core of this therapeutic class are 3-methoxy-4-methyl-1H-pyrazole derivatives , which exhibit profound receptor binding affinity for Fatty Acid Synthase (FASN)[1]. While FASN is fundamentally a multi-enzyme complex, its discrete catalytic domains function as macromolecular "receptors" for these small-molecule antagonists. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), binding kinetics, and the self-validating experimental methodologies required to accurately quantify the affinity of these pyrazole derivatives.
Mechanistic Rationale: FASN as a Macromolecular Receptor
Fatty Acid Synthase (FASN) is responsible for the de novo synthesis of palmitate, a 16-carbon fatty acid critical for cellular metabolism and signaling[2]. In healthy adult tissues, FASN expression is minimal; however, it is heavily overexpressed in multiple malignancies (e.g., breast, lung, ovarian, and colon cancers) and is hijacked by viral pathogens (such as HCV and SARS-CoV-2) to construct lipid rafts necessary for viral replication[1],[3].
Recent 2.7 Å resolution cryo-electron microscopy (cryo-EM) studies of the human FASN core modifying region have elucidated the precise binding mechanics of FASN inhibitors[2]. The 3-methoxy-4-methyl-1H-pyrazole moiety acts as a highly optimized pharmacophore.
-
Causality of Structural Design: The pyrazole nitrogen serves as a critical hydrogen-bond donor/acceptor with the receptor backbone. Simultaneously, the methoxy and methyl substitutions are sterically calibrated to displace high-energy water molecules within the close-ended catalytic cavity of FASN[2]. This displacement drives a favorable change in binding free energy ( ΔG ), effectively locking the ligand into the active site and drastically reducing the dissociation rate ( koff ).
Fig 1: Mechanistic pathway of FASN receptor inhibition by pyrazole derivatives.
Structure-Activity Relationship (SAR) & Quantitative Affinity
The binding affinity of 3-methoxy-4-methyl-1H-pyrazole derivatives is typically quantified via half-maximal inhibitory concentration ( IC50 ) and the inhibition constant ( Ki ). High-throughput screening and subsequent lead optimization have yielded derivatives with potent nanomolar affinity[4],[5].
Table 1: Receptor Binding Affinity of Select Pyrazole Derivatives
| Derivative ID (Patent Exemplars) | Target Receptor | IC50 ( μ M) | Putative Ki (nM)* | Primary Pharmacological Indication |
| Compound A (Base Pyrazole) | FASN | 0.039 | ~19.5 | Oncology / Antiviral |
| Compound B | FASN | 0.023 | ~11.5 | Oncology / Antiviral |
| Compound C | FASN | 0.015 | ~7.5 | Antiviral (HCV / SARS-CoV-2) |
| Compound D | FASN | 0.019 | ~9.5 | Oncology (NASH / HCC) |
*Note: Putative Ki values are estimated assuming competitive inhibition via the Cheng-Prusoff equation under standard assay conditions.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity and reproducibility, the quantification of receptor binding affinity must rely on self-validating protocols. Below are the definitive methodologies for evaluating these derivatives.
Protocol 1: Steady-State Biochemical Inhibition Assay ( IC50 & Ki )
This protocol leverages the stoichiometric oxidation of NADPH during palmitate synthesis.
-
Causality of Assay Design: NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. By monitoring the decay of absorbance at 340 nm, we directly quantify FASN catalytic velocity.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare an assay buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT). Why? The physiological pH and reducing environment (DTT) maintain the structural integrity of the FASN complex and prevent spurious disulfide bond formation.
-
Receptor & Ligand Incubation: Pre-incubate 10 nM of purified human FASN with varying concentrations of the 3-methoxy-4-methyl-1H-pyrazole derivative (0.001 to 10 μ M) for 30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 500 μ M Acetyl-CoA, 1.5 mM Malonyl-CoA, and 500 μ M NADPH.
-
Kinetic Readout: Monitor the decrease in absorbance at 340 nm over 20 minutes using a microplate reader.
-
Self-Validation Step (Z'-factor): Calculate the Z'-factor using a known reference inhibitor (e.g., Cerulenin) and a DMSO vehicle control. A Z' ≥ 0.6 mathematically validates the dynamic range and confirms that the observed NADPH depletion is strictly FASN-dependent, ruling out background oxidation artifacts.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling
Thermodynamic affinity ( IC50 or Kd ) does not tell the whole story. SPR is required to decouple affinity into association ( kon ) and dissociation ( koff ) rates, which dictate the drug's in vivo residence time.
Fig 2: SPR experimental workflow for determining real-time receptor binding kinetics.
Step-by-Step Workflow:
-
Sensor Chip Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry.
-
Receptor Immobilization: Inject purified FASN (diluted in 10 mM sodium acetate, pH 5.0) over Flow Cell 2 (Fc2) to achieve an immobilization level of ~5000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.
-
Self-Validation Step (Reference Cell): Treat Flow Cell 1 (Fc1) identically but omit the FASN protein. Why? Subtracting the Fc1 sensorgram from Fc2 (Fc2-Fc1) mathematically eliminates bulk refractive index changes and non-specific binding artifacts, ensuring absolute data integrity.
-
Analyte Injection: Inject serial dilutions of the pyrazole derivative (ranging from 0.1x to 10x the estimated Kd ) at a flow rate of 30 μ L/min.
-
Buffer Optimization: Utilize a running buffer containing 0.05% Tween-20. Why? Because pyrazole derivatives exhibit moderate lipophilicity (LogP ~2.1); the surfactant prevents non-specific partitioning into the dextran matrix, ensuring the measured kon reflects true orthosteric receptor engagement.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Downstream Systemic Impact
The high-affinity binding of 3-methoxy-4-methyl-1H-pyrazole derivatives to FASN yields profound downstream effects. By competitively blocking the catalytic cavity, these compounds halt the synthesis of palmitate. In susceptible tumor cells, this leads to a catastrophic reduction in lipid signaling and the induction of tumor cell apoptosis[3]. In the context of viral infections, the depletion of host lipid pools prevents the formation of the membranous webs required for viral RNA replication, presenting a formidable, host-directed barrier against viral escape mutations[1].
References
- US Patent 9994550B2: Heterocyclic modulators of lipid synthesis for use against cancer and viral infections. Sagimet Biosciences / 3-V Biosciences.
-
Nature Communications (2023) : Hasan, S.M.N., et al. Atomic model for core modifying region of human fatty acid synthase in complex with Denifanstat. Nat Commun 14, 3460. Available at:[Link]
-
RCSB Protein Data Bank (PDB 8EYK) : Atomic model of the core modifying region of human fatty acid synthase in complex with TVB-2640. Available at: [Link]
-
PubChem Compound Database : CID 102538250 - 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. US9994550B2 - Heterocyclic modulators of lipid synthesis for use against cancer and viral infections - Google Patents [patents.google.com]
- 2. rcsb.org [rcsb.org]
- 3. Denifanstat | TVB-2640 | fatty acid synthase (FASN) inhibitor | CAS 1399177-37-7 | Nonalcoholic Steatohepatitis | Buy TVB2640 from Supplier InvivoChem [invivochem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Denifanstat | FASN-IN-2 | FASN inhibitor | steatohepatitis | TargetMol [targetmol.com]
An In-depth Technical Guide on the Solubility of 3-methoxy-4-methyl-1H-pyrazole in Polar Aprotic Solvents
Abstract
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-methoxy-4-methyl-1H-pyrazole in common polar aprotic solvents. Given the absence of extensive public data for this specific molecule, this document emphasizes theoretical prediction based on molecular structure and provides a robust, field-proven experimental protocol for accurate solubility quantification. It is designed to equip researchers with the foundational knowledge and practical methodologies required for formulation, reaction optimization, and drug development activities involving this compound.
Introduction: The Significance of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in chemical and pharmaceutical sciences.[1] For a substituted pyrazole like 3-methoxy-4-methyl-1H-pyrazole, understanding its solubility profile in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN)—is paramount. These solvents are frequently employed in organic synthesis, purification, and as vehicles for biological screening assays.[2] Inaccurate solubility assessment can lead to failed reactions, unreliable screening results, and significant delays in development timelines. This guide will provide the theoretical and practical tools to confidently assess and utilize the solubility characteristics of this compound.
Theoretical Assessment of Solubility
The principle of "like dissolves like" governs solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible.[3] To predict the solubility of 3-methoxy-4-methyl-1H-pyrazole, we must first analyze its molecular structure and compare its potential interactions with those of polar aprotic solvents.
Analysis of the Solute: 3-methoxy-4-methyl-1H-pyrazole
The structure of 3-methoxy-4-methyl-1H-pyrazole (C₅H₈N₂O) contains several key functional groups that dictate its polarity and potential for intermolecular interactions.[4]
-
Pyrazole Ring: An aromatic heterocycle containing two nitrogen atoms. This ring system contributes to the molecule's polarity and can act as a hydrogen bond acceptor at the sp² nitrogen. The N-H group can act as a hydrogen bond donor.[5]
-
Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor, and the C-O bond contributes to the molecule's dipole moment.
-
Methyl Group (-CH₃): A non-polar, hydrophobic group that slightly decreases overall polarity.
Overall, the combination of the pyrazole ring and the methoxy group renders the molecule polar. It is capable of engaging in dipole-dipole interactions and acting as both a hydrogen bond donor (N-H) and acceptor (N atoms, O atom).
Characteristics of Polar Aprotic Solvents
Polar aprotic solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[6] However, they are excellent hydrogen bond acceptors.[7]
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | Key Features |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | Highly polar; strong H-bond acceptor. Excellent for dissolving a wide range of polar compounds.[8] |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Highly polar; strong H-bond acceptor. A common solvent for organic reactions. |
| Acetonitrile (ACN) | 37.5 | 3.92 | Less polar than DMSO/DMF but still a strong dipole. Widely used in chromatography.[9] |
| Acetone | 20.7 | 2.88 | Moderately polar; good H-bond acceptor. Often used for synthesis and reactions involving pyrazoles.[2] |
Predicted Interactions and Solubility
Based on the analysis, 3-methoxy-4-methyl-1H-pyrazole is expected to exhibit favorable solubility in polar aprotic solvents. The primary intermolecular forces driving this solubility will be:
-
Dipole-Dipole Interactions: Between the permanent dipole of the pyrazole derivative and the strong dipoles of solvents like DMSO and DMF.
-
Hydrogen Bonding: The N-H proton on the pyrazole ring can form a hydrogen bond with the oxygen atom of DMSO, DMF, or acetone, or the nitrogen atom of acetonitrile.[8]
The diagram below illustrates these predicted interactions.
Caption: Predicted intermolecular forces driving solubility.
While pyrazole derivatives generally show good solubility in these solvents, strong intermolecular forces within the crystal lattice of the solid compound (π-π stacking, hydrogen bonding) can sometimes hinder dissolution.[5] Therefore, experimental verification is essential.
Experimental Determination of Solubility
When precise quantitative data is required, the Shake-Flask Method is the gold standard for determining equilibrium solubility.[10] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in a filtered sample.[11]
Required Materials and Equipment
-
3-methoxy-4-methyl-1H-pyrazole (solid, >98% purity)
-
Solvents: DMSO, DMF, ACN (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) system
-
Volumetric flasks and pipettes
Step-by-Step Protocol
This protocol is a self-validating system designed to ensure accuracy and reproducibility.
Part 1: Sample Preparation & Equilibration
-
Aliquot Solvents: Add a precise volume (e.g., 2.0 mL) of the desired polar aprotic solvent to three separate, labeled vials per solvent. This is for triplicate analysis.
-
Add Excess Solute: Weigh and add an excess amount of 3-methoxy-4-methyl-1H-pyrazole to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.
-
Seal and Agitate: Tightly seal the vials to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously for a predetermined time.
-
Causality Note: Equilibration time can vary. A 24-hour period is often sufficient, but a preliminary time-course study (sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.[10] The concentration should plateau at equilibrium.
-
Part 2: Sample Clarification 4. Cease Agitation: Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour at the same constant temperature to allow excess solid to settle. 5. Sample Filtration: Carefully draw the supernatant into a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean HPLC vial.
- Trustworthiness Note: This filtration step is critical. Any suspended solid particles will artificially inflate the measured concentration, leading to erroneous results. The use of a 0.22 µm filter is standard practice.
Part 3: Quantification by HPLC-UV 6. Prepare Calibration Standards: Create a series of standard solutions of known concentrations by dissolving a precisely weighed amount of the compound in the solvent. A 5-point calibration curve is typical. 7. Develop HPLC Method: An HPLC-UV method must be developed to separate the analyte from any potential impurities and provide a quantifiable peak.[12]
- A C18 reverse-phase column is a common starting point.
- The mobile phase will likely be a gradient of Acetonitrile and water.
- The UV detector wavelength should be set to the absorbance maximum (λ_max) of 3-methoxy-4-methyl-1H-pyrazole. If unknown, a UV scan of a standard solution should be performed first.
- Analyze Samples: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the filtered samples from the solubility experiment. It may be necessary to dilute the experimental samples to fall within the linear range of the calibration curve.
- Calculate Concentration: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the (diluted) experimental samples. Remember to account for any dilution factor. The final value represents the equilibrium solubility.
Experimental Workflow Diagram
The following diagram outlines the mandatory workflow for accurate solubility determination.
Caption: Experimental workflow for equilibrium solubility determination.
Data Presentation and Interpretation
All quantitative results should be presented clearly, including the mean solubility value and standard deviation from the triplicate measurements.
Table 2: Experimentally Determined Solubility of 3-methoxy-4-methyl-1H-pyrazole at 25 °C (Example Data)
| Solvent | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |
| DMSO | [Insert Value] | [Insert Value] | [Insert Value] |
| DMF | [Insert Value] | [Insert Value] | [Insert Value] |
| Acetonitrile | [Insert Value] | [Insert Value] | [Insert Value] |
| Acetone | [Insert Value] | [Insert Value] | [Insert Value] |
Factors that can influence results include temperature (solubility generally increases with temperature), compound purity, and the polymorphic form of the solid.[5] These should be controlled and noted in any report.
Conclusion
While theoretical analysis strongly suggests that 3-methoxy-4-methyl-1H-pyrazole will be readily soluble in polar aprotic solvents like DMSO and DMF, this guide underscores the necessity of empirical verification. The provided shake-flask protocol, coupled with HPLC-UV analysis, represents a robust and reliable method for obtaining precise solubility data. This information is indispensable for scientists in drug discovery and chemical development, enabling informed decisions in experimental design, formulation, and process optimization.
References
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- ijarsct. (2026, March 15). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- PubChemLite. (n.d.). 3-methoxy-4-methyl-1h-pyrazole (C5H8N2O).
- NextSDS. (n.d.). 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information.
- NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation.
- Socratic Q&A. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
- Bartleby. (n.d.). Polar Aprotic Solvent.
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods.
- PMC. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.
- Hansen Solubility Parameters. (n.d.). HSP for Beginners.
- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate | C7H10N2O3 | CID 11252250.
- Rowan. (n.d.). Predicting Solubility.
- Sigma-Aldrich. (n.d.). 3-Methoxy-4-nitro-1H-pyrazole | 400755-41-1.
- BioResources. (2021, September 9). Applications of the Hansen solubility parameter for cellulose.
- Chromatography Today. (n.d.). What is HPLC-UV?
- Master Organic Chemistry. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points.
- ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
- News-Medical.net. (2022, December 15). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?
- TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
- ACS Publications. (2024, December 12). Machine Learning Models for Predicting Polymer Solubility in Solvents across Concentrations and Temperatures | The Journal of Physical Chemistry B.
- ACS Publications. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
- ACS Publications. (2001, February 17). A Sensitive Small-Volume UV/Vis Flow Cell and Total Absorbance Detection System for Micro-HPLC | Analytical Chemistry.
Sources
- 1. chem.ws [chem.ws]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. PubChemLite - 3-methoxy-4-methyl-1h-pyrazole (C5H8N2O) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. nebiolab.com [nebiolab.com]
Application Notes: A Scalable, Two-Step Synthesis of 3-methoxy-4-methyl-1H-pyrazole
Abstract
This application note details a robust and scalable two-step protocol for the synthesis of 3-methoxy-4-methyl-1H-pyrazole, a valuable substituted pyrazole for potential applications in medicinal chemistry and materials science. The synthesis commences with the well-established Knorr pyrazole synthesis, involving the cyclocondensation of ethyl 2-methylacetoacetate and hydrazine hydrate to yield the key intermediate, 4-methyl-1H-pyrazol-3(2H)-one. The subsequent step focuses on the regioselective O-methylation of the pyrazolone intermediate to afford the target product. This guide provides in-depth procedural details, mechanistic insights, characterization data, and safety considerations to ensure reliable and reproducible execution at a laboratory scale with potential for scale-up.
Scientific Rationale and Strategy
Substituted pyrazoles are a cornerstone of many pharmacologically active compounds. The target molecule, 3-methoxy-4-methyl-1H-pyrazole, possesses a substitution pattern that necessitates a carefully planned synthetic route to ensure high purity and yield. A two-step approach was devised for optimal scalability and control over the final product's regiochemistry.
Step 1: Knorr Pyrazole Synthesis. The formation of the pyrazole core is most efficiently achieved through the Knorr synthesis, a classic and highly reliable method involving the reaction of a β-ketoester with a hydrazine derivative.[1][2] In this protocol, ethyl 2-methylacetoacetate is selected as the β-ketoester to introduce the required methyl group at the 4-position of the pyrazole ring. Hydrazine hydrate is used as the hydrazine source, leading to the formation of the 4-methyl-1H-pyrazol-3(2H)-one intermediate. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to large-scale production.
Step 2: Regioselective O-Methylation. The second step involves the methylation of the pyrazolone intermediate. Pyrazolones can exist in tautomeric forms, and their alkylation can occur at either a nitrogen or an oxygen atom.[3][4] To achieve the desired 3-methoxy substitution, O-methylation must be favored over N-methylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[5] This protocol utilizes conditions that promote the formation of the O-alkylated product.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 3-methoxy-4-methyl-1H-pyrazole.
Experimental Protocols
Part 1: Synthesis of 4-methyl-1H-pyrazol-3(2H)-one
This procedure is adapted from established methods for the synthesis of similar pyrazolone derivatives.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| Ethyl 2-methylacetoacetate | 144.17 | 12.8 g (12.5 mL) | 0.089 |
| Hydrazine hydrate (~64%) | 50.06 | 5.5 g (5.4 mL) | 0.11 |
| Ethanol | 46.07 | 100 mL | - |
| Acetic Acid (glacial) | 60.05 | 1 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylacetoacetate (12.8 g, 0.089 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add hydrazine hydrate (5.5 g, 0.11 mol) to the solution. An initial mild exotherm may be observed.
-
Add glacial acetic acid (1 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate product precipitation.
-
Collect the white crystalline solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to a constant weight.
Expected Yield: 80-90%.
Characterization of 4-methyl-1H-pyrazol-3(2H)-one:
-
Appearance: White crystalline solid.
-
Molecular Formula: C₄H₆N₂O
-
Molar Mass: 98.10 g/mol
-
1H NMR (DMSO-d6, 400 MHz): δ 10.8 (br s, 1H, NH), 9.6 (br s, 1H, NH), 7.2 (s, 1H, C5-H), 1.8 (s, 3H, CH₃).
-
13C NMR (DMSO-d6, 100 MHz): δ 170.1 (C=O), 138.5 (C5), 105.2 (C4), 8.7 (CH₃).
Part 2: Synthesis of 3-methoxy-4-methyl-1H-pyrazole
This step requires careful control of reaction conditions to ensure regioselective O-methylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 5g scale) | Moles |
| 4-methyl-1H-pyrazol-3(2H)-one | 98.10 | 5.0 g | 0.051 |
| Dimethyl sulfate | 126.13 | 6.4 g (4.8 mL) | 0.051 |
| Potassium carbonate (anhydrous) | 138.21 | 10.6 g | 0.077 |
| Acetone (anhydrous) | 58.08 | 100 mL | - |
Safety Precaution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1H-pyrazol-3(2H)-one (5.0 g, 0.051 mol) and anhydrous potassium carbonate (10.6 g, 0.077 mol).
-
Add anhydrous acetone (100 mL) to the flask.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (6.4 g, 0.051 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-methoxy-4-methyl-1H-pyrazole.
Expected Yield: 60-75%.
Caption: Simplified reaction mechanism for the two-step synthesis.
Characterization of 3-methoxy-4-methyl-1H-pyrazole
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Molecular Formula: C₅H₈N₂O[7]
-
Molar Mass: 112.13 g/mol
-
CAS Number: 1533442-13-5[8]
-
1H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 1H, C5-H), 3.90 (s, 3H, OCH₃), 2.05 (s, 3H, CH₃). (Predicted, requires experimental verification).
-
13C NMR (CDCl₃, 100 MHz): δ 162.5 (C3), 130.0 (C5), 108.0 (C4), 55.0 (OCH₃), 9.0 (CH₃). (Predicted, requires experimental verification).
-
Mass Spectrometry (EI): m/z (%) = 112 (M+), 97, 69. (Predicted, requires experimental verification).
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn.
-
Hydrazine Hydrate: Is corrosive and a suspected carcinogen. Avoid inhalation and skin contact.
-
Dimethyl Sulfate: Is extremely toxic, a potent carcinogen, and corrosive. It should only be handled by trained personnel with appropriate safety precautions, including the use of neoprene or butyl rubber gloves. Any spills should be immediately neutralized with an ammonia solution.
-
Potassium Carbonate: Is an irritant. Avoid inhalation of dust.
-
Solvents: Ethanol and acetone are flammable. Keep away from ignition sources.
Conclusion
The presented two-step protocol provides a reliable and scalable method for the synthesis of 3-methoxy-4-methyl-1H-pyrazole. The use of the Knorr cyclocondensation ensures efficient formation of the pyrazole core, while the subsequent O-methylation, though requiring careful control, allows for the desired regiochemistry. This application note serves as a comprehensive guide for researchers requiring access to this and similar substituted pyrazole building blocks for further research and development.
References
- Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2011). 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o151.
- Ragavan, R. V., Vijayakumar, V., & Kumari, N. S. (2010). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 4, 11.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Technical Support.
- Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2010). 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1357–o1358.
-
NextSDS. (n.d.). 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxy-4-methyl-1H-pyrazole. Retrieved from [Link]
- Fustinoni, S., et al. (2020).
- Al-Zaydi, K. M. (2009). A one-step synthesis of pyrazolone. Molecules, 14(1), 359-367.
Sources
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-methoxy-4-methyl-1h-pyrazole (C5H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. nextsds.com [nextsds.com]
The Emerging Role of 3-methoxy-4-methyl-1H-pyrazole in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazole-Based Ligands in Catalysis
Pyrazole-containing compounds have established themselves as a highly versatile class of ligands for stabilizing transition metal catalysts, particularly in the realm of cross-coupling reactions.[1] The tunable nature of the pyrazole ring, both sterically and electronically, allows for the fine-tuning of the catalytic activity of the associated metal center.[2] This has led to their successful application in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of pharmaceuticals and advanced materials.[3] The nitrogen atoms of the pyrazole ring coordinate to the metal, influencing the stability and reactivity of the catalytic species.[1] This guide focuses on a specific, yet promising, pyrazole derivative: 3-methoxy-4-methyl-1H-pyrazole . We will explore its synthesis, its anticipated coordination chemistry, and provide detailed protocols for its application in transition metal catalysis, with a particular focus on the Suzuki-Miyaura cross-coupling reaction.
Ligand Profile: 3-methoxy-4-methyl-1H-pyrazole
The 3-methoxy-4-methyl-1H-pyrazole ligand offers a unique combination of electronic and steric properties that make it an attractive candidate for applications in catalysis.
Electronic Effects: The methoxy group at the 3-position is a key feature. Methoxy groups are known to act as electron-donating substituents through a mesomeric effect, which can increase the electron density on the pyrazole ring.[4][5] This, in turn, enhances the electron-donating ability of the coordinating nitrogen atom, potentially leading to more stable metal complexes. Conversely, the methoxy group can also exhibit an electron-withdrawing inductive effect.[4] The overall electronic influence on the metal center will be a balance of these two effects and can be crucial in modulating the catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Steric Effects: The methyl group at the 4-position introduces a degree of steric bulk. While not exceedingly large, this substituent can influence the coordination geometry around the metal center and may play a role in promoting reductive elimination, a key step in many catalytic cycles.[2] The strategic placement of even small alkyl groups can have a significant impact on the selectivity and efficiency of a catalytic reaction.
The interplay of these electronic and steric factors suggests that 3-methoxy-4-methyl-1H-pyrazole can act as a robust and tunable ligand for a variety of transition metal-catalyzed transformations.
Synthesis of 3-methoxy-4-methyl-1H-pyrazole: A Proposed Protocol
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to 3-methoxy-4-methyl-1H-pyrazole.
Step-by-Step Protocol (Proposed):
Part 1: Synthesis of 4-methyl-1H-pyrazol-3(2H)-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylacetoacetate (1 equivalent) and a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-methyl-1H-pyrazol-3(2H)-one.[7][8]
Part 2: O-Methylation to 3-methoxy-4-methyl-1H-pyrazole
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-methyl-1H-pyrazol-3(2H)-one (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution and stir for a period to allow for deprotonation.
-
Methylation: Slowly add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) (1.1 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield 3-methoxy-4-methyl-1H-pyrazole.[9]
Note: This is a proposed synthetic route. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary to achieve high yields and purity.
Application in Transition Metal Catalysis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] Pyrazole-based ligands have been shown to be effective in stabilizing palladium catalysts for this transformation.[2] The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/pyrazole ligand system, which can be adapted for 3-methoxy-4-methyl-1H-pyrazole.
Catalyst System Preparation:
The active catalytic species is typically generated in situ from a palladium precursor and the pyrazole ligand. Common palladium precursors include palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3).[1] Buchwald precatalysts are also highly effective and offer improved stability and ease of use.[10]
Experimental Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol (Starting Point for Optimization):
Materials:
-
Palladium precursor (e.g., Pd(OAc)2 or a Buchwald G3/G4 precatalyst)
-
3-methoxy-4-methyl-1H-pyrazole ligand
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Base (e.g., K2CO3, K3PO4, or Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a microwave vial under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the 3-methoxy-4-methyl-1H-pyrazole ligand (e.g., 2-4 mol%).
-
Addition of Reagents: Add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or gas chromatography (GC). For microwave-assisted reactions, irradiate at a set temperature for a specified time.[11]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary: Representative Conditions for Pyrazole-Ligand Mediated Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand Type | Base | Solvent | Temperature (°C) | Reaction Time | Reference |
| Pd₂(dba)₃ | Pyrazole-tethered phosphine | CsF | Toluene | 80-85 | 7-8 h | [1] |
| Pd(OAc)₂ | Pyrazole-derived P,N-complex | CsF | Toluene | 80-85 | - | [12] |
| Pd(II) complex | Pyridine-pyrazole | KOH | EtOH/H₂O (1:1) | Microwave (60W) | 2-10 min | [11] |
| Buchwald Precatalyst | Biarylphosphine | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 h | [3] |
Causality and Self-Validation in Protocol Design
The success of a transition metal-catalyzed reaction is highly dependent on the interplay of various factors. The protocols provided are designed to be self-validating by offering a robust starting point based on established principles of catalysis with pyrazole ligands.
-
Choice of Palladium Precursor: The selection of the palladium source is critical. While simple salts like Pd(OAc)₂ are cost-effective, they require in-situ reduction to the active Pd(0) species. Buchwald precatalysts, on the other hand, are air- and moisture-stable Pd(II) complexes that readily form the active monoligated Pd(0) species under the reaction conditions, often leading to more reproducible results.[13]
-
Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium precursor is often employed to ensure that the metal center is appropriately coordinated and to prevent the formation of palladium black, which is an inactive form of the catalyst.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and can significantly impact the reaction outcome. The base is required to activate the boronic acid, while the solvent must solubilize the reactants and facilitate the catalytic cycle. A screening of different bases and solvent systems is often necessary to optimize a specific transformation.
-
Monitoring Reaction Progress: Regular monitoring of the reaction by TLC or GC is crucial to determine the optimal reaction time and to prevent the formation of byproducts due to prolonged heating.
Conclusion and Future Outlook
3-methoxy-4-methyl-1H-pyrazole represents a promising yet underexplored ligand for transition metal catalysis. Its unique electronic and steric profile suggests its potential to offer advantages in terms of catalyst stability, activity, and selectivity. The protocols and insights provided in this guide are intended to serve as a comprehensive starting point for researchers and drug development professionals to explore the applications of this intriguing molecule. Further research into the synthesis of this ligand and its coordination to a wider range of transition metals will undoubtedly unveil new and exciting catalytic transformations.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. BenchChem.
- Sigma-Aldrich. (n.d.).
- Ocansey, E., et al. (2021). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(29), 17663-17672.
- Shahani, T., et al. (2011). 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o134.
- ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
- Bhattacharya, B., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Arkivoc, 2003(9), 87-95.
- So, C. M., & Glorius, F. (2015). Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2.
- Vivekanand, B., et al. (2011). 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2958.
- Hasan, M. K., et al. (2023). Cyclometalated Ir(iii) complexes bridged by µ-OH and µ-3,5-bis(4-methoxyphenyl)-pyrazole ligands. Dalton Transactions, 52(43), 15437-15447.
- Touzani, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1474-1486.
- Chen, C. H., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 268.
- Szostak, M., & Szostak, R. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(14), 3703-3706.
- Wei, Y., et al. (2008). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
- Kamrul Hasan, M., et al. (2023). Cyclometalated Ir(iii) complexes bridged by µ-OH and µ-3,5-bis(4-methoxyphenyl)-pyrazole ligands. Dalton Transactions, 52(43), 15437-15447.
- Singh, R. K., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 263, 03001.
- Bouayad, A., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78.
- Zhang, J., et al. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016).
- Reddy, T. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8345-8351.
- Kumar, A., et al. (2019). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. Asian Journal of Chemistry, 31(11), 2623-2626.
- Guesmi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4787.
- Reddit. (2023).
- Silva, A. M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4580.
- Alafeefy, A. M., et al. (2024). p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 25(5), 2725.
- Smirnov, A. N., et al. (2019). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. Russian Chemical Bulletin, 68(5), 947-953.
- University of Missouri. (2020). Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars.
- Ünver, H., et al. (2015). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 5(1), 1-6.
- Kumar, A., & Kumar, S. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10.
- Pinto, D. C. G. A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(51), 37603-37626.
- Healy, J. R., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.
- Viñuelas-Zahínos, E., et al. (2021). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(ii) complexes. New Journal of Chemistry, 45(11), 5035-5044.
- Elguero, J., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 529.
- Lin, C. H., et al. (2016). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. Polymer Chemistry, 7(43), 6615-6622.
- Zhang, D., et al. (2009). New 3d−4f Heterometallic Coordination Polymers Based on Pyrazole-Bridged CuIILnIII Dinuclear Units and Sulfate Anions: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design, 9(2), 1086-1092.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epj-conferences.org [epj-conferences.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.abcr.com [media.abcr.com]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of 3-Methoxy-4-methyl-1H-pyrazole into Pharmaceutical Scaffolds
Introduction: The Strategic Value of the 3-Methoxy-4-methyl-1H-pyrazole Moiety in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive component in the design of novel therapeutics.[2] Specifically, the 3-methoxy-4-methyl-1H-pyrazole motif offers a distinct combination of features for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. The methoxy group can act as a hydrogen bond acceptor and influence solubility and metabolic pathways, while the methyl group can provide a valuable steric element for optimizing target engagement and selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 3-methoxy-4-methyl-1H-pyrazole into pharmaceutical scaffolds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower rational experimental design.
Physicochemical Properties of 3-Methoxy-4-methyl-1H-pyrazole
A thorough understanding of the physicochemical properties of a building block is paramount for successful integration into a synthetic workflow and for predicting its influence on the properties of the final compound.
| Property | Value | Source |
| CAS Number | 1533442-13-5 | [3] |
| Molecular Formula | C₅H₈N₂O | Inferred |
| Molecular Weight | 112.13 g/mol | Inferred |
| Boiling Point (Predicted) | ~326.8 °C | [4] |
| Density (Predicted) | ~1.35 g/cm³ | [4] |
Synthesis of the 3-Methoxy-4-methyl-1H-pyrazole Building Block
While not commercially available from all major suppliers, 3-methoxy-4-methyl-1H-pyrazole can be reliably synthesized from its corresponding pyrazol-3-ol precursor. The following protocol is adapted from established methodologies for the O-methylation of related pyrazole systems.
Protocol 1: O-Methylation of 4-Methyl-1H-pyrazol-3-ol
This protocol describes the synthesis of 3-methoxy-4-methyl-1H-pyrazole via the methylation of 4-methyl-1H-pyrazol-3-ol. This precursor can be synthesized according to literature procedures.[5]
Workflow for the Synthesis of 3-Methoxy-4-methyl-1H-pyrazole
Caption: Synthetic workflow for 3-methoxy-4-methyl-1H-pyrazole.
Materials:
-
4-Methyl-1H-pyrazol-3-ol
-
Dimethyl sulfate (DMS) or Iodomethane (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Reaction Setup: To a stirred solution of 4-methyl-1H-pyrazol-3-ol (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol of pyrazole) in a round-bottom flask, add potassium carbonate (2.0 eq). For NaH, suspend the pyrazole in DMF and add NaH (1.2 eq) portion-wise at 0 °C.
-
Addition of Methylating Agent: Add dimethyl sulfate or iodomethane (1.2 eq) dropwise to the suspension at room temperature. If using NaH, add the methylating agent after hydrogen evolution has ceased.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. If using acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If using DMF, carefully pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 3-methoxy-4-methyl-1H-pyrazole.
Incorporation of 3-Methoxy-4-methyl-1H-pyrazole into Pharmaceutical Scaffolds
The incorporation of the 3-methoxy-4-methyl-1H-pyrazole moiety is most commonly achieved through N-functionalization of the pyrazole ring. The choice of reaction depends on the nature of the pharmaceutical scaffold and the desired linkage. The two primary methods are N-alkylation and N-arylation.
Protocol 2: N-Alkylation with Alkyl Halides
This protocol details the direct N-alkylation of 3-methoxy-4-methyl-1H-pyrazole with an alkyl halide, a common method for introducing the pyrazole to a scaffold via a flexible linker.[6]
Workflow for N-Alkylation
Caption: General workflow for N-alkylation of the pyrazole.
Materials:
-
3-Methoxy-4-methyl-1H-pyrazole
-
Alkyl halide (e.g., benzyl bromide, functionalized ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-methoxy-4-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF or acetonitrile (10 mL/mmol), add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 eq) to the suspension and stir the mixture at room temperature or heat to 60-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The formation of two regioisomers (N1 and N2 alkylation) is possible.
-
Work-up: Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated product.
Expert Insight: The regioselectivity of N-alkylation can be influenced by the choice of base and solvent. Generally, the use of K₂CO₃ in DMSO or NaH in THF tends to favor the formation of the less sterically hindered N1-alkylated isomer.[6]
Protocol 3: N-Arylation via Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N bonds and is particularly useful for coupling the pyrazole to an aryl or heteroaryl halide.[7]
Workflow for Ullmann N-Arylation
Caption: General workflow for Ullmann N-arylation of the pyrazole.
Materials:
-
3-Methoxy-4-methyl-1H-pyrazole
-
Aryl halide (iodide or bromide is preferred)
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous DMF or Dioxane
-
Celite
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine CuI (5-10 mol%), the diamine ligand (10-20 mol%), and K₃PO₄ (2.0 eq).
-
Addition of Reactants: Add 3-methoxy-4-methyl-1H-pyrazole (1.2 eq) and the aryl halide (1.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous DMF or dioxane (5 mL/mmol of aryl halide).
-
Reaction: Heat the reaction mixture to 110-140 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a milder and often more general alternative to the Ullmann condensation for N-arylation, utilizing a palladium catalyst.[8][9]
Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for Buchwald-Hartwig N-arylation.
Materials:
-
3-Methoxy-4-methyl-1H-pyrazole
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BrettPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq) to a Schlenk tube.
-
Addition of Reactants: Add 3-methoxy-4-methyl-1H-pyrazole (1.2 eq) and the aryl halide or triflate (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL/mmol of aryl halide).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Characterization and Analysis
Confirmation of the successful synthesis and incorporation of the 3-methoxy-4-methyl-1H-pyrazole moiety is crucial. The following table provides expected NMR chemical shifts for the core pyrazole structure, which will be modified upon N-substitution.
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Pyrazole N-H | Broad singlet, ~10-12 ppm | Disappears upon N-substitution. |
| Pyrazole C5-H | Singlet, ~7.4-7.6 ppm | May shift upon N-substitution. |
| Methoxy (-OCH₃) | Singlet, ~3.8-4.0 ppm | |
| Methyl (-CH₃) | Singlet, ~2.0-2.2 ppm | |
| ¹³C NMR | ||
| Pyrazole C3 | ~160-165 ppm | Attached to the methoxy group. |
| Pyrazole C5 | ~130-135 ppm | |
| Pyrazole C4 | ~105-110 ppm | |
| Methoxy (-OCH₃) | ~55-60 ppm | |
| Methyl (-CH₃) | ~10-15 ppm |
Note: These are approximate chemical shifts based on related structures and may vary depending on the solvent and substitution pattern. It is essential to acquire and interpret full spectroscopic data for all novel compounds.[10][11][12]
Conclusion
The 3-methoxy-4-methyl-1H-pyrazole scaffold is a valuable building block for medicinal chemists seeking to modulate the properties of their lead compounds. The protocols outlined in these application notes provide a solid foundation for the synthesis and incorporation of this versatile moiety. By understanding the underlying principles of these reactions and carefully monitoring their progress, researchers can confidently and efficiently integrate this pyrazole derivative into their drug discovery programs, paving the way for the development of novel and effective therapeutics.
References
- Cottineau, B., Chenault, J., & Guillaumet, G. (2006).
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). Molecules, 20(6), 10466-10483.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 273.
- A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. (2020). Asian Journal of Research in Chemistry, 13(1), 58-63.
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-295.
- Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. (2025). BenchChem.
- An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex. (2008). The Journal of Organic Chemistry, 73(19), 7782-7784.
- 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid. ChemicalBook.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). RSC Advances, 5(10), 7168-7173.
- 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Inform
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(22), 5348.
- 1H and 13C NMR study of perdeuterated pyrazoles. (2026).
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021).
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(11), 1541.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – A European Journal.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2025.
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3594.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
- Combination of 1H and 13C NMR Spectroscopy. (2002).
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023).
- 4-Methyl-5-phenyl-1H-pyrazol-3-ol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1697.
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). Molbank, 2024(2), M1859.
- (4-Methyl-1H-pyrazol-3-yl)methanol. CymitQuimica.
- N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute.
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2025).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 725-731.
- Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m - BOA. (2022). RSC Advances, 12(33), 21394-21401.
- N-alkylation method of pyrazole. (1996).
- Synthesis of substituted N-heterocycles by N-alkyl
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. nextsds.com [nextsds.com]
- 4. 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS#: 113100-56-4 [m.chemicalbook.com]
- 5. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
A Robust, Step-by-Step Synthesis of 3-methoxy-4-methyl-1H-pyrazole for Research and Drug Development
An Application Note and Detailed Synthetic Protocol
Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This application note provides a detailed, two-step synthetic protocol for the preparation of 3-methoxy-4-methyl-1H-pyrazole, a valuable building block for chemical synthesis. The synthesis proceeds through the formation of the key intermediate, 4-methyl-1H-pyrazol-3(2H)-one, via a classical Knorr-type condensation, followed by a regioselective O-methylation. This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also explaining the mechanistic rationale behind the experimental choices to ensure reproducibility and safety.
Introduction and Synthetic Strategy
Substituted pyrazoles are of significant interest due to their wide range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[1] The specific target of this protocol, 3-methoxy-4-methyl-1H-pyrazole, serves as a versatile intermediate for introducing a substituted pyrazole motif into more complex molecules. The methoxy group can act as a stable ether linkage or be cleaved under specific conditions to reveal the corresponding pyrazolone.
The synthetic strategy is a reliable and scalable two-step process:
-
Step 1: Knorr Pyrazole Synthesis. Condensation of a β-ketoester, ethyl 2-methylacetoacetate, with hydrazine hydrate to form the cyclic pyrazolone intermediate, 4-methyl-1H-pyrazol-3(2H)-one. This reaction is a cornerstone of heterocycle synthesis.[2]
-
Step 2: Regioselective O-Methylation. Treatment of the pyrazolone intermediate with a strong base followed by a methylating agent to selectively form the O-methylated product. The key challenge in this step is controlling the regioselectivity, as pyrazolones are ambident nucleophiles and can also undergo N-methylation.[3][4] Our protocol utilizes conditions that strongly favor the desired O-alkylation.[5]
Overall Synthetic Workflow
Caption: Overall two-step synthetic workflow for 3-methoxy-4-methyl-1H-pyrazole.
Experimental Protocols
Part 1: Synthesis of 4-methyl-1H-pyrazol-3(2H)-one (Intermediate)
Principle & Causality: This reaction is a classic Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] Initially, hydrazine attacks one of the carbonyl groups of the β-ketoester (the more electrophilic ketone) to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the terminal nitrogen onto the ester carbonyl, followed by elimination of ethanol, yields the stable pyrazolone ring system. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final cyclization/elimination steps.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Eq. |
| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | 98% | 10.0 g | 68.4 | 1.0 |
| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | ~64% N₂H₄ | 4.3 g | ~85.5 | 1.25 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 200 proof | 100 mL | - | - |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | 37% | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | ~200 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: Add ethyl 2-methylacetoacetate (10.0 g, 68.4 mmol) and absolute ethanol (100 mL) to the flask. Stir the solution to ensure homogeneity.
-
Hydrazine Addition: Carefully add hydrazine hydrate (4.3 g, ~85.5 mmol) dropwise to the stirring solution at room temperature. The addition is mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: 50% Ethyl Acetate in Hexanes]. The starting ketoester should be consumed.
-
Workup - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification & Precipitation: To the resulting oil/solid, add 50 mL of deionized water. Stir vigorously. Slowly add concentrated HCl dropwise to acidify the mixture to pH ~2-3. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 20 mL).
-
Drying: Dry the white solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step. If further purification is needed, it can be recrystallized from an ethanol/water mixture.[1]
Expected Outcome & Characterization
-
Yield: 6.5 - 7.2 g (85-95%)
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.7 (br s, 1H, NH), 9.7 (br s, 1H, NH/OH), 7.3 (s, 1H, C5-H), 1.8 (s, 3H, CH₃). Note: The broad signals and exact shifts can vary due to tautomerism and solvent effects.
-
¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C=O), 140.2 (C5), 105.5 (C4), 8.1 (CH₃).
Part 2: O-Methylation to 3-methoxy-4-methyl-1H-pyrazole (Final Product)
Principle & Causality: This step achieves a regioselective O-methylation. The pyrazolone intermediate exists in tautomeric equilibrium.[6][7] A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the most acidic proton, forming a resonance-stabilized ambident anion (an enolate). While this anion has negative charge density on both nitrogen and oxygen, O-alkylation is favored over N-alkylation under these conditions. This selectivity can be rationalized by Hard and Soft Acid and Base (HSAB) theory; the harder oxygen atom preferentially attacks the hard electrophilic carbon of methyl iodide. Performing the reaction at low temperature helps to control the reaction rate and improve selectivity. Anhydrous conditions are critical as NaH reacts violently with water.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity/Concentration | Amount | Moles (mmol) | Eq. |
| 4-methyl-1H-pyrazol-3(2H)-one | C₄H₆N₂O | 98.10 | From Part 1 | 5.0 g | 51.0 | 1.0 |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% dispersion in oil | 2.24 g | 56.1 | 1.1 |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 99.5%, stabilized | 7.97 g (3.5 mL) | 56.1 | 1.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | 150 mL | - | - |
| Saturated NH₄Cl(aq) | NH₄Cl(aq) | - | - | ~50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | ~200 mL | - | - |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | - | As needed | - | - |
Step-by-Step Protocol
-
Safety First: Sodium hydride (NaH) is pyrophoric and reacts violently with water. Methyl iodide (MeI) is a potent carcinogen and alkylating agent. This entire procedure MUST be performed in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate PPE, including safety glasses, a lab coat, and compatible gloves.
-
Reaction Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a stream of nitrogen.
-
NaH Preparation: Under a positive flow of nitrogen, add the sodium hydride dispersion (2.24 g, 56.1 mmol) to the flask. Add 30 mL of anhydrous THF and stir for 10 minutes.
-
Substrate Addition: Dissolve the 4-methyl-1H-pyrazol-3(2H)-one (5.0 g, 51.0 mmol) in 120 mL of anhydrous THF. Using a cannula or dropping funnel, add this solution dropwise to the NaH suspension over 20-30 minutes. The mixture will be cooled in an ice bath (0 °C). Hydrogen gas will evolve; ensure proper ventilation to the fume hood.
-
Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back down to 0 °C with an ice bath. Add methyl iodide (3.5 mL, 56.1 mmol) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor by TLC [Mobile phase: 30% Ethyl Acetate in Hexanes].
-
Workup - Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Be cautious as unreacted NaH will react to produce hydrogen gas.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product.
Expected Outcome & Characterization
-
Yield: 4.2 - 4.8 g (73-85%)
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, C5-H), 3.89 (s, 3H, OCH₃), 1.95 (s, 3H, C4-CH₃). Note: A broad NH peak around 10-12 ppm may be observed if the starting material is present.
-
¹³C NMR (100 MHz, CDCl₃): δ 163.5 (C3), 133.0 (C5), 102.1 (C4), 55.8 (OCH₃), 8.5 (C4-CH₃).
-
MS (ESI): m/z = 113.07 [M+H]⁺.
Summary and Key Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Knorr Condensation | Ethyl 2-methylacetoacetate, Hydrazine Hydrate | Ethanol | Reflux (~80°C) | 4 h | 85-95% |
| 2 | O-Methylation | 4-methyl-1H-pyrazol-3(2H)-one, NaH, MeI | Anhydrous THF | 0°C to RT | 12-16 h | 73-85% |
Mandatory Safety Precautions
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate gloves and eye protection.
-
Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water and protic solvents to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Methyl Iodide (MeI): Volatile, highly toxic, and a carcinogen. It is a potent alkylating agent. Always handle in a fume hood and avoid inhalation or skin contact.
-
General: All procedures should be carried out by trained personnel in a well-ventilated laboratory chemical fume hood. A proper risk assessment should be conducted before commencing any experimental work.
References
- Cottineau, B., Chenault, J., & Guillaumet, G. (2006). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ChemInform, 37(21). (General context for substituted pyrazoles).
-
Shahani, T., et al. (2011). 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E, 67(Pt 3), o646. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
-
Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. (Illustrates general pyrazole synthesis). [Link]
-
Shahani, T., et al. (2011). 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E, 67(Pt 2), o432. [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Piaz, F. D., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 25(24), 5946. [Link]
-
HML. (2006). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section C, 62(Pt 10), o597-o600. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015). RWTH Publications. [Link]
-
MDPI. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. [Link]
-
ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. [Link]
Sources
- 1. 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: A Robust HPLC-UV Method for the Quantification of 3-methoxy-4-methyl-1H-pyrazole
Abstract & Introduction
3-methoxy-4-methyl-1H-pyrazole (CAS No. 1533442-13-5) is a heterocyclic organic compound featuring a pyrazole core, a structure of significant interest in medicinal and agricultural chemistry due to its presence in numerous biologically active molecules.[1][2] Accurate and reliable quantification of this analyte is critical for quality control during synthesis, formulation development, and pharmacokinetic studies.
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of 3-methoxy-4-methyl-1H-pyrazole. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a step-by-step protocol for sample preparation and analysis, designed for immediate implementation in a research or quality control laboratory setting.
Principle of Analysis
The method is based on reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution with a polar mobile phase.[3] The basic nitrogen atoms in the pyrazole ring can cause undesirable interactions with residual silanols on the silica-based column, potentially leading to poor peak shape (tailing).[4] To mitigate this, the mobile phase is acidified with formic acid. This protonates the pyrazole nitrogens, ensuring a single ionic species and minimizing secondary silanol interactions, thereby promoting sharp, symmetrical peaks. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve constructed from standards of known concentration.
Analyte Physicochemical Properties & Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. While experimental data for this specific molecule is limited, its structure allows for informed estimations based on related pyrazole compounds.
| Property | Value / Estimation | Rationale & Implication for HPLC Method |
| Molecular Formula | C₅H₈N₂O | Source: NextSDS[5] |
| Molecular Weight | 112.13 g/mol | Calculated from the molecular formula. |
| UV Absorbance (λmax) | Estimated ~210-230 nm | Pyrazole and its simple derivatives exhibit strong π-π* transitions in the far UV region, typically between 203-220 nm.[6][7][8] A detection wavelength of 220 nm is selected as a starting point for good sensitivity. |
| pKa (Predicted) | Estimated ~2.5-3.5 | The pyrazole ring is weakly basic. To ensure consistent protonation and avoid retention time drift, the mobile phase pH should be at least 1.5-2 units below the pKa. Using 0.1% formic acid achieves a pH of approximately 2.7, satisfying this requirement.[4][9] |
| Solubility | Soluble in water and organic solvents like Methanol and Acetonitrile. | The presence of polar methoxy and N-H groups suggests good solubility in common HPLC solvents, simplifying the preparation of sample diluents and mobile phases.[10][11] |
Materials, Reagents, and Instrumentation
Reagents & Chemicals
-
3-methoxy-4-methyl-1H-pyrazole reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (HCOOH), LC-MS grade (~99%)
-
Deionized water, 18.2 MΩ·cm or greater
Instrumentation & Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical balance (4 or 5 decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, Nylon or PTFE)
-
HPLC vials with caps and septa
-
HPLC Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
HPLC Method Parameters
The following table outlines the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Setting | Justification |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | The C18 phase provides sufficient hydrophobic retention for this moderately polar analyte.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Formic acid ensures a low pH to protonate the analyte for good peak shape.[4][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is a common organic modifier offering good elution strength and low viscosity.[9] |
| Elution Mode | Isocratic: 70% A / 30% B | An initial isocratic condition is proposed for simplicity. A gradient may be developed if co-eluting impurities are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Thermostatting the column prevents retention time shifts due to ambient temperature fluctuations.[14] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity needs. |
| Detection Wavelength | 220 nm | Based on the expected UV absorbance of the pyrazole chromophore.[8] |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any minor impurities. |
Detailed Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with deionized water. Mix thoroughly and sonicate for 10 minutes to degas.
-
Mobile Phase B (0.1% Formic Acid in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with acetonitrile. Mix thoroughly and sonicate for 10 minutes to degas.
Preparation of Standard Solutions
The choice of diluent should ideally match the mobile phase composition to ensure good peak shape.[15] Diluent: Acetonitrile/Water (30:70, v/v)
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 3-methoxy-4-methyl-1H-pyrazole reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol to dissolve the standard completely.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times. This is the stock solution.
-
-
Working Standard Solutions (e.g., 1-100 µg/mL):
-
Perform serial dilutions of the Stock Standard Solution using the prepared Diluent to create a series of calibration standards. For example, to make a 100 µg/mL intermediate standard, pipette 1.0 mL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Preparation Protocol
This protocol assumes the sample is a solution or a solid that is soluble in the diluent. The goal is to dilute the sample so the final analyte concentration falls within the linear range of the calibration curve.
-
Initial Dilution: Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dissolution & Dilution: Add a suitable volume of Diluent (Acetonitrile/Water, 30:70) to dissolve the sample and dilute to the final volume. The target concentration should be within the calibration range (e.g., ~50 µg/mL).
-
Filtration (Mandatory Step): Draw the diluted sample into a syringe. Attach a 0.22 µm or 0.45 µm syringe filter and filter the solution directly into an HPLC vial.[16][17][18] This critical step removes particulates that can clog the HPLC column and interfere with the analysis.[15]
-
Analysis: Place the vial in the autosampler for injection.
System Suitability & Method Validation
To ensure the trustworthiness and reliability of the results, the HPLC system's performance must be verified before and during sample analysis.[19]
System Suitability Test (SST)
Inject a mid-range standard solution (e.g., 50 µg/mL) five or six times consecutively. The results must meet the following criteria before proceeding with sample analysis.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[12] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |
Method Validation Principles
For routine use, the method should be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:
-
Linearity: A correlation coefficient (r²) of ≥ 0.999 over the desired concentration range.[12][20]
-
Accuracy: Determined by spike-recovery experiments, with typical acceptance criteria of 98-102%.[20]
-
Precision: Assessed at different levels (repeatability, intermediate precision) with an acceptance criterion of RSD ≤ 2.0%.
-
Specificity: The ability to resolve the analyte peak from impurities and matrix components.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation and analysis of 3-methoxy-4-methyl-1H-pyrazole using RP-HPLC with UV detection. By employing a C18 column and an acidified mobile phase, this method achieves reliable and robust quantification suitable for drug development and quality control environments. The inclusion of detailed sample preparation steps and system suitability criteria ensures the generation of high-quality, trustworthy data.
References
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Caza, T. (2011, November 1). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Retrieved from [Link]
-
ResearchGate. (2020). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]
- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
-
ChemBK. (n.d.). 3-Methoxymethyl-1H-pyrazole-4-carboxylic acid methyl ester. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18837-18848.
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]
-
PubChem. (n.d.). methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
- Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25697.
-
ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- Dong, M. W. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... ChemistrySelect.
-
NextSDS. (n.d.). 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]
- Peng, H. M., et al. (2013). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. The Journal of pharmacology and experimental therapeutics, 347(3), 635–645.
-
MDPI. (2026). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Retrieved from [Link]
- Sepuxianyun. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development.
- Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl pyrazole. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(methoxymethyl)-1-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. 小分子 HPLC [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nextsds.com [nextsds.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 7554-65-6: 4-Methylpyrazole | CymitQuimica [cymitquimica.com]
- 12. ijcpa.in [ijcpa.in]
- 13. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. organomation.com [organomation.com]
- 17. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 18. Sample Preparation Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
Application Note: Strategic Use of 3-methoxy-4-methyl-1H-pyrazole in Cross-Coupling Reactions
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in marketed drugs and advanced materials.[1][2][3] The functionalization of the pyrazole core is therefore of critical importance for drug discovery and development. This guide provides a detailed technical overview for researchers on the strategic application of 3-methoxy-4-methyl-1H-pyrazole in modern cross-coupling reactions. Recognizing that direct C-H activation on this electron-rich heterocycle is a significant challenge, this document focuses on the two most viable pathways for its elaboration: direct, palladium-catalyzed N-arylation at the unprotected nitrogen atom, and a two-step strategy involving regioselective halogenation followed by C-C bond formation via Suzuki-Miyaura coupling. We provide field-proven protocols, mechanistic insights, and troubleshooting advice to enable scientists to effectively incorporate this versatile building block into their synthetic programs.
Introduction: The Pyrazole Core in Modern Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts a combination of valuable physicochemical properties, including the ability to act as both hydrogen-bond donors and acceptors, which is highly advantageous for molecular recognition in biological systems.[2] Consequently, the pyrazole motif is a cornerstone in a multitude of FDA-approved therapeutics, treating conditions ranging from cancer to neurological disorders.[3][4] The ability to precisely install substituents onto the pyrazole ring system through robust and scalable methods like cross-coupling is paramount for generating compound libraries and optimizing lead candidates.
Properties and Reactivity of 3-methoxy-4-methyl-1H-pyrazole
The subject of this guide, 3-methoxy-4-methyl-1H-pyrazole, presents a specific reactivity profile that must be understood to be harnessed effectively.
-
Electronic Nature: The methoxy group at the C3 position and the methyl group at C4 are both electron-donating, making the pyrazole ring electron-rich. This enhances its nucleophilicity but can complicate electrophilic substitution and direct C-H activation.
-
The N-H Bond: The most reactive site for coupling is the unprotected N-H proton. Its acidity allows for deprotonation by a suitable base, generating a pyrazolate anion that is a potent nucleophile for coupling with electrophilic partners, most notably in palladium- or copper-catalyzed N-arylation reactions.[5][6]
-
C-H Bonds: The sole remaining C-H bond on the ring is at the C5 position. While direct C-H functionalization of pyrazoles is an area of active research, it typically requires directing groups or specialized catalytic systems that are beyond the scope of general application. For practical C-C bond formation, a more reliable strategy involves converting this C-H bond into a C-Halogen bond (C-Br or C-I), which can then readily participate in standard cross-coupling protocols.
The following sections provide detailed protocols for the two primary synthetic avenues: direct N-arylation and a functionalization-coupling sequence for C5-arylation.
Protocol 1: Direct N-Arylation via Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] For 3-methoxy-4-methyl-1H-pyrazole, this reaction enables the direct and regioselective installation of aryl or heteroaryl groups at the N1 position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst is often used for its air stability. Upon reduction in situ, it forms the active Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, DavePhos) are essential.[6][8] They promote the challenging reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the pyrazole N-H. Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[7]
-
Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are used to ensure the stability of the catalyst and the anionic intermediates.
Caption: General catalytic cycle for the Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), the phosphine ligand (e.g., tBuBrettPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Add the aryl halide (e.g., 4-bromotoluene, 1.0 equivalent).
-
Add 3-methoxy-4-methyl-1H-pyrazole (1.2 equivalents).
-
-
Reaction Setup:
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.2 M with respect to the aryl halide).
-
Seal the flask or vial. If using a Schlenk flask, ensure positive pressure of inert gas.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C). The use of a pre-heated oil bath is recommended for consistency.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Strategy for C-C Bond Formation: A Two-Step Approach
To achieve C-C coupling at the C5 position, a pre-functionalization step is necessary. The most common and reliable method is electrophilic halogenation to install a bromine or iodine atom, which then serves as a handle for subsequent cross-coupling reactions like Suzuki-Miyaura.
Caption: Workflow for C5-arylation via a halogenated intermediate.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Pyrazole Intermediate
This protocol assumes the successful synthesis of 5-iodo- or 5-bromo-3-methoxy-4-methyl-1H-pyrazole. The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organohalide and an organoboron compound.[9][10][11]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, highly effective catalyst for Suzuki couplings.[10] Alternatively, a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand can be used.
-
Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[10][11] The base activates the boronic acid and facilitates the transmetalation step.
-
Solvent System: A two-phase solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is commonly employed to dissolve both the organic-soluble halide and the more polar boronic acid salt intermediates.[10][12]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a Schlenk flask or round-bottom flask, combine the 5-halo-3-methoxy-4-methyl-1H-pyrazole (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the solvent (e.g., 1,4-dioxane).
-
In a separate vessel, prepare an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.5 equivalents).
-
-
Reaction Setup:
-
Degas the flask containing the pyrazole, boronic acid, and catalyst by subjecting it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Using a syringe, add the degassed aqueous base solution to the reaction flask.
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography to yield the desired 5-aryl-3-methoxy-4-methyl-1H-pyrazole.
-
Data Presentation & Comparative Analysis
The following tables summarize typical reaction parameters for the cross-coupling of pyrazole derivatives, providing a starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Pyrazoles
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | [8] |
| Ligand | tBuDavePhos | tBuBrettPhos | [8][13] |
| Base | K₃PO₄ | NaOtBu | [8][13] |
| Solvent | Toluene | 1,4-Dioxane | [8][13] |
| Temperature | 110 °C | 100 °C | [8][13] |
| Typical Yield | Good to Excellent | Good to Excellent |[8][13] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrazoles
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | [10] |
| Boron Source | Arylboronic Acid | Arylboronic Acid | [10] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) | [10][11] |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | [10][11] |
| Temperature | 90 °C | 100 °C | [10][11] |
| Typical Yield | Good to Excellent | Good to Excellent |[10][11] |
Troubleshooting and Key Considerations
-
Low Yield in N-Arylation: If yields are low, consider screening different ligands or bases. Catalyst deactivation can occur; ensure all reagents and solvents are rigorously anhydrous and degassed.
-
Competing N-Arylation Isomers: For unsymmetrical pyrazoles, N-arylation can sometimes yield a mixture of regioisomers. For 3-methoxy-4-methyl-1H-pyrazole, this is not an issue due to symmetry upon tautomerization.
-
Failure of Suzuki Coupling: The quality of the boronic acid is critical; they can degrade upon storage. Ensure the base is sufficiently strong and soluble to promote transmetalation. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.
-
Debromination/Deiodination: In some cases, particularly with electron-rich arylboronic acids, premature hydrodehalogenation of the starting halopyrazole can be a competing side reaction. Using a less reactive catalyst or lower temperatures may mitigate this.
Conclusion
While 3-methoxy-4-methyl-1H-pyrazole is not a direct substrate for C-H cross-coupling under standard conditions, it is an exceptionally valuable building block when used strategically. Direct N-arylation via Buchwald-Hartwig coupling provides a reliable and high-yielding route to N-substituted pyrazoles. For C-C bond formation, a robust two-step sequence of halogenation followed by Suzuki-Miyaura coupling opens the door to a vast array of C5-functionalized derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the synthetic potential of this important heterocyclic motif.
References
- Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles.Google Search Result.
- One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization.Catalysis Science & Technology (RSC Publishing).
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
- Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity.PMC.
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.Life Chemicals.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.Molecules.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.PMC.
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.ProQuest.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.PMC.
- SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS.HETEROCYCLES.
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Deriv
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.Benchchem.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - ProQuest [proquest.com]
- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 5. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Preclinical Application Note: In Vivo Dosing and Pharmacological Evaluation of 3-Methoxy-4-methyl-1H-pyrazole Scaffolds
Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Preclinical Protocol
Introduction & Scientific Rationale
3-Methoxy-4-methyl-1H-pyrazole (CAS: 1533442-13-5) is a highly versatile heterocyclic pharmacophore utilized extensively in the design of next-generation lipid synthesis modulators[1]. Specifically, derivatives of this pyrazole scaffold are investigated as targeted inhibitors of Fatty Acid Synthase (FASN). FASN is a critical metabolic enzyme overexpressed in various malignancies—such as non-small cell lung cancer (NSCLC) and HER2+ breast cancer—where it drives the de novo synthesis of palmitate required for tumor membrane assembly, lipid raft formation, and sustained proliferation[2][3].
While complex, substituted derivatives of this scaffold are often the final therapeutic candidates, establishing the in vivo baseline pharmacokinetics (PK) and pharmacodynamics (PD) of the foundational 3-methoxy-4-methyl-1H-pyrazole core is a mandatory preclinical step. This guide outlines a rigorously controlled, self-validating protocol for dosing pyrazole-based FASN modulators in murine oncology models.
Causality in Experimental Design (E-E-A-T)
To ensure high scientific integrity, this protocol is built upon the causality of its experimental choices rather than merely listing steps.
-
Formulation Causality: Small heterocyclic pyrazoles often exhibit rapid systemic clearance and variable aqueous solubility. Utilizing a highly optimized co-solvent system (DMSO/PEG-400/Tween-80) ensures the compound remains in solution upon exposure to the physiological pH of the peritoneum or gastrointestinal tract. This prevents precipitation-induced absorption bottlenecks, ensuring that the measured maximum concentration ( Cmax ) reflects the compound's intrinsic permeability.
-
Toxicity and Weight Monitoring (The CPT-1 Paradox): A historical hurdle in FASN inhibitor development (e.g., with first-generation compounds like C75) has been severe off-target weight loss and anorexia. This toxicity is driven by the unintended activation of carnitine palmitoyltransferase-1 (CPT-1) and subsequent runaway fatty acid oxidation[Orita et al., 2007][2]. A robust in vivo protocol must include daily weight monitoring. If weight loss exceeds 15%, it indicates off-target CPT-1 activation rather than selective FASN inhibition, narrowing the therapeutic window.
-
Self-Validating PD Biomarkers: Phenotypic tumor shrinkage alone is insufficient to prove target engagement. This protocol mandates the LC-MS/MS quantification of intracellular malonyl-CoA (the direct substrate of FASN) in harvested tumor tissues. A successful, selective FASN blockade will result in a measurable accumulation of malonyl-CoA, validating the mechanism of action independently of tumor volume metrics.
Quantitative Dosing Parameters
Table 1: Recommended In Vivo Dosing Parameters for Pyrazole-Based FASN Modulators
| Parameter | Recommended Value | Rationale / Causality |
| Vehicle Composition | 5% DMSO, 40% PEG-400, 5% Tween-80, 50% Saline | Prevents in vivo precipitation; ensures consistent bioavailability for lipophilic heterocycles. |
| Administration Route | Intraperitoneal (IP) or Oral (PO) | IP bypasses immediate first-pass metabolism for early PK; PO assesses clinical viability. |
| Dosing Frequency | Daily (q.d.) for 21-28 days | FASN inhibition requires sustained target occupancy to deplete intracellular lipid stores. |
| Efficacy Dose Range | 10 mg/kg – 30 mg/kg | Balances target engagement with the avoidance of off-target metabolic toxicity. |
| Toxicity Threshold | >15% Body Weight Loss | Indicates off-target CPT-1 activation and hyper-oxidation of fatty acids[2]. |
Step-by-Step Methodologies
Phase 1: Vehicle Formulation & Compound Preparation
-
Weighing: Weigh out 30 mg of 3-methoxy-4-methyl-1H-pyrazole (or its synthesized derivative) using an analytical microbalance.
-
Solubilization: Dissolve the powder in 500 µL of 100% molecular-grade DMSO. Vortex for 60 seconds until a clear solution is achieved. (Causality: DMSO disrupts the crystal lattice of the pyrazole, ensuring complete molecular dispersion).
-
Surfactant Addition: Add 4.0 mL of PEG-400 and 500 µL of Tween-80. Sonicate the mixture for 5 minutes at room temperature. (Causality: PEG-400 acts as a solubility enhancer, while Tween-80 prevents aggregation upon introduction to aqueous environments).
-
Aqueous Phase: Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously stirring to reach a final concentration of 3 mg/mL. Administer within 2 hours of formulation to prevent gradual micro-precipitation.
Phase 2: Pharmacokinetic (PK) Profiling
-
Cohort Setup: Randomize 8-week-old female Balb/c mice into three dosing cohorts (n=3 per timepoint).
-
Administration: Administer the formulated compound via IP injection at escalating doses of 10, 30, and 100 mg/kg.
-
Sampling: Perform retro-orbital blood collection (approx. 50 µL) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration into EDTA-coated microtainers.
-
Processing: Centrifuge samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Analysis: Extract plasma proteins using cold acetonitrile (1:3 v/v) and analyze the supernatant via LC-MS/MS to calculate Cmax , Area Under the Curve ( AUC0−t ), and half-life ( t1/2 ).
Phase 3: In Vivo Efficacy & Target Validation (Xenograft Model)
-
Inoculation: Cultivate human NSCLC cells (e.g., A549) or HER2+ breast cancer cells (e.g., BT474)[3]. Subcutaneously inject 5×106 cells suspended in 100 µL of Matrigel into the right flank of athymic nude mice.
-
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100-150 mm3 (approx. 10-14 days), randomize mice into Vehicle Control, Positive Control (e.g., Orlistat 50 mg/kg), and Pyrazole Treatment (30 mg/kg) groups (n=8/group).
-
Dosing & Monitoring: Dose animals daily via IP injection for 21 days. Critical Self-Validation Step: Weigh animals daily. If body weight drops >15% from baseline, suspend dosing immediately to differentiate systemic metabolic toxicity from targeted anti-neoplastic efficacy.
-
Harvest & PD Validation: At day 21, euthanize animals via CO2 asphyxiation. Excise tumors and snap-freeze half in liquid nitrogen for LC-MS/MS malonyl-CoA quantification (validating FASN blockade). Fix the other half in 10% formalin for immunohistochemistry (IHC) of cleaved caspase-3 to confirm apoptosis.
Pathway Visualization
The following diagram illustrates the mechanistic causality of administering pyrazole-based FASN modulators in an in vivo oncology model.
Fig 1: Mechanism of pyrazole-based FASN inhibitors in tumor metabolic remodeling.
References
-
Orita, H., Coulter, J., Lemmon, C., Tully, E., Vadlamudi, A., Medghalchi, S. M., Kuhajda, F. P., & Gabrielson, E. (2007). "Selective Inhibition of Fatty Acid Synthase for Lung Cancer Treatment." Clinical Cancer Research, 13(23), 7139-7145. Available at:[Link]
-
Puig, T., Aguilar, H., Cufí, S., Oliveras, G., Turrado, C., Ortega-Gutiérrez, S., Benhamú, B., López-Rodríguez, M. L., Urruticoechea, A., & Colomer, R. (2011). "A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines." Breast Cancer Research, 13(6), R131. Available at:[Link]
- US Patent 9,994,550 B2. (2018). "Heterocyclic modulators of lipid synthesis for use against cancer and viral infections.
Sources
- 1. US9994550B2 - Heterocyclic modulators of lipid synthesis for use against cancer and viral infections - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: 3-Methoxy-4-methyl-1H-pyrazole in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazole Core
In the intricate landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, synthetic tractability, and the capacity for precise, multi-vector functionalization. These attributes have cemented its role as a cornerstone in the design of novel therapeutics across a wide array of disease areas, from oncology to inflammatory disorders.[2][3] This guide delves into a particularly valuable building block: 3-methoxy-4-methyl-1H-pyrazole . We will explore its synthesis, physicochemical characteristics, and, most critically, its application as a key pharmacophoric element in the development of targeted therapies, with a particular focus on kinase inhibitors.
Physicochemical Properties and Design Considerations
The strategic incorporation of the 3-methoxy-4-methyl-1H-pyrazole moiety into a drug candidate is underpinned by its distinct electronic and steric profile. The methoxy group at the 3-position and the methyl group at the 4-position significantly influence the molecule's properties and its potential interactions with biological targets.
| Property | Value (Predicted/Estimated) | Significance in Drug Design |
| Molecular Formula | C₅H₈N₂O | Provides a foundation for molecular weight and elemental composition calculations. |
| Molecular Weight | 112.13 g/mol | A relatively low molecular weight makes it an attractive building block for fragment-based drug design and lead optimization, helping to maintain "drug-like" properties. |
| pKa | (Predicted) ~2.5 (pyrazole N-H) | The pyrazole ring is weakly acidic, allowing it to act as a hydrogen bond donor. The methoxy group can also act as a hydrogen bond acceptor. |
| LogP | (Predicted) ~0.8 | Indicates a favorable balance of hydrophilicity and lipophilicity, which is crucial for cell permeability and overall pharmacokinetic profile. |
| Hydrogen Bond Donors | 1 (N-H) | The N-H group can engage in critical hydrogen bonding interactions with protein active sites. |
| Hydrogen Bond Acceptors | 2 (N and O) | The pyridine-like nitrogen and the methoxy oxygen provide additional points for hydrogen bonding, enhancing binding affinity. |
The substitution pattern of 3-methoxy-4-methyl-1H-pyrazole offers several advantages. The methyl group at the 4-position can provide a vector for further substitution or can itself fit into hydrophobic pockets of a target protein. The 3-methoxy group is a key modulator of electronic properties and can act as a hydrogen bond acceptor. The N-H at the 1-position can serve as a crucial hydrogen bond donor, anchoring the molecule within a binding site.
Synthesis of the 3-Methoxy-4-methyl-1H-pyrazole Building Block
A robust and scalable synthesis of the title compound is paramount for its widespread application in drug discovery programs. A plausible and efficient synthetic route commences with the commercially available precursor, 4-methyl-1H-pyrazol-3-ol. The synthesis involves a classical Williamson ether synthesis to introduce the methoxy group.
Experimental Protocol: Methylation of 4-methyl-1H-pyrazol-3-ol
This protocol outlines a general procedure for the O-methylation of 4-methyl-1H-pyrazol-3-ol to yield 3-methoxy-4-methyl-1H-pyrazole.
Materials:
-
4-methyl-1H-pyrazol-3-ol
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Deionized water
-
Organic extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-1H-pyrazol-3-ol (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetone or DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the solution. If using a stronger base like NaH, exercise extreme caution and add it portion-wise at 0 °C.
-
Addition of Methylating Agent: To the stirred suspension, add the methylating agent (e.g., methyl iodide, 1.1-1.2 eq) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-methoxy-4-methyl-1H-pyrazole.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Logic diagram illustrating the basis for JAK1 selectivity.
Conclusion
The 3-methoxy-4-methyl-1H-pyrazole building block represents a valuable asset in the medicinal chemist's toolbox. Its well-defined physicochemical properties, coupled with a straightforward synthetic accessibility, make it an attractive starting point for the design of novel therapeutics. The demonstrated success of a closely related analog in achieving high selectivity for a specific kinase target highlights the profound impact that strategic substitution on the pyrazole core can have on biological activity. As the demand for highly targeted and selective medicines continues to grow, the importance of privileged scaffolds like 3-methoxy-4-methyl-1H-pyrazole in accelerating drug discovery efforts is undeniable.
References
- Faria, J. V., et al. (2017). The pyrazole moiety: a versatile scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5891-5912.
- Patil, S. A., et al. (2020). A comprehensive review on the biological and medicinal significance of pyrazole derivatives. Journal of Advanced Scientific Research, 11(01), 01-14.
-
Scott, J. S., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(10), 5176-5195. Available at: [Link]
-
PubChem. (n.d.). 4-methyl-1H-pyrazol-3-ol. National Center for Biotechnology Information. Available at: [Link]
-
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1548. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 644342. Available at: [Link]
-
Ragavan, R. V., et al. (2010). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1697. Available at: [Link]
-
Gomaa, M. A.-M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(10), 1642. Available at: [Link]
- Gomaa, M. A.-M., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 262, 02004.
- Faisal, M., et al. (2019). The pyrazole moiety: a versatile scaffold in medicinal chemistry. Journal of the Iranian Chemical Society, 16(11), 2391-2415.
- Ran, X., et al. (2019). Recent advances in pyrazole-based derivatives as anticancer agents. European Journal of Medicinal Chemistry, 182, 111649.
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Functionalization of 3-Methoxy-4-methyl-1H-pyrazole: A Detailed Guide for Researchers
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological characteristics. This guide provides a comprehensive overview and detailed protocols for the functionalization of 3-methoxy-4-methyl-1H-pyrazole, a key intermediate for the synthesis of more complex molecules. We will explore the strategic modification of this pyrazole at its nitrogen and carbon centers, discussing the underlying principles of reactivity and regioselectivity.
The inherent reactivity of the pyrazole ring is influenced by the electronic effects of its substituents. In 3-methoxy-4-methyl-1H-pyrazole, the methoxy group at the C3 position and the methyl group at the C4 position are both electron-donating groups. This electronic enrichment enhances the nucleophilicity of the pyrazole ring, particularly at the C5 position, making it susceptible to electrophilic attack. Conversely, the N1 and N2 positions of the pyrazole ring are nucleophilic and readily undergo reactions with various electrophiles.
I. N-H Functionalization: Modifying the Pyrazole Nitrogen
The presence of a reactive N-H bond in 1H-pyrazoles offers a straightforward handle for introducing a wide range of substituents. This process, known as N-functionalization, is a cornerstone of pyrazole chemistry, enabling the synthesis of diverse derivatives with modulated biological and physical properties.[3][4]
A. N-Alkylation
N-alkylation is a fundamental transformation for modifying the pyrazole core. The choice of base and solvent system is crucial for achieving high yields and, in the case of unsymmetrical pyrazoles, controlling regioselectivity. For 3-methoxy-4-methyl-1H-pyrazole, alkylation can theoretically occur at either N1 or N2. However, due to the substitution pattern, these two nitrogens are equivalent in the neutral molecule. Upon deprotonation, the resulting pyrazolate anion will react with an alkylating agent.
Key Considerations for N-Alkylation:
-
Base Selection: Strong bases like sodium hydride (NaH) are highly effective for deprotonating the pyrazole N-H, forming the corresponding pyrazolate anion. Weaker bases such as potassium carbonate (K2CO3) can also be employed, often in polar aprotic solvents like DMF.[3]
-
Solvent Effects: The choice of solvent can influence the reaction rate and, in some cases, regioselectivity. Anhydrous conditions are essential when using reactive bases like NaH.
-
Alkylating Agents: A wide variety of alkyl halides (e.g., iodomethane, benzyl bromide) can be used as electrophiles.[4]
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in THF
This protocol describes a general method for the N-alkylation of 3-methoxy-4-methyl-1H-pyrazole using sodium hydride as the base in tetrahydrofuran (THF).
Materials:
-
3-methoxy-4-methyl-1H-pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 3-methoxy-4-methyl-1H-pyrazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Workflow for N-Alkylation of 3-methoxy-4-methyl-1H-pyrazole
Caption: General workflow for the N-alkylation of 3-methoxy-4-methyl-1H-pyrazole.
II. C-H Functionalization: Targeting the Pyrazole Ring Carbons
Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[5][6] The electron-rich nature of the 3-methoxy-4-methyl-1H-pyrazole ring makes it amenable to various C-H functionalization strategies.
A. Electrophilic Aromatic Substitution
The most accessible position for electrophilic attack on the 3-methoxy-4-methyl-1H-pyrazole ring is the C5 position. The electron-donating methoxy and methyl groups cooperatively activate this position, making it highly nucleophilic.[7]
1. Halogenation:
Halogenated pyrazoles are versatile intermediates for further transformations, particularly metal-catalyzed cross-coupling reactions.[8]
Protocol 2: C5-Bromination of N-Substituted 3-methoxy-4-methyl-pyrazole
This protocol outlines the bromination at the C5 position of an N-substituted 3-methoxy-4-methyl-pyrazole. An N-substituent is often necessary to prevent side reactions at the nitrogen.
Materials:
-
N-substituted 3-methoxy-4-methyl-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted 3-methoxy-4-methyl-pyrazole (1.0 equivalent) in acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the C5-brominated pyrazole.
2. Nitration:
Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group to influence further reactions.[9]
Protocol 3: C5-Nitration of N-Substituted 3-methoxy-4-methyl-pyrazole
Materials:
-
N-substituted 3-methoxy-4-methyl-pyrazole
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a flask, carefully add the N-substituted 3-methoxy-4-methyl-pyrazole (1.0 equivalent) to concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C5-nitropyrazole.
B. Metal-Catalyzed C-H Activation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct formation of C-C and C-heteroatom bonds.[5][10] For pyrazoles, the N2 atom can act as a directing group to facilitate C-H activation at the C5 position.
Conceptual Workflow for Palladium-Catalyzed C5-Arylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
The Ascendant Role of the 3-Methoxy-4-Methyl-1H-Pyrazole Scaffold in Modern Agrochemical Development: Application Notes and Protocols
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus has emerged as a "privileged" scaffold, consistently featuring in a multitude of commercially successful fungicides, herbicides, and insecticides.[1][2] This guide focuses on the strategic application of a specific, yet broadly representative, pyrazole derivative: 3-methoxy-4-methyl-1H-pyrazole . We will explore its significance in the design and development of next-generation agrochemicals, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The unique substitution pattern of a methoxy group at the 3-position and a methyl group at the 4-position of the pyrazole ring offers a compelling combination of electronic and steric properties. These features can be fine-tuned to optimize biological activity, selectivity, and metabolic stability in target organisms. This document serves as a comprehensive resource, elucidating the synthetic pathways to access this core, its application in fungicidal and herbicidal discovery, and the requisite protocols for its biological evaluation.
Part 1: Strategic Importance and Synthesis of the 3-Methoxy-4-Methyl-1H-Pyrazole Core
The 3-methoxy-4-methyl-1H-pyrazole scaffold is a key building block in the synthesis of a diverse array of potential agrochemicals. The methoxy group can act as a crucial hydrogen bond acceptor and influence the overall lipophilicity of the molecule, while the methyl group provides a point for steric interaction within the target enzyme's active site.
Representative Synthesis Protocol: A Generalized Approach
While numerous methods exist for the synthesis of substituted pyrazoles, a common and adaptable approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3] The following is a generalized, two-step protocol for the synthesis of a 3-methoxy-4-methyl-1H-pyrazole derivative.
Step 1: Synthesis of 4-Methyl-1H-pyrazol-3(2H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methylacetoacetate (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-methyl-1H-pyrazol-3(2H)-one.
Step 2: O-methylation to 3-Methoxy-4-methyl-1H-pyrazole
-
Reaction Setup: Suspend the 4-methyl-1H-pyrazol-3(2H)-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the suspension and stir for 30 minutes at room temperature.
-
Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.3 eq), dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours, monitoring by TLC.
-
Quenching and Extraction: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-methoxy-4-methyl-1H-pyrazole.
Synthesis Workflow Diagram
Caption: Generalized synthetic pathway to 3-methoxy-4-methyl-1H-pyrazole.
Part 2: Applications in Fungicide Development - Targeting Fungal Respiration
A significant application of the pyrazole scaffold is in the development of Succinate Dehydrogenase Inhibitors (SDHIs).[1] These fungicides are highly effective against a broad spectrum of plant pathogenic fungi.[4]
Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
SDHIs act by disrupting the fungal mitochondrial electron transport chain.[3] Specifically, they bind to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase), thereby blocking the oxidation of succinate to fumarate. This inhibition halts ATP production, leading to fungal cell death.[5] The 3-methoxy-4-methyl-1H-pyrazole moiety can be a key component of the "toxophore" that interacts with the active site of the SDH enzyme.
Signaling Pathway Diagram
Caption: Mechanism of action of pyrazole-based SDHI fungicides.
Structure-Activity Relationship (SAR) Insights
The efficacy of pyrazole-based SDHIs is highly dependent on the substituents on the pyrazole ring and the nature of the amide side chain. The 3-methoxy group can contribute to favorable interactions within the enzyme's active site, while the 4-methyl group can provide steric bulk that influences binding affinity and selectivity.[4]
Representative Fungicidal Activity Data
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| 26 | Botrytis cinerea | 2.432 | [4] |
| Rhizoctonia solani | 2.182 | [4] | |
| Valsa mali | 1.787 | [4] | |
| 7ai | Rhizoctonia solani | 0.37 | [6] |
| U22 | Sclerotinia sclerotiorum | 0.94 | [5] |
Part 3: Applications in Herbicide Development
The versatility of the pyrazole scaffold extends to the development of herbicides. Pyrazole-containing compounds can target various enzymes essential for plant growth and development.[7]
Modes of Action in Herbicides
Pyrazole-based herbicides have been shown to act through several mechanisms, including:
-
Protoporphyrinogen IX Oxidase (PPO) Inhibition: These herbicides block the synthesis of chlorophyll, leading to the accumulation of toxic protoporphyrin IX, which causes rapid cell membrane disruption and plant death.[7]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: By inhibiting this key enzyme in the carotenoid biosynthesis pathway, these herbicides cause bleaching of new growth and eventual plant death.[7]
-
Acetolactate Synthase (ALS) Inhibition: This mode of action disrupts the synthesis of branched-chain amino acids, leading to a cessation of plant growth.[7]
The specific substitution pattern on the pyrazole ring, including the presence of methoxy and methyl groups, can influence the target enzyme and the herbicidal spectrum.[8]
Representative Herbicidal Activity Data
The following table presents the herbicidal activity of select pyrazole derivatives.
| Compound ID | Target Weed | Activity | Reference |
| 8l | Barnyard Grass | EC₅₀ = 10.53 g/ha | [8] |
| 10a | Barnyard Grass | EC₅₀ = 10.37 g/ha | [8] |
| 6d | Digitaria sanguinalis | Excellent post-emergence effect at 750 g a.i. ha⁻¹ | [1] |
Part 4: Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a standard method for assessing the in vitro efficacy of a 3-methoxy-4-methyl-1H-pyrazole derivative against a target fungal pathogen.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. Allow the medium to cool to approximately 50-60 °C.
-
Incorporation of Test Compound: Add appropriate aliquots of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
EC₅₀ Determination: Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the dose-response data.
Protocol 2: In Vivo Herbicidal Bioassay (Post-emergence)
This protocol describes a method for evaluating the post-emergence herbicidal activity of a test compound.
-
Plant Cultivation: Grow target weed species (e.g., barnyard grass, velvetleaf) in pots containing a standard potting mix in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).
-
Treatment Preparation: Prepare a spray solution of the test compound at various concentrations (e.g., 10, 50, 100, 500 g a.i./ha) in a suitable carrier, typically water with a surfactant.
-
Application: When the plants have reached the 2-3 leaf stage, apply the treatment solutions using a calibrated laboratory sprayer to ensure uniform coverage.
-
Incubation and Observation: Return the treated plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Data Collection: At the end of the observation period, visually assess the percentage of injury for each plant compared to an untreated control. Additionally, the fresh weight of the above-ground biomass can be measured.
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate the GR₅₀ value (the dose required to cause a 50% reduction in growth).
Conclusion
The 3-methoxy-4-methyl-1H-pyrazole scaffold represents a valuable and versatile platform for the discovery and development of novel agrochemicals. Its utility in creating potent fungicides, particularly SDHIs, and a range of herbicides with diverse modes of action is well-supported by the existing literature on related pyrazole derivatives. The synthetic accessibility of this core, coupled with the potential for extensive chemical modification, ensures its continued relevance in the quest for more effective and sustainable crop protection solutions. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising chemical scaffold.
References
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - ACS Publications. (2019, January 13). Retrieved March 21, 2026, from [Link]
-
Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed. (2023, February 8). Retrieved March 21, 2026, from [Link]
-
Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (n.d.). Retrieved March 21, 2026, from [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses. (n.d.). Retrieved March 21, 2026, from [Link]
-
synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives - Academia.edu. (n.d.). Retrieved March 21, 2026, from [Link]
-
Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry. (2022, November 1). Retrieved March 21, 2026, from [Link]
-
3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide - PubChem. (n.d.). Retrieved March 21, 2026, from [Link]
-
N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies | Request PDF. (n.d.). Retrieved March 21, 2026, from [Link]
-
Design, Synthesis, and Fungicidal Evaluation of Novel N -Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors | Request PDF. (n.d.). Retrieved March 21, 2026, from [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007, March 27). Retrieved March 21, 2026, from [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment | Journal of Agricultural and Food Chemistry. (2023, November 29). Retrieved March 21, 2026, from [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). Retrieved March 21, 2026, from [Link]
-
Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - Frontiers. (2021, April 14). Retrieved March 21, 2026, from [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015, June 8). Retrieved March 21, 2026, from [Link]
Sources
- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Frontiers | Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl [frontiersin.org]
Technical Support Center: Troubleshooting Impurities in 3-Methoxy-4-methyl-1H-pyrazole Crystallization
Welcome to the technical support center for the crystallization of 3-methoxy-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with impurities during the crystallization process. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve high-purity crystalline products.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of 3-methoxy-4-methyl-1H-pyrazole, offering detailed explanations and actionable solutions.
Issue 1: The isolated crystals are colored (e.g., yellow or reddish), but the desired product is expected to be colorless.
-
Question: My final crystalline product of 3-methoxy-4-methyl-1H-pyrazole has a distinct color. What are the likely causes and how can I obtain a colorless product?
-
Answer: The presence of color in your crystalline product often indicates the presence of impurities. These can arise from several sources, including side reactions during synthesis or the degradation of starting materials or the product itself. For pyrazole syntheses, colored impurities can sometimes result from the decomposition of hydrazine starting materials or oxidation of reaction intermediates.[1]
Causality: Colored impurities are often highly conjugated organic molecules. Even in small amounts, they can be readily incorporated into the crystal lattice or adsorbed onto the crystal surface, leading to a visibly colored product.
Recommended Solutions:
-
Activated Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.[1]
-
Protocol: Dissolve the crude, colored 3-methoxy-4-methyl-1H-pyrazole in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool slowly to induce crystallization.
-
-
Recrystallization: This is a fundamental purification technique that can be highly effective in removing colored impurities, as they may have different solubility profiles than your target compound and remain in the mother liquor.[1][2]
-
Pro-Tip: The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent will dissolve your compound well at elevated temperatures but poorly at lower temperatures.
-
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be employed to separate them from non-basic, colored impurities.[1]
-
Protocol: Dissolve the impure compound in an organic solvent. Extract the organic solution with an aqueous acid (e.g., 1M HCl). The pyrazole will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the aqueous layer and then basify it (e.g., with 1M NaOH) to precipitate the purified pyrazole, which can then be extracted back into an organic solvent.[1]
-
-
Issue 2: Analytical data (e.g., NMR, GC-MS) indicates the presence of unreacted starting materials in the final product.
-
Question: My analytical results show that my crystalline 3-methoxy-4-methyl-1H-pyrazole is contaminated with the initial reactants. How can I improve the purity?
-
Answer: The presence of unreacted starting materials is a common issue that can often be resolved by optimizing the reaction conditions and purification process.
Causality: Incomplete reactions are a primary cause. This could be due to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry of reactants. During crystallization, if the starting materials have similar solubility profiles to the product, they can co-crystallize.
Recommended Solutions:
-
Reaction Optimization:
-
Time and Temperature: Ensure the reaction has gone to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.
-
-
Enhanced Purification:
-
Recrystallization: A carefully executed recrystallization is often sufficient to remove starting materials.[2] Experiment with different solvents to find one where the solubility difference between your product and the starting materials is maximized.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with different polarities.[1] For pyrazole derivatives, silica gel is a common stationary phase.[2]
-
-
Issue 3: The crystallization process results in an oil instead of solid crystals ("oiling out").
-
Question: When I try to crystallize my 3-methoxy-4-methyl-1H-pyrazole, it separates as an oil. What causes this and how can I promote crystal formation?
-
Answer: "Oiling out" is a phenomenon where the compound comes out of solution as a liquid rather than a solid. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[3][4] The presence of impurities can also lower the melting point of the mixture, making oiling out more likely.[4]
Causality: Rapid cooling, high solute concentration, and the presence of impurities are common culprits that lead to oiling out.[3][5] The system favors the formation of a liquid phase over the more ordered solid crystal lattice.
Recommended Solutions:
-
Slower Cooling Rate: Allow the hot, saturated solution to cool to room temperature slowly. Insulating the flask can help achieve a gradual temperature decrease.[2][3] Once at room temperature, you can then move the flask to an ice bath to maximize crystal yield.[2]
-
Adjust Solvent System:
-
Induce Nucleation: If the solution is supersaturated but no crystals are forming, you can try to induce nucleation.
-
Issue 4: The yield of crystalline product is consistently low.
-
Question: I am successfully obtaining pure crystals, but the amount is very small. How can I improve my crystallization yield?
-
Answer: Low yield can be frustrating, but it is often a solvable problem related to the crystallization technique.
Causality: The most common reason for low yield is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4] Other factors include premature crystallization during hot filtration or incomplete cooling.
Recommended Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve your crude product.[2] This ensures the solution is saturated and will yield a good crop of crystals upon cooling.
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize the amount of product that crystallizes out of the solution.[2]
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and attempting a second crystallization.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the crystallization of 3-methoxy-4-methyl-1H-pyrazole.
-
Q1: What are the best solvents for crystallizing 3-methoxy-4-methyl-1H-pyrazole?
-
A1: While the optimal solvent must be determined experimentally, good starting points for pyrazole derivatives include alcohols (ethanol, methanol, isopropanol), acetone, and ethyl acetate.[2] Water can sometimes be used as an anti-solvent in a mixed solvent system.[2] The choice depends on the polarity of your specific compound. The goal is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[3]
-
-
Q2: How can I identify the impurities present in my sample?
-
A2: A combination of chromatographic and spectroscopic techniques is typically used. Thin-layer chromatography (TLC) can quickly show the presence of multiple components.[1] For structural identification of the impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[1][7]
-
-
Q3: Can the pH of the solution affect the crystallization of 3-methoxy-4-methyl-1H-pyrazole?
-
Q4: What should I do if no crystals form even after cooling the solution?
-
A4: If no crystals form, your solution may not be sufficiently supersaturated.[3] You can try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[3][6] If that doesn't work, you likely have too much solvent. In this case, you can evaporate some of the solvent to increase the concentration and then try cooling again.[3][4]
-
Data and Protocols
Table 1: Recommended Solvents for Initial Crystallization Screening
| Solvent | Type | Rationale for Use with Pyrazole Derivatives |
| Ethanol | Protic | Good general-purpose solvent for many organic compounds, frequently used for pyrazoles.[2] |
| Isopropanol | Protic | Similar properties to ethanol, can be a good alternative.[2] |
| Acetone | Aprotic | Often a good solvent for pyrazoles, but may be too soluble for cooling crystallization alone; suitable for anti-solvent or evaporation methods.[2][10] |
| Ethyl Acetate | Aprotic | A moderately polar solvent that can be effective for cooling crystallization.[2][10] |
| Water | Protic | Generally, pyrazoles have low solubility in water, making it a potential anti-solvent.[2][10] |
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude 3-methoxy-4-methyl-1H-pyrazole in an Erlenmeyer flask. Add a small amount of the selected solvent.
-
Heating: Heat the mixture to boiling while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the crystals completely.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone).[10]
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water) with constant stirring until the solution becomes slightly turbid.[10]
-
Cooling and Isolation: Allow the mixture to cool, and collect the crystals as described in the single-solvent method.
Visualizations
Caption: A decision-making workflow for troubleshooting common crystallization issues.
References
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]
-
PMC. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
-
ACS Publications. (2022, December 7). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides | The Journal of Organic Chemistry. Retrieved from [Link]
-
MIT Open Access Articles. (2022, February 4). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]
-
Pharmtech. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
-
PubMed. (2008, December 1). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. Retrieved from [Link]
-
NextSDS. (n.d.). 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]
-
Cardiff University. (2022, May 5). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PMC. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Optimizing Reaction Conditions for 3-Methoxy-4-methyl-1H-pyrazole Substitution
Welcome to the Technical Support Center for heterocyclic substitution workflows. This guide is specifically engineered for researchers and drug development professionals working with 3-methoxy-4-methyl-1H-pyrazole (CAS: 1533442-13-5). Due to the asymmetric nature of this building block, functionalizing the pyrazole core—particularly via N-alkylation or N-arylation—presents unique regioselectivity and yield challenges.
Below, you will find expert-level troubleshooting FAQs, mechanistic insights, quantitative data summaries, and self-validating experimental protocols to ensure reproducible results in your campaigns.
Troubleshooting Guides & FAQs
Q1: Why does my N-alkylation reaction yield an inseparable mixture of regioisomers? A1: The core issue lies in the tautomerization of the starting material. In solution, 3-methoxy-4-methyl-1H-pyrazole exists in a dynamic equilibrium with its tautomer, 5-methoxy-4-methyl-1H-pyrazole. When deprotonated by a base, it forms a delocalized pyrazolide anion. Alkylation can occur at either nitrogen atom (N1 or N2).
-
Causality: Regioselectivity is governed by a competition between steric and electronic effects. The nitrogen adjacent to the C3-methoxy group is sterically hindered. Alkylation at the less hindered nitrogen (adjacent to the C5-proton) is thermodynamically and kinetically favored, yielding 1-alkyl-3-methoxy-4-methylpyrazole as the major product. However, using non-polar solvents or weak bases can disrupt the solvation of the anion, leading to a higher proportion of the undesired 1-alkyl-5-methoxy-4-methylpyrazole [1].
Q2: How can I drive the reaction to exclusively form the 1-alkyl-3-methoxy-4-methylpyrazole regioisomer? A2: To maximize N1-selectivity, you must manipulate the steric bulk of the electrophile and the solvation state of the pyrazolide anion.
-
Base & Solvent: Use a carbonate base like Potassium Carbonate ( K2CO3 ) in a highly polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Polar aprotic solvents leave the pyrazolide anion "naked" and highly reactive, allowing steric hindrance from the methoxy group to dictate the attack trajectory[2].
-
Temperature: Run the reaction at room temperature. Elevated temperatures increase the kinetic energy of the system, which can overcome the steric activation barrier of the hindered nitrogen, thereby reducing the regiomeric ratio (r.r.).
Q3: I am observing low yields when using secondary alkyl halides or acid-sensitive electrophiles. What is the alternative? A3: Base-mediated alkylation often fails with secondary alkyl halides due to competing E2 elimination, or with acid-sensitive substrates that degrade in basic conditions. The solution is to switch to an Acid-Catalyzed N-Alkylation using trichloroacetimidates. By using a Brønsted acid catalyst like Camphorsulfonic Acid (CSA) in 1,2-Dichloroethane (DCE), you can transfer the alkyl group under mild, base-free conditions with excellent yields[3].
Q4: How do I perform N-arylation on this specific pyrazole substrate? A4: Standard SN2 conditions will not work for aryl halides. Instead, employ a Chan-Lam Coupling . By reacting the pyrazole with an aryl boronic acid in the presence of stoichiometric Copper(II) Acetate ( Cu(OAc)2 ) and a pyridine ligand under an oxygen atmosphere, you can achieve highly selective N-arylation.
Mechanistic & Workflow Visualizations
Caption: Mechanistic pathway of 3-methoxy-4-methyl-1H-pyrazole tautomerization and divergent N-alkylation.
Caption: Decision tree for selecting the optimal substitution workflow based on electrophile type.
Quantitative Data Summaries
Table 1: Effect of Base and Solvent on Regioselectivity
Data represents typical trends for 3-substituted unsymmetrical pyrazoles to guide optimization.
| Base System | Solvent | Temperature | Major Regioisomer | Approx. N1:N2 Ratio |
| K2CO3 (2.0 eq) | DMSO | 25 °C | 1-Alkyl-3-methoxy... | > 95:5 |
| NaH (1.1 eq) | THF | 0 °C to RT | 1-Alkyl-3-methoxy... | > 90:10 |
| Cs2CO3 (2.0 eq) | DMF | 80 °C | 1-Alkyl-3-methoxy... | 85:15 |
| None (CSA Catalyst) | DCE | 25 °C | 1-Alkyl-3-methoxy... | 80:20 |
Table 2: Comparison of Substitution Methodologies
| Methodology | Reagents | Typical Yield | Primary Advantage | Limitation |
| Base-Mediated | R-X, K2CO3 , DMSO | 70–90% | High regioselectivity, easily scalable[2]. | Fails with sterically hindered or elimination-prone R-X. |
| Acid-Catalyzed | R-O-C(=NH)CCl₃, CSA | 60–85% | Mild conditions; avoids strong bases[3]. | Requires pre-synthesis of the trichloroacetimidate reagent. |
| Chan-Lam | Ar-B(OH)₂, Cu(OAc)2 | 50–80% | Direct access to N-aryl pyrazoles. | Requires stoichiometric copper and strict aeration. |
Self-Validating Experimental Protocols
Protocol A: Base-Mediated Regioselective N-Alkylation
Use this protocol for primary alkyl halides (e.g., iodomethane, benzyl bromide).
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Deprotonation: Dissolve 3-methoxy-4-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMSO (to reach a 0.2 M concentration). Add finely powdered anhydrous K2CO3 (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion[1].
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the starting material via LC-MS or TLC (typically using a Hexanes/Ethyl Acetate gradient).
-
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (equal to 5x the reaction volume). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).
-
Washing: Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMSO. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure 1-alkyl-3-methoxy-4-methylpyrazole.
Protocol B: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
Use this protocol for secondary alkyl groups or base-sensitive substrates.
-
Preparation: Charge a dry round-bottom flask with 3-methoxy-4-methyl-1H-pyrazole (1.0 equiv), the corresponding alkyl trichloroacetimidate (1.0 equiv), and Camphorsulfonic Acid (CSA, 0.2 equiv) under an argon atmosphere[1].
-
Reaction: Add anhydrous 1,2-Dichloroethane (DCE) to form a 0.25 M solution. Stir the reaction mixture at room temperature for 4 hours[3].
-
Workup: Dilute the reaction mixture with Ethyl Acetate.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 solution to neutralize the CSA, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify by column chromatography.
References
-
Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 3(2), 111-121. URL:[Link]
Sources
Technical Support Center: A Guide to Preventing the Degradation of 3-methoxy-4-methyl-1H-pyrazole in Aqueous Solutions
Welcome to the technical support center for 3-methoxy-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of 3-methoxy-4-methyl-1H-pyrazole in aqueous solutions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of 3-methoxy-4-methyl-1H-pyrazole.
Q1: My solution of 3-methoxy-4-methyl-1H-pyrazole is turning a brownish color. What is causing this and how can I prevent it?
A1: A brown discoloration is a common indicator of oxidation of the pyrazole derivative.[1][2] To mitigate this, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[1][2] Additionally, protecting the compound from light by using amber vials or wrapping the container in aluminum foil, and storing it at reduced temperatures (e.g., 2-8 °C) can significantly slow down oxidative degradation.[1][2]
Q2: I'm observing a new spot on my TLC plate or a new peak in my HPLC analysis after storing my 3-methoxy-4-methyl-1H-pyrazole solution. What could be the cause?
A2: The appearance of a new spot on a TLC plate or a new peak in your chromatogram suggests that your compound may be degrading.[1] This could be due to several factors, including the presence of moisture, which can facilitate hydrolysis, or exposure to oxygen leading to oxidation.[1] It is recommended to store the compound in a desiccated, oxygen-free environment.[1]
Q3: How does pH affect the stability of 3-methoxy-4-methyl-1H-pyrazole in my aqueous buffer?
A3: The stability of pyrazole derivatives can be significantly influenced by pH. While the pyrazole ring itself is relatively stable, the methoxy group at the 3-position could be susceptible to acid or base-catalyzed hydrolysis, which would result in the formation of 4-methyl-1H-pyrazol-3(2H)-one. It is advisable to perform a pH stability profile to determine the optimal pH range for your experiments.
Q4: What are the ideal storage conditions for aqueous solutions of 3-methoxy-4-methyl-1H-pyrazole?
A4: For optimal long-term stability, aqueous solutions should be prepared fresh. If storage is necessary, it is best to store them at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C for longer periods.[1] The solutions should be stored in tightly sealed containers, protected from light, and preferably under an inert atmosphere.[1][3]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered with 3-methoxy-4-methyl-1H-pyrazole solutions.
| Observed Issue | Potential Causes | Recommended Actions |
| Brown Discoloration | Oxidation of the pyrazole ring or methyl group. | Store the solution under an inert atmosphere (argon or nitrogen).[1][2] Protect from light using amber vials.[1][2] Consider adding an antioxidant if compatible with your application.[4] |
| Precipitation or Crystal Formation | Poor solubility at the experimental concentration or temperature. Degradation to a less soluble product. | Determine the solubility of the compound in your specific buffer and temperature. Consider preparing a more concentrated stock in an organic solvent like DMSO and diluting it into your aqueous buffer immediately before use.[4] |
| Loss of Potency or Inconsistent Assay Results | Chemical degradation of the compound leading to a lower effective concentration.[4] | Prepare fresh solutions for each experiment. If using stored solutions, perform a quick purity check using HPLC before use. Conduct a forced degradation study to understand the stability limits of your compound under your experimental conditions.[1] |
| Appearance of New Peaks in HPLC/LC-MS | Degradation via hydrolysis, oxidation, or photodegradation.[1] | Review storage and handling procedures. Ensure protection from light, oxygen, and extreme pH. Analyze the new peaks by mass spectrometry to identify the degradation products and elucidate the degradation pathway. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the hypothetical primary degradation pathways for 3-methoxy-4-methyl-1H-pyrazole in an aqueous environment.
Caption: Potential degradation pathways for 3-methoxy-4-methyl-1H-pyrazole.
Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is crucial to perform stability studies under your specific experimental conditions.
Protocol 1: Forced Degradation Study
A forced degradation study will help you identify the potential degradation products and the conditions that affect the stability of 3-methoxy-4-methyl-1H-pyrazole.[1]
Materials:
-
3-methoxy-4-methyl-1H-pyrazole
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with UV or MS detector
-
pH meter
-
Water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-methoxy-4-methyl-1H-pyrazole in methanol or acetonitrile.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place a small amount of the solid compound in an oven at 105°C for 24 hours, then dissolve in the mobile phase for analysis.[1]
-
Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.[1]
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizing the Stability Study Workflow
The following diagram outlines the general workflow for conducting a stability study.
Caption: Workflow for a forced degradation study.
Protocol 2: Preparation of a Stabilized Aqueous Solution
For experiments requiring the use of 3-methoxy-4-methyl-1H-pyrazole in an aqueous buffer over a period of time, the following protocol can help enhance its stability.
Materials:
-
3-methoxy-4-methyl-1H-pyrazole
-
Dimethyl sulfoxide (DMSO), anhydrous[4]
-
Purified water (e.g., Milli-Q)
-
Buffer of choice (e.g., phosphate or citrate buffer, 0.1 M)[5]
-
Nitrogen or Argon gas
-
Amber glass vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare a Stabilized Aqueous Buffer:
-
Prepare the desired buffer (e.g., 0.1 M phosphate buffer at the desired pH).
-
Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes.[4]
-
-
Prepare the Final Working Solution:
-
Immediately before your experiment, dilute the DMSO stock solution into the deoxygenated aqueous buffer to the final desired concentration.[4]
-
Keep the working solution on ice and protected from light if the experiment is lengthy.
-
By following these guidelines and protocols, you can minimize the degradation of 3-methoxy-4-methyl-1H-pyrazole in your aqueous solutions and ensure the reliability and accuracy of your research findings.
References
- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
- Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem.
- Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - RSC Publishing. (2024).
- Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing).
- How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate. (2016).
- methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution - Benchchem.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023).
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers | Organic Letters. (2024).
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed - NIH.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Pyrazole synthesis - Organic Chemistry Portal.
- Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning | PNAS.
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025).
- Synthesis and Oxidative Aromatization of 3, 5-disubstituted-2 - Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Pyrazole 98 288-13-1 - Sigma-Aldrich.
- N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation | Request PDF - ResearchGate. (2025).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019).
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - RSC Publishing.
- Photocatalytic Degradation of Remazol Brilliant Blue Dye in Presence of TiO2 Suspension - Asian Journal of Research in Chemistry.
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC.
- Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed.
- A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - Beilstein Journals. (2022).
- KEGG Degradation of aromatic compounds - Reference pathway.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC.
- Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction - ResearchGate.
- 3-methoxy-4-methyl-1h-pyrazole (C5H8N2O) - PubChemLite.
- Ring transformation of 3-halo-4-methoxycoumarins into pyrazoles with hydrazines - Scilit. (1999).
- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives - ResearchGate.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC. (2024).
- Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis - PMC. (2019).
- Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol to a DNA methylating species by rat liver and rat colon mucosa in vivo - PubMed.
- Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis - MDPI. (2019).
- synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3 - Rasayan.
- Buffer Reference Center - Sigma-Aldrich.
- degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025).
- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals.
- Analytical Methods - OPUS. (2025).
- 1H-Pyrazole, 3-methyl- - the NIST WebBook.
- 1201935-85-4|3-Methoxy-1-methyl-4-nitro-1H-pyrazole - BLDpharm.
- Analytical Methods - Manuscript Central - ScholarOne Manuscripts.
Sources
Technical Support Center: Isolation and Separation of 3-Methoxy-4-methyl-1H-pyrazole Regioisomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and separating 3-methoxy-4-methyl-1H-pyrazole and its regioisomers. Whether you are encountering co-eluting peaks, "smeared" chromatography bands, or ambiguous NMR spectra, this guide provides field-proven, self-validating protocols to ensure absolute scientific rigor in your drug development workflows.
Part 1: Troubleshooting & FAQs (The Causality of Pyrazole Isomerism)
Q1: I am trying to separate 3-methoxy-4-methyl-1H-pyrazole from 5-methoxy-4-methyl-1H-pyrazole using normal-phase silica gel, but I only get a single, broad, smeared band. What is going wrong?
A1: The "1H" Tautomerism Trap. You are not dealing with stable regioisomers; you are attempting to separate tautomers. In the unsubstituted (1H) state, the 3-methoxy and 5-methoxy forms undergo rapid annular prototropic tautomerism. The causality behind your smeared band is kinetic: the activation barrier for this proton transfer is extremely low (typically 12–15 kcal/mol in polar environments). Because the rate of interconversion is significantly faster than the chromatographic timescale, the two forms continuously exchange as they travel down the column, resulting in severe peak broadening or a single averaged band . Direct separation of these tautomers is physically impossible under standard conditions.
Q2: How can I lock the structure to enable the chromatographic separation of specific regioisomers?
A2: Chemical Derivatization (N-Alkylation/Protection). To arrest the tautomeric equilibrium, you must substitute the N1 proton with a protecting group (e.g., SEM, Trityl, Boc) or an alkyl group (e.g., Methyl, Ethyl). This chemical locking removes the proton-transfer pathway, freezing the molecule into two distinct, non-interconverting regioisomers: 1-R-3-methoxy-4-methylpyrazole and 1-R-5-methoxy-4-methylpyrazole. Once locked, these true regioisomers exhibit different dipole moments and steric profiles, making them separable.
Q3: What is the most effective chromatographic technique to separate the locked N-substituted regioisomers?
A3: Preparative SFC or Optimized Reverse-Phase HPLC. While flash chromatography can separate regioisomers with a large difference in retention factor ( Δ Rf), closely related pyrazole regioisomers often co-elute on silica. Preparative Supercritical Fluid Chromatography (SFC) using chiral or achiral stationary phases is the gold standard in drug discovery for this task, offering superior resolution, distinct selectivity, and rapid solvent removal .
Part 2: Quantitative Data Presentation
To select the appropriate separation method for your locked regioisomers, compare the quantitative performance metrics of standard chromatographic techniques below.
| Separation Method | Typical Δ Rf / Δ Rt Requirement | Resolution Power | Typical Mobile Phase | Est. Run Time (Analytical) | Scalability |
| Flash Chromatography | Δ Rf > 0.20 | Moderate | Hexane / EtOAc | 30–60 min | High (Multi-gram) |
| Prep-HPLC (C18) | Δ Rt > 0.50 min | High | H₂O / MeCN (0.1% TFA) | 15–30 min | Medium (Gram) |
| Preparative SFC | Δ Rt > 0.20 min | Very High | CO₂ / MeOH (or EtOH) | 5–10 min | High (Multi-gram) |
Part 3: Experimental Workflows & Self-Validating Protocols
The following protocols form a closed-loop, self-validating system. You will chemically lock the tautomers, separate them, and definitively prove the identity of each isolated regioisomer using spatial NMR techniques.
Protocol A: N-Derivatization to Lock Regioisomers (e.g., N-Alkylation)
Causality: Using a mild base (K₂CO₃) and an alkyl halide (R-X) replaces the labile N-H proton with a stable covalent bond, trapping the pyrazole in two distinct regioisomeric forms based on steric and electronic attack preferences.
-
Preparation: Dissolve 3-methoxy-4-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.
-
Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to generate the pyrazolide anion.
-
Alkylation: Dropwise add the alkylating agent (e.g., Iodomethane, 1.1 equiv). Stir for 4–12 hours until TLC confirms the disappearance of the starting material.
-
Workup: Quench with H₂O, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure. The crude mixture now contains stable Regioisomer A and Regioisomer B.
Protocol B: Chromatographic Separation via Preparative SFC
Causality: SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, allowing for rapid mass transfer and exceptional resolution of structurally similar regioisomers that would otherwise co-elute in standard HPLC.
-
Screening: Run the crude mixture on an analytical SFC system using a screening panel of columns (e.g., Chiralpak AD-H, AS-H, or achiral 2-Ethylpyridine) with a CO₂/Methanol gradient (5% to 50% MeOH over 5 minutes).
-
Optimization: Select the column and isocratic modifier percentage that yields a baseline resolution (Rs > 1.5) between the two regioisomer peaks.
-
Purification: Inject the crude material onto the corresponding preparative SFC column. Collect the separated fractions based on UV absorption (typically 220 nm or 254 nm).
-
Recovery: Evaporate the volatile modifier (MeOH) under reduced pressure to yield the pure, isolated regioisomers.
Protocol C: Self-Validating Regioisomer Assignment via 2D NMR (NOESY)
Causality: 1D NMR cannot reliably distinguish between N1 and N2 regioisomers due to similar chemical shifts. Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space spatial proximity (< 5 Å), providing definitive proof of the substitution pattern.
-
Sample Prep: Dissolve 10 mg of the purified regioisomer in CDCl₃.
-
Acquisition: Acquire a 2D NOESY (or ROESY) spectrum with a mixing time optimized for small molecules (e.g., 300–500 ms).
-
Self-Validation Logic:
-
If it is 1-alkyl-3-methoxy-4-methylpyrazole: The C5 position is unsubstituted (contains a proton). The NOESY spectrum MUST show a strong cross-peak between the N1-alkyl protons and the C5-proton.
-
If it is 1-alkyl-5-methoxy-4-methylpyrazole: The C5 position contains the methoxy group. The NOESY spectrum MUST show a strong cross-peak between the N1-alkyl protons and the C5-methoxy protons.
-
Part 4: Mandatory Visualizations
Workflow for locking and separating 3-methoxy-4-methyl-1H-pyrazole regioisomers.
Decision matrix for selecting the optimal chromatographic separation method.
References
-
Tarabová, D., Šoralová, S., Breza, M., Fronc, M., Holzer, W., & Milata, V. (2014). "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 10, 752–760.[Link]
-
Mennie, K. M., et al. (2025). "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors." RSC Medicinal Chemistry.[Link]
resolving poor solubility of 3-methoxy-4-methyl-1H-pyrazole in organic solvents
Topic: Resolving Poor Solubility of 3-Methoxy-4-methyl-1H-pyrazole in Organic Solvents Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the intractable solubility of substituted 1H-pyrazoles in standard organic solvents. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions specifically tailored for 3-methoxy-4-methyl-1H-pyrazole.
Part 1: Mechanistic Understanding & Root Cause Analysis
Q1: Why is 3-methoxy-4-methyl-1H-pyrazole so difficult to dissolve in standard organic solvents like dichloromethane (DCM), toluene, or hexane?
A1: The root cause lies in the molecule's thermodynamic preference for strong intermolecular hydrogen bonding. The 1H-pyrazole core contains both a hydrogen bond donor (the N-H group at position 1) and a hydrogen bond acceptor (the pyridine-like nitrogen at position 2). This structural feature allows the molecules to self-associate into highly stable dimers or extended polymeric chains in the solid state[1].
For 3-methoxy-4-methyl-1H-pyrazole specifically, the 3-methoxy substituent acts as an additional hydrogen bond acceptor, which can participate in complex 3D hydrogen-bonded networks, further increasing the crystal lattice energy. While the 4-methyl group adds a minor degree of lipophilicity, its small steric bulk is insufficient to disrupt the tight planar π-π stacking and H-bonding of the pyrazole cores. Consequently, non-polar or weakly polar solvents lack the thermodynamic driving force to break these intermolecular forces[2].
Caption: Logical flow showing how the unmasked N-H group leads to poor organic solubility.
Part 2: Non-Covalent Solubilization Strategies
Q2: Can I formulate a solvent system to dissolve this compound without chemically modifying the molecule?
A2: Yes. If chemical modification interferes with your downstream workflow, you must formulate a solvent system capable of out-competing the pyrazole's internal hydrogen bonding.
-
Thermodynamic Disruption: Heating the solvent provides the kinetic energy required to overcome the lattice energy. Pyrazole solubility is highly temperature-dependent; for example, heating can increase solubility by an order of magnitude[1].
-
Co-solvent Strategy: Introduce a strong hydrogen-bond acceptor (like DMSO or DMF) or a protic solvent (like Methanol) to competitively solvate the N-H group. A common and effective system is a 5–10% v/v mixture of DMSO in your primary organic solvent.
Quantitative Data: Solvent Selection Guide
Table 1: Solvent Selection & Solubilization Efficacy for 1H-Pyrazoles
| Solvent | Dielectric Constant (ε) | H-Bonding Capability | Solubilization Efficacy | Mechanistic Effect on 3-Methoxy-4-methyl-1H-pyrazole |
| Hexane | 1.89 | None | Very Low | Cannot disrupt N-H···N networks; compound remains in crystal lattice. |
| Toluene | 2.38 | None (π-interactions) | Low | Weak π-π interactions are insufficient to break strong H-bonds. Requires heating. |
| Dichloromethane | 8.93 | Weak Acceptor | Moderate | Solvates monomers but struggles with highly crystalline polymeric networks. |
| Methanol | 32.7 | Strong Donor & Acceptor | High | Competitively forms H-bonds with both N-H and N: moieties, dissolving the lattice. |
| DMSO | 46.7 | Strong Acceptor | Very High | Extremely effective at accepting H-bonds from the pyrazole N-H, completely disrupting self-association. |
Methodology 1: Co-Solvent Solubilization Protocol
-
Step 1 (Initial Suspension): Suspend the insoluble 3-methoxy-4-methyl-1H-pyrazole in your target organic solvent (e.g., Toluene or THF).
-
Step 2 (Thermal Activation): Heat the suspension to 50-60°C. Causality Note: Thermal energy increases the kinetic energy of the solvent molecules, helping to overcome the high lattice energy of the pyrazole crystals[1].
-
Step 3 (Co-Solvent Titration): If the compound remains insoluble, begin titrating anhydrous DMSO dropwise into the heated mixture.
-
Step 4 (Equilibration): Allow 5 minutes of stirring between additions. The DMSO molecules will competitively hydrogen bond with the pyrazole N-H groups, breaking up the dimeric/polymeric solid-state networks.
-
Step 5 (Final Formulation): Record the final v/v ratio required for complete dissolution (typically 5-10% DMSO is sufficient). Maintain this ratio for downstream applications.
Part 3: Covalent Modification (N-Protection Strategy)
Q3: Co-solvents are interfering with my organometallic reaction. What is the most reliable chemical workaround?
A3: When polar co-solvents are incompatible with downstream chemistry (e.g., Grignard reactions, lithiations, or certain cross-couplings), the most robust solution is N-protection . By covalently masking the N-H bond with a protecting group, you eliminate the hydrogen bond donor capacity entirely. This converts the highly crystalline, insoluble pyrazole into a lipophilic oil or highly soluble solid[3].
For 3-methoxy-4-methyl-1H-pyrazole, the Tetrahydropyranyl (THP) group is highly recommended. It can be installed under mild, often solvent-free conditions, significantly boosts solubility in aliphatic and aromatic solvents, and can be removed cleanly under mild acidic conditions or via thermal isomerization[3].
Caption: Workflow demonstrating the N-protection strategy to overcome solubility limitations.
Methodology 2: N-THP Protection & Self-Validation Protocol
-
Step 1 (Preparation): Charge an oven-dried round-bottom flask with 3-methoxy-4-methyl-1H-pyrazole (1.0 eq). Suspend the solid in anhydrous DCM (or run neat for a greener approach)[3].
-
Step 2 (Reagent Addition): Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) to the suspension.
-
Step 3 (Catalysis): Add Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTSA) (0.1 eq) dropwise. Causality Note: The acid protonates the DHP, creating an electrophilic oxocarbenium ion that is rapidly attacked by the basic pyridine-like nitrogen of the pyrazole.
-
Step 4 (Reaction Monitoring & Self-Validation): Stir the mixture at 40°C for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using an 80:20 Hexane:EtOAc eluent.
-
Validation Check: The highly polar, H-bonding starting material will streak or remain near the baseline. The successful lipophilic N-THP protected product will migrate significantly higher (Rf ~ 0.6–0.8) because it can no longer donate hydrogen bonds to the silica stationary phase.
-
-
Step 5 (Workup): Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid catalyst. Extract with DCM.
-
Validation Check: The protected pyrazole will partition entirely into the organic layer, leaving polar impurities in the aqueous phase.
-
-
Step 6 (Purification): Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly soluble protected intermediate.
References
-
Title: Overcoming poor solubility of pyrazole derivatives during reaction workup Source: BenchChem URL: 1
-
Title: The hydrogen bonding of pyrazole in carbon tetrachloride solution Source: Journal of the Chemical Society (RSC Publishing) URL: 2
-
Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles Source: RSC Advances (Semantic Scholar) URL: 3
Sources
Technical Support Center: HPLC Method Development for 3-Methoxy-4-methyl-1H-pyrazole
Welcome to the analytical troubleshooting center. 3-Methoxy-4-methyl-1H-pyrazole is a low-molecular-weight, polar, weakly basic heterocyclic compound. Due to its physicochemical profile (pKa ~2.49)[1], scientists frequently encounter two primary chromatographic challenges: poor retention on traditional reversed-phase (RP) columns and severe peak tailing due to secondary interactions with stationary phase silanols.
This guide provides field-proven, mechanistically grounded solutions to optimize your high-performance liquid chromatography (HPLC) workflows.
Diagnostic Decision Workflow
Use the following logical pathway to diagnose and resolve retention and peak shape anomalies for polar pyrazoles.
Logical decision tree for resolving retention and tailing issues of polar pyrazoles.
Troubleshooting Guides & FAQs
Q1: Why does 3-methoxy-4-methyl-1H-pyrazole elute at the solvent front on my standard C18 column? Causality & Solution: This compound is highly polar and weakly basic. In standard reversed-phase HPLC, highly polar compounds exhibit weak hydrophobic partitioning, leading to poor retention and elution near the void volume (t0)[2]. Actionable Fix: A standard C18 lacks the necessary secondary interaction mechanisms for this molecule. Switch to a polar-embedded column (e.g., RP-Amide) or a Pentafluorophenyl (PFP) phase. These columns provide enhanced retention for polar bases via hydrogen bonding and dipole-dipole interactions. If reversed-phase still fails, transition to Hydrophilic Interaction Liquid Chromatography (HILIC).
Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). What is the mechanism behind this, and how can I correct it? Causality & Solution: Peak tailing for basic nitrogen-containing compounds is predominantly caused by secondary ion-exchange interactions[3]. The protonated basic analyte interacts strongly with ionized, unbonded silanol groups (Si-O⁻) on the silica stationary phase. Free silanols become ionized at mid-pH levels (pH > 3.0)[4]. Actionable Fix: You must suppress silanol ionization. Lower the mobile phase pH to ≤ 2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or a low-pH phosphate buffer[5]. Alternatively, use an ultra-pure (Type B) silica column with high-density endcapping to physically block residual silanols[6].
Q3: When I lower the pH to fix the peak tailing, my retention time decreases drastically. Why does this happen? Causality & Solution: Lowering the pH to < 2.5 successfully neutralizes the silanols (fixing the tailing), but it also approaches the pKa of the pyrazole ring (~2.49)[1]. At this pH, the pyrazole nitrogen becomes heavily protonated (ionized). Ionized species are significantly more water-soluble, decreasing their affinity for the hydrophobic stationary phase[7]. Actionable Fix: Compensate for the loss of hydrophobic retention by drastically reducing the organic modifier (e.g., Acetonitrile or Methanol) concentration in your mobile phase. Implement a shallow gradient starting at 0% to 5% organic modifier.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes built-in system suitability checks so you can mathematically verify the success of the optimization.
Protocol A: Optimized Reversed-Phase Method for Polar Bases
Objective: Achieve a retention factor ( k′ ) > 2.0 and an asymmetry factor ( As ) < 1.3 for 3-methoxy-4-methyl-1H-pyrazole.
Step 1: Column Selection & Preparation
-
Install a polar-embedded column (e.g., RP-Amide, 150 x 4.6 mm, 3 µm).
-
Validation Check: Flush with 100% Acetonitrile for 20 column volumes (CV) to remove storage solvents and establish a stable baseline.
Step 2: Mobile Phase Formulation
-
Mobile Phase A: 0.1% TFA in LC-MS grade water (pH ~2.1).
-
Causality: Ensures complete protonation of residual silanols to prevent tailing[5].
-
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Step 3: Gradient Elution Setup
-
Program a shallow gradient to maximize polar retention:
-
0–2 min: 5% B
-
2–10 min: 5% to 40% B
-
10–12 min: 40% B
-
12–15 min: 5% B (Re-equilibration)
-
-
Flow rate: 1.0 mL/min. Temperature: 30°C.
Step 4: System Suitability Injection (Self-Validation)
-
Inject a 50 µg/mL standard of the pyrazole.
-
Validation Check 1 (Retention): Calculate k′=(tR−t0)/t0 .
-
Pass Criteria: k′>2.0 . If k′<2.0 , decrease initial %B to 2% or switch to HILIC mode.
-
-
Validation Check 2 (Peak Shape): Calculate USP Asymmetry Factor ( As ).
-
Pass Criteria: As<1.3 . If As>1.5 , verify the mobile phase pH is strictly < 2.5. If column chemistry permits, consider adding a competing base (e.g., 5 mM Triethylamine)[5].
-
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of 3-methoxy-4-methyl-1H-pyrazole under various conditions, allowing you to benchmark your experimental results.
| Stationary Phase | Mobile Phase pH | Primary Retention Mechanism | Expected Retention ( k′ ) | Peak Asymmetry ( As ) |
| Standard C18 | 6.5 | Hydrophobic Partitioning | < 1.0 (Elutes near void) | > 2.0 (Severe Tailing) |
| Standard C18 | 2.1 | Hydrophobic Partitioning | < 0.5 (Highly ionized analyte) | 1.0 - 1.2 (Symmetrical) |
| RP-Amide | 2.1 | Hydrophobic + H-Bonding | 2.5 - 4.0 (Optimal) | 1.0 - 1.2 (Symmetrical) |
| HILIC (Bare Silica) | 4.5 | Hydrophilic Partitioning | 3.0 - 5.0 (Excellent) | 1.1 - 1.3 (Good) |
References
-
What Causes Peak Tailing in HPLC? - chromtech.com. 3
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - phenomenex.com.5
-
How to Reduce Peak Tailing in HPLC? - phenomenex.com. 4
-
How to avoid the tailing problem of basic compounds in HPLC analysis? - uhplcslab.com. 6
-
Peak Tailing in HPLC - elementlabsolutions.com. 7
-
Developing HPLC Methods - sigmaaldrich.com.
-
吡唑 | 288-13-1 (Chemical Properties & pKa) - chemicalbook.com.1
-
HPLC for the Retention and Resolution of Very Polar Compounds - fishersci.com. 2
Sources
- 1. 吡唑 | 288-13-1 [m.chemicalbook.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Troubleshooting 3-Methoxy-4-methyl-1H-pyrazole Methylation
Welcome to the Advanced Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity and side-reaction challenges during the N-methylation of 3-methoxy-4-methyl-1H-pyrazole.
Here, we move beyond basic procedures to explore the thermodynamic and kinetic causality behind pyrazole side reactions, providing you with self-validating protocols to achieve absolute regiocontrol.
Diagnostic FAQs: The Causality of Side Reactions
Q1: Why does methylating 3-methoxy-4-methyl-1H-pyrazole yield a messy mixture of N1 and N2 isomers? A: This is caused by a classic conflict between steric hindrance and electronic activation. Pyrazoles exhibit annular tautomerism, and deprotonation yields a delocalized pyrazolide anion where both N1 and N2 are nucleophilic[1]. In 3-methoxy-4-methyl-1H-pyrazole:
-
Steric Factor: N1 is adjacent to the C5-proton, while N2 is adjacent to the bulkier C3-methoxy group. Sterics heavily favor N1-methylation.
-
Electronic Factor: The C3-methoxy group donates electron density via resonance (+M effect), significantly increasing the nucleophilicity of the adjacent N2 position. When using small electrophiles like methyl iodide (MeI), the reagent fails to adequately discriminate between the sterically accessible N1 and the electronically activated N2, resulting in poor regioselectivity (often yielding 15–30% of the undesired N2-isomer)[1].
Q2: How can I completely eliminate N2-methylation? A: You must amplify the steric differentiation to override the electronic activation of N2. This is achieved by shifting from direct methylation to a "masked methylation" strategy. By using a sterically encumbered reagent like (chloromethyl)triisopropoxysilane, the extreme bulk of the triisopropoxysilyl group physically blocks attack at the N2 position, forcing >99:1 attack at N1[2]. A subsequent mild protodesilylation removes the silyl group, leaving a pristine N1-methyl group[1][2].
Q3: I am detecting a highly polar byproduct in my LC-MS ([M+H]+ = 141.1). What is it, and how do I prevent it? A: This is the over-alkylated quaternary pyrazolium salt (1,2-dimethyl-3-methoxy-4-methylpyrazolium). The initial N-methyl pyrazole product is highly electron-rich due to the combined electron-donating effects of the methyl and methoxy groups. This makes the remaining unalkylated nitrogen highly susceptible to a second SN2 attack by MeI. To prevent this:
-
Strictly limit the methylating agent to 1.05 equivalents.
-
Maintain reaction temperatures at or below room temperature (0 °C to 25 °C) to kinetically favor the first alkylation over the second.
Q4: Is O-demethylation of the C3-methoxy group a risk during this workflow? A: Generally, no. O-demethylation requires highly aggressive nucleophiles (e.g., molten KOH, thiolate anions) or strong Lewis acids (e.g., BBr3). As long as you utilize mild bases (Cs2CO3, K2CO3, or NaH) in standard aprotic solvents (MeCN, THF, DMF), the methoxy ether will remain intact[1].
Mechanistic Visualizations
Fig 1: Reaction pathways showing N1/N2 competition and over-alkylation side reactions.
Fig 2: Masked methylation workflow using α-halomethylsilanes to achieve absolute N1-selectivity.
Quantitative Data Matrix
The following table summarizes the expected outcomes based on different experimental parameters, highlighting how specific choices directly impact side-reaction profiles[1][2].
| Method | Reagents | Base / Solvent | Temp | N1:N2 Ratio | Yield | Side Reactions |
| Direct (Standard) | MeI (1.5 eq) | K₂CO₃ / DMF | 60 °C | 70:30 | 60% | High pyrazolium salt formation |
| Direct (Optimized) | MeI (1.05 eq) | Cs₂CO₃ / MeCN | 0 °C to RT | 85:15 | 82% | Trace pyrazolium salt |
| Masked Methylation | ClCH₂Si(OiPr)₃ then TBAF | NaH / THF | 60 °C then RT | >99:1 | 78% | None detected |
Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as "self-validating systems." Built-in analytical checkpoints allow you to confirm the success of each mechanistic step before proceeding.
Protocol A: Optimized Direct Methylation (For standard applications)
Use this protocol when an 85:15 N1:N2 ratio is acceptable and isomers can be separated via chromatography.
Step 1: Deprotonation
-
Suspend 3-methoxy-4-methyl-1H-pyrazole (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq) in anhydrous MeCN (0.2 M).
-
Stir at room temperature for 30 minutes under N₂.
-
Validation Checkpoint: The suspension will become slightly more translucent. Take a 10 µL aliquot, quench in D₂O, and run a quick ¹H NMR. The disappearance of the broad N-H peak (~11.0–12.0 ppm) confirms complete pyrazolide anion formation.
Step 2: Alkylation
-
Cool the mixture to 0 °C using an ice bath.
-
Add MeI (1.05 eq) dropwise over 5 minutes. Allow to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Monitor via LC-MS. You should observe the depletion of the starting material ([M+H]⁺ = 113.1) and the appearance of the product ([M+H]⁺ = 127.1). If a peak at [M+H]⁺ = 141.1 appears, quaternary over-alkylation is occurring; immediately quench the reaction with saturated aqueous NH₄Cl.
Protocol B: Masked Methylation (For absolute N1-selectivity)
Use this protocol when >99:1 N1-selectivity is required, utilizing α-halomethylsilanes[1][2].
Step 1: Silyl-Alkylation
-
To a solution of 3-methoxy-4-methyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 eq).
-
Stir until H₂ gas evolution ceases.
-
Validation Checkpoint: Visual confirmation of gas cessation indicates complete deprotonation.
-
Add (chloromethyl)triisopropoxysilane (1.1 eq) and heat the reaction to 60 °C for 12 hours.
-
Validation Checkpoint: Run a TLC (Hexanes/EtOAc 4:1). The highly lipophilic N1-silylmethyl intermediate will run near the solvent front (R_f ~0.8), completely separated from the polar starting material.
Step 2: Protodesilylation
-
Cool the reaction to room temperature.
-
Add TBAF (1.0 M in THF, 2.0 eq) and stir for 2 hours.
-
Validation Checkpoint: LC-MS will show the rapid disappearance of the bulky silyl intermediate mass and the appearance of the pure N1-methyl product ([M+H]⁺ = 127.1).
-
Perform standard aqueous workup and isolate the product. ¹H NMR will show a single sharp N-methyl singlet at ~3.7 ppm, confirming the absence of the N2-isomer (which typically shifts further downfield due to steric compression from the adjacent methoxy group).
References
-
Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Methoxy-4-methyl-1H-pyrazole Derivatives
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. In drug discovery and materials science, functionalizing sterically encumbered heterocycles is a frequent bottleneck. 3-Methoxy-4-methyl-1H-pyrazole presents a unique topographical challenge: the adjacent methoxy (C3) and methyl (C4) groups create a significant steric wall. This congestion complicates N-alkylation, N-arylation, and C5-functionalization.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you bypass these kinetic barriers and achieve high-yielding, regioselective functionalization.
Mechanistic Workflow & Decision Matrix
Before troubleshooting, it is critical to understand the tautomeric reality of your substrate. 3-Methoxy-4-methyl-1H-pyrazole exists in equilibrium with its 5-methoxy tautomer. When an electrophile approaches, it faces a choice between N1 (adjacent to the small C5-proton) and N2 (adjacent to the bulky C3-methoxy group). Your choice of reagents dictates whether the reaction is governed by thermodynamic stability or kinetic/chelation control.
Workflow for overcoming steric hindrance in 3-methoxy-4-methyl-1H-pyrazole functionalization.
Troubleshooting Guides & FAQs
Q1: My base-mediated N-alkylation with primary alkyl halides yields a messy mixture of N1 and N2 isomers. How do I force selectivity toward the less hindered N1 position? The Causality: The issue stems from using non-discriminating bases in weakly polar solvents (e.g., K2CO3 in Acetone), which fails to fully dissociate the pyrazolide ion, leading to kinetic mixtures. The Solution: Switch to strict thermodynamic control using K2CO3 in DMSO. DMSO effectively solvates the potassium cation, leaving a "naked," highly reactive pyrazolide anion. Under these highly reversible conditions, the steric repulsion between the incoming electrophile and the C3-methoxy group heavily penalizes the N2-transition state, driving the equilibrium toward the less sterically congested N1-alkylated product .
Q2: I actually NEED the sterically hindered N2-alkylated product for my SAR study. How do I overcome the natural N1 preference? The Causality: You must bypass thermodynamic control. If you use standard basic conditions with heat, the N1 product will always dominate due to the steric wall of the C3-methoxy group. The Solution: You can force N2-alkylation by utilizing chelation-directed functionalization. Using NaH in THF at lower temperatures alters the coordination state of the sodium cation. The Na+ ion chelates to both the pyrazole nitrogen and the oxygen of the adjacent C3-methoxy group. This coordination cavity directs the incoming electrophile toward the N2 position, effectively overriding the natural steric penalty through kinetic delivery . Alternatively, the Mitsunobu reaction (using an alcohol, DIAD, and PPh3 ) is an excellent mild alternative that frequently inverts natural pyrazole regioselectivity.
Q3: I am attempting a Buchwald-Hartwig cross-coupling to attach a bulky aryl group to the pyrazole nitrogen, but I'm getting zero conversion. What is failing? The Causality: The oxidative addition of the aryl halide to the Palladium center is likely occurring, but the subsequent transmetalation or reductive elimination is failing. The combined steric bulk of the C3-methoxy/C4-methyl groups and the aryl halide creates a transition state that is too high in energy for standard ligands (like XPhos or BINAP) to overcome. The Solution: You need a ligand that is bulky enough to force reductive elimination but flexible enough to accommodate the pyrazole during transmetalation. Switch to tBuBrettPhos. This dialkylbiaryl phosphine ligand forces the palladium center into a highly reactive two-coordinate state, accelerating C-N bond formation even with highly hindered pyrazoles.
Q4: Attempting C5-lithiation (to add a boronic ester) results in degradation. How do I functionalize C5? The Causality: To functionalize C5, you must protect N1. However, placing a standard protecting group (like THP or Trityl) on N1 means the C5 proton is now sandwiched between the N1-protecting group and the C4-methyl group. This extreme steric shielding prevents n -BuLi from accessing the proton. The Solution: Use a directing protecting group that compensates for the steric clash, such as SEM (2-(trimethylsilyl)ethoxymethyl). The oxygen in the SEM group coordinates the lithium atom, acting as an anchor that directly delivers the base to the C5 proton despite the surrounding steric bulk.
Quantitative Performance Data
The following table summarizes the expected regioselectivity and yields when applying the optimized conditions to 3-methoxy-4-methyl-1H-pyrazole derivatives.
| Reaction Goal | Reagent System & Catalyst | Solvent | Temp (°C) | Expected Regioselectivity (N1:N2) | Typical Yield |
| Thermodynamic N1-Alkylation | Alkyl-X, K2CO3 | DMSO | 60 - 80 | > 95:5 | 75 - 90% |
| Kinetic N2-Alkylation | Alkyl-X, NaH | THF | 0 to 25 | 40:60 to 20:80 | 50 - 70% |
| Mitsunobu N2-Alkylation | R-OH, DIAD, PPh3 | THF | 0 to 25 | < 10:90 | 60 - 85% |
| Bulky N-Arylation | Ar-X, Pd2(dba)3 , tBuBrettPhos | Toluene | 100 - 110 | Exclusive to N1 | 65 - 88% |
Self-Validating Experimental Protocols
Protocol A: Thermodynamic N1-Alkylation (Overcoming Sterics via Equilibration)
-
Preparation: In an oven-dried flask under an argon atmosphere, dissolve 3-methoxy-4-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMSO to create a 0.2 M solution.
-
Deprotonation: Add finely milled, anhydrous K2CO3 (2.0 equiv).
-
Self-Validation Check: Stir for 30 minutes at room temperature. The suspension should turn slightly yellow, indicating the successful formation of the highly nucleophilic pyrazolide anion.
-
-
Electrophile Addition: Dropwise add the primary or secondary alkyl halide (1.1 equiv).
-
Thermodynamic Equilibration: Heat the reaction to 60°C.
-
Self-Validation Check: Monitor the reaction via LC-MS. At the 1-hour mark, a mixture of N1 and N2 isomers will likely be visible. Continue heating until the N2 peak diminishes and the N1 peak plateaus (typically 12-16 hours). This confirms that thermodynamic equilibrium has been reached and the steric penalty of the N2 position has driven the reaction to the N1 product .
-
-
Workup & Isolation: Quench with water and extract with EtOAc.
-
Self-Validation Check: On a silica TLC plate (Hexanes:EtOAc 3:1), the N1 isomer will typically elute higher (higher Rf ) than the N2 isomer due to its lower overall dipole moment.
-
Protocol B: Sterically Accommodating N-Arylation (Buchwald-Hartwig)
-
Catalyst Pre-activation: In an argon-filled glovebox, combine Pd2(dba)3 (2 mol%) and tBuBrettPhos (4 mol%) in anhydrous toluene.
-
Self-Validation Check: Stir for 15 minutes at room temperature. The solution must transition from a deep purple/red to a dark reddish-brown. This color shift indicates the successful formation of the active L-Pd(0) species.
-
-
Reagent Assembly: To the active catalyst solution, add 3-methoxy-4-methyl-1H-pyrazole (1.0 equiv), the sterically hindered aryl halide (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and heat at 100°C for 18 hours.
-
Self-Validation Check: Inspect the flask at the 2-hour mark. The presence of a black palladium mirror on the flask walls indicates premature catalyst decomposition (likely due to oxygen ingress or wet solvent). If observed, the reaction has failed and must be restarted with stricter anhydrous techniques.
-
-
Purification: Cool to room temperature, filter through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.
References
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (PubMed / NIH) URL:[Link]
Technical Support Center: Troubleshooting 3-Methoxy-4-Methyl-1H-Pyrazole Catalytic Systems
Welcome to the advanced technical support center for transition-metal catalysis utilizing the 3-methoxy-4-methyl-1H-pyrazole (3M4MP) ligand. This guide is designed for researchers, application scientists, and drug development professionals encountering stalled kinetics or low conversion rates during cross-coupling or transfer hydrogenation workflows.
Mechanistic Primer: The Causality of 3M4MP Catalysis
To troubleshoot effectively, one must understand the three-dimensional electronic environment of the 3M4MP ligand. Its efficacy relies on a delicate balance of steric pressure and metal-ligand cooperation:
-
The Protic 1H-Pyrazole Site: This is the engine of metal-ligand bifunctional catalysis. The NH group acts as a Brønsted acid/base relay, participating in Proton-Coupled Electron Transfer (PCET) to transfer protons to the substrate via a concerted outer-sphere mechanism[1].
-
The 3-Methoxy Group: This substituent is heavily electron-donating via resonance, enriching the metal center (e.g., Ru, Ir, or Pd). Critically, the oxygen atom acts as a hemilabile coordinating site. It stabilizes the catalyst resting state but must transiently dissociate to open a coordination vacancy for incoming substrates[2].
-
The 4-Methyl Group: Provides precise steric pressure that modulates the ligand's bite angle, preventing uncontrolled multinuclear aggregation while maintaining a reactive pocket.
Troubleshooting Guides & FAQs
Q: My transfer hydrogenation of acetophenone using a Ru-3M4MP catalyst stalls at 20–25% conversion. Why is the catalytic cycle dying? A: The most common cause is base-induced irreversible deprotonation. The 1H-pyrazole relies on a specific pKa balance to facilitate PCET[3]. If you use a strong base (like KOtBu or NaH in excess of 1.0 equivalent), you irreversibly deprotonate the pyrazole NH. This forms a rigid pyrazolate complex that cannot donate the requisite proton to the ketone oxygen, permanently breaking the bifunctional mechanism.
-
Solution: Switch to a milder base like K₂CO₃, or reduce KOtBu to strictly catalytic amounts (0.05–0.1 equivalents).
Q: I observe a cloudy precipitate after 30 minutes of heating, and conversion halts entirely. What is happening? A: This visual cue indicates catalyst aggregation. Protic pyrazoles are highly prone to forming inactive, multinuclear bimetallic species bridged by pyrazolate ligands, especially under highly basic, highly concentrated, or oxidative conditions[2].
-
Solution: Dilute the reaction mixture (e.g., from 0.5 M to 0.1 M) to favor mononuclear species. Ensure strict anaerobic (Schlenk) conditions to prevent oxidative bridging, and utilize a highly coordinating solvent like 2-propanol to outcompete intermolecular bridging interactions.
Q: The catalyst works beautifully for standard ketones but fails for sterically hindered substrates (e.g., 2,2-dimethylcyclopentanone). How can I improve conversion? A: This is a direct consequence of the 3-methoxy group's hemilability combined with the 4-methyl group's steric bulk. The oxygen of the methoxy group weakly coordinates to the metal center, stabilizing the resting state. For a bulky substrate to bind, it must outcompete this methoxy oxygen[2]. The energetic barrier for substrate coordination vs. methoxy re-coordination favors the methoxy group for bulky substrates, stalling conversion.
-
Solution: Increase the reaction temperature (e.g., from 50°C to 80°C) to provide the thermal energy required to favor methoxy dissociation. Alternatively, switch to a less polar solvent (like toluene) that destabilizes the resting state.
Quantitative Data Presentation
The following table summarizes the optimization parameters for overcoming low conversion rates in Ru-3M4MP catalyzed transfer hydrogenation of sterically hindered ketones.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Observation |
| 1 | KOtBu (1.5) | 2-Propanol | 50 | 12 | 18% | Irreversible NH deprotonation (PCET failure). |
| 2 | K₂CO₃ (0.1) | 2-Propanol | 50 | 12 | 42% | PCET active, but hemilabile 3-methoxy blocks bulky substrate. |
| 3 | K₂CO₃ (0.1) | 2-Propanol | 80 | 12 | 94% | Thermal energy promotes 3-methoxy dissociation; full turnover. |
| 4 | K₂CO₃ (0.1) | Toluene | 80 | 12 | 31% | Lack of hydrogen donor (solvent) limits hydride regeneration. |
| 5 | K₂CO₃ (0.1) | 2-Propanol | 80 | 12 | 12% | Aerobic conditions: Catalyst aggregation/precipitation observed. |
Self-Validating Experimental Protocol: Ru-3M4MP Transfer Hydrogenation
To ensure high scientific integrity, this protocol is designed as a self-validating system . Each critical phase includes a built-in diagnostic check to confirm the mechanistic step was successful before proceeding.
Step 1: Precatalyst Activation
-
Action: In a nitrogen-filled glovebox, combine the Ru-precursor (1.0 mol%), 3M4MP ligand (1.1 mol%), and K₂CO₃ (10 mol%) in rigorously degassed 2-propanol (0.1 M relative to substrate). Heat to 50°C for 15 minutes.
-
Validation Check: The solution must transition from a deep, opaque red (precatalyst) to a clear, pale yellow (active Ru-hydride species). If the solution remains red, activation has failed (likely due to wet solvent or inactive base). Halt the experiment and prepare fresh reagents.
Step 2: Substrate Addition
-
Action: Inject the ketone substrate (1.0 equiv) via a gastight syringe.
-
Validation Check: Take an immediate 50 µL aliquot, quench in aerobic EtOAc, and run a baseline GC-FID. This establishes the true t=0 substrate concentration, validating that no premature reaction occurred during mixing.
Step 3: Catalytic Turnover
-
Action: Increase the temperature to 80°C and stir for 4 hours.
-
Validation Check: At t=2h , extract a mid-point GC-FID aliquot. It should show >40% conversion. If conversion is <10%, the hemilabile 3-methoxy group has likely failed to dissociate. Increase the temperature by an additional 10°C.
Step 4: Reaction Quench
-
Action: Open the flask to atmospheric air and cool to room temperature.
-
Validation Check: The solution will rapidly turn dark brown/black. This visual cue validates that the active Ru-hydride species has been successfully oxidized and quenched, preventing further background conversion during workup and ensuring accurate final yield calculations.
Diagnostic Visualization
Diagnostic workflow for resolving low conversion rates in 3M4MP-catalyzed reactions.
References
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI Molecules.[Link]
-
Synthesis and Structures of NCN Pincer-Type Ruthenium and Iridium Complexes Bearing Protic Pyrazole Arms. ACS Organometallics.[Link]
-
β‐Protic Pyrazole and N‐Heterocyclic Carbene Complexes: Synthesis, Properties, and Metal–Ligand Cooperative Bifunctional Catalysis. Chemistry - A European Journal.[Link]
Sources
1H NMR spectrum comparison of 3-methoxy-4-methyl-1H-pyrazole and isomers
1H NMR Spectrum Comparison Guide: 3-Methoxy-4-methyl-1H-pyrazole and its Regioisomers
Executive Summary
In drug discovery and development, pyrazole scaffolds are ubiquitous due to their favorable pharmacokinetic properties and ability to engage in diverse hydrogen-bonding networks. However, the structural characterization of substituted pyrazoles is frequently complicated by prototropic tautomerism and the generation of multiple regioisomers during synthesis. As a Senior Application Scientist, I have designed this guide to provide an authoritative, data-driven framework for distinguishing the target molecule, 3-methoxy-4-methyl-1H-pyrazole , from its primary structural alternatives: 4-methoxy-3-methyl-1H-pyrazole and 3-methoxy-5-methyl-1H-pyrazole , using 1H Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Principles of Pyrazole NMR
To accurately interpret the NMR spectra of these isomers, one must understand the underlying electronic and dynamic effects governing the pyrazole ring. We do not simply look at peak lists; we must analyze the causality behind the chemical shifts[1]:
-
Prototropic Tautomerism: 1H-pyrazoles undergo rapid proton exchange between the N1 and N2 positions in solution. At room temperature in non-polar solvents (e.g., CDCl3), this exchange is often fast on the NMR timescale, leading to signal averaging for the C-3 and C-5 positions. Utilizing strongly hydrogen-bonding solvents like DMSO-d6 slows this exchange, allowing for the observation of distinct tautomeric states and sharper, more reliable signals[2][3].
-
Electronic Shielding at C-4: The pyrazole ring is a π -excessive heterocycle. Resonance structures place a partial negative charge on the C-4 carbon, making it the most electron-rich position on the ring. Consequently, the H-4 proton is naturally shielded (resonating at ~6.3 ppm in unsubstituted pyrazole) compared to the H-3/H-5 protons (~7.6 ppm), which are heavily deshielded by the adjacent electronegative nitrogen atoms[4][5].
-
Substituent Effects (+M and +I): The introduction of a methoxy group (-OCH3) exerts a strong electron-donating resonance effect (+M), which further shields adjacent ring positions. A methyl group (-CH3) provides a weaker inductive (+I) and hyperconjugative electron-donating effect. The relative positioning of these groups dictates the precise chemical shifts of both the ring and substituent protons.
Comparative Data Analysis
The following table synthesizes the expected 1H NMR chemical shifts for the three target isomers. The data highlights the self-validating nature of NMR logic: the position of the ring proton dictates the assignment of the C-4 vs. C-3/C-5 isomers, while the methyl/methoxy shifts resolve the remaining ambiguity.
| Isomer | Ring Proton (δ, ppm) | Methoxy -OCH3 (δ, ppm) | Methyl -CH3 (δ, ppm) | Diagnostic Feature |
| 3-Methoxy-4-methyl-1H-pyrazole | 7.2 – 7.5 (s, 1H, H-5) | 3.9 – 4.1 (s, 3H) | 1.9 – 2.1 (s, 3H) | Shielded methyl, deshielded ring proton |
| 4-Methoxy-3-methyl-1H-pyrazole | 7.3 – 7.6 (s, 1H, H-5) | 3.7 – 3.8 (s, 3H) | 2.2 – 2.3 (s, 3H) | Deshielded methyl, deshielded ring proton |
| 3-Methoxy-5-methyl-1H-pyrazole | 5.4 – 5.8 (s, 1H, H-4) | 3.8 – 3.9 (s, 3H) | 2.2 – 2.3 (s, 3H) | Highly shielded ring proton at C-4 |
Causality in Data Trends:
-
The H-4 vs. H-3/H-5 Distinction: In 3-methoxy-5-methyl-1H-pyrazole, the sole ring proton is located at C-4. It is flanked by two electron-donating groups, pushing its chemical shift dramatically upfield to δ 5.4–5.8 ppm. In contrast, the other two isomers feature a proton at C-5 (or C-3 due to tautomerism), which remains deshielded at δ 7.2–7.6 ppm due to the adjacent nitrogen[6].
-
Methyl Group Shielding: In 3-methoxy-4-methyl-1H-pyrazole, the methyl group at C-4 is shielded by the adjacent methoxy group's electron cloud, resonating upfield at δ 1.9–2.1 ppm. When the methyl group is at C-3 or C-5, it lacks this direct shielding and resonates further downfield at δ 2.2–2.3 ppm.
Experimental Protocol: Self-Validating NMR Workflow
To ensure high-fidelity, reproducible results, adhere to the following optimized protocol for pyrazole NMR acquisition. This protocol is designed as a self-validating system to prevent misinterpretation due to poor sample preparation.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the purified pyrazole isomer.
-
Dissolve the sample completely in 0.6 mL of DMSO-d6. Scientific Rationale: DMSO-d6 is preferred over CDCl3 to minimize signal broadening from rapid prototropic exchange and to stabilize the tautomeric equilibrium via solvent-solute hydrogen bonding[1][7].
-
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
Step 2: Spectrometer Configuration
-
Utilize a 400 MHz (or higher field) NMR spectrometer.
-
Set the probe temperature to 298 K. (Note: For highly broadened spectra, consider variable temperature (VT) NMR down to 250 K to freeze out tautomers).
-
Acquisition parameters: 16–32 scans, relaxation delay (D1) of 2.0 seconds, and an acquisition time of at least 3.0 seconds to ensure complete relaxation for accurate integration.
Step 3: Data Processing & Validation
-
Apply a standard Fourier transform with a line broadening factor of 0.3 Hz.
-
Phase and baseline correct the spectrum manually.
-
Calibrate the spectrum using the residual DMSO pentet at δ 2.50 ppm.
-
Self-Validation Check: Integrate the methoxy singlet. Set this integral to exactly 3.00. The methyl singlet must integrate to ~3.00, and the ring proton must integrate to ~1.00. Any deviation >5% indicates impurity, baseline distortion, or incomplete relaxation.
Decision Workflow Logic
The following diagram illustrates the logical decision tree for unambiguously identifying the pyrazole isomer based on the acquired 1H NMR data.
Decision tree for identifying 3-methoxy-4-methyl-1H-pyrazole and its isomers via 1H NMR.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PubMed Central (NIH) / Molecules URL:[Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: PubMed Central (NIH) URL:[Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-methoxy-4-methyl-1H-pyrazole and 3-ethoxy-4-methyl-1H-pyrazole
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, substituted pyrazoles are of paramount importance, serving as crucial scaffolds in a myriad of pharmacologically active compounds.[1][2][3] The strategic functionalization of the pyrazole ring is a key aspect of drug design and development, allowing for the fine-tuning of a molecule's biological activity. This guide provides a detailed comparative analysis of the reactivity of two closely related pyrazole derivatives: 3-methoxy-4-methyl-1H-pyrazole and 3-ethoxy-4-methyl-1H-pyrazole. Understanding the subtle yet significant differences in their chemical behavior is essential for optimizing synthetic routes and designing novel molecular entities.
Structural and Electronic Considerations: The Influence of the Alkoxy Group
The core structure of both molecules features a 4-methyl-1H-pyrazole ring substituted at the 3-position with an alkoxy group. The fundamental difference lies in the nature of this group: a methoxy (-OCH₃) group in the former and an ethoxy (-OCH₂CH₃) group in the latter. This seemingly minor variation has tangible implications for the electronic and steric environment of the pyrazole ring, which in turn governs its reactivity.
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, a consequence of the lone pair of electrons on the oxygen atom delocalizing into the pyrazole ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The inductive effect of the alkyl group in both cases is weakly electron-donating. While the electronic donating capacity of methoxy and ethoxy groups are very similar, the slightly greater inductive effect of the ethyl group in 3-ethoxy-4-methyl-1H-pyrazole might lead to a marginal increase in electron density compared to its methoxy counterpart.
Steric Effects: The most significant difference between the two molecules is the steric bulk of the alkoxy group. The ethoxy group is larger than the methoxy group, which can influence the regioselectivity and rate of reactions, particularly those involving attack at positions adjacent to the alkoxy substituent.
Comparative Reactivity Analysis
The reactivity of the pyrazole ring is characterized by its aromatic nature, which allows for electrophilic substitution reactions.[4] The presence of the electron-donating alkoxy group at the 3-position and the methyl group at the 4-position directs the regioselectivity of these reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.[5][6] For 3-alkoxy-4-methyl-1H-pyrazoles, the most probable site for electrophilic attack is the C5 position, which is activated by the electron-donating alkoxy group and is the only available position on the carbon framework of the pyrazole ring.
Halogenation: Halogenation of pyrazoles is a common transformation used to introduce a functional handle for further synthetic modifications.[7] The reaction typically proceeds readily with reagents like N-bromosuccinimide (NBS) or bromine.
-
3-methoxy-4-methyl-1H-pyrazole: Due to the smaller size of the methoxy group, the C5 position is more accessible to the incoming electrophile. This is expected to result in a faster reaction rate and potentially higher yields of the 5-halo-3-methoxy-4-methyl-1H-pyrazole product.
-
3-ethoxy-4-methyl-1H-pyrazole: The bulkier ethoxy group may exert a slight steric hindrance at the C5 position, potentially leading to a slower reaction rate compared to the methoxy analogue. However, the difference in reactivity is not expected to be dramatic.
Nitration: Nitration, typically carried out with a mixture of nitric and sulfuric acid, is another important EAS reaction.[8] Similar to halogenation, the reaction will occur at the C5 position. The steric and electronic effects of the alkoxy groups will likely have a similar influence as observed in halogenation, with the methoxy derivative potentially reacting slightly faster.
Experimental Protocols
The following are representative, detailed protocols for the bromination of both 3-methoxy-4-methyl-1H-pyrazole and 3-ethoxy-4-methyl-1H-pyrazole. These protocols are based on established methods for the halogenation of similar pyrazole derivatives.
Protocol 1: Bromination of 3-methoxy-4-methyl-1H-pyrazole
Objective: To synthesize 5-bromo-3-methoxy-4-methyl-1H-pyrazole.
Materials:
-
3-methoxy-4-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 5-bromo-3-methoxy-4-methyl-1H-pyrazole.
Protocol 2: Bromination of 3-ethoxy-4-methyl-1H-pyrazole
Objective: To synthesize 5-bromo-3-ethoxy-4-methyl-1H-pyrazole.
Materials:
-
3-ethoxy-4-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Follow the same procedure as described in Protocol 1, substituting 3-ethoxy-4-methyl-1H-pyrazole for 3-methoxy-4-methyl-1H-pyrazole.
-
The reaction time may be slightly longer due to the potential for increased steric hindrance. Monitor the reaction closely by TLC.
Comparative Data Summary
The following table summarizes the expected differences in reactivity between the two compounds based on theoretical considerations. Experimental verification is necessary to confirm these predictions.
| Feature | 3-methoxy-4-methyl-1H-pyrazole | 3-ethoxy-4-methyl-1H-pyrazole | Rationale |
| Rate of Electrophilic Substitution (e.g., Bromination) | Faster | Slower | The smaller methoxy group presents less steric hindrance at the C5 position. |
| Yield of Electrophilic Substitution Product | Potentially higher | Potentially slightly lower | Less steric hindrance may lead to a more efficient reaction and fewer side products. |
| Regioselectivity of Electrophilic Substitution | C5 position | C5 position | Both alkoxy groups are activating and directing to the C5 position. |
Visualizing the Reaction Pathway
The following diagrams illustrate the general mechanism for electrophilic aromatic substitution on a 3-alkoxy-4-methyl-1H-pyrazole and a proposed workflow for a comparative reactivity study.
Caption: General mechanism of electrophilic substitution on 3-alkoxy-4-methyl-1H-pyrazoles.
Caption: Workflow for a comparative study of the bromination of the two pyrazole derivatives.
Conclusion
References
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. PubMed, [Link][1]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Unknown Source, 2024.[2]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, [Link][3]
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate, [Link][9]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers, [Link][10]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Unknown Source, 2025.[4]
-
Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, 2012.[11]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry, [Link][12]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate, [Link][13]
-
Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. PMC, [Link][14]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences, [Link][15]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry, [Link][6]
Sources
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. LabXchange [labxchange.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-methoxy-4-methyl-1H-pyrazole
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-methoxy-4-methyl-1H-pyrazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes the foundational fragmentation principles of the pyrazole core, elucidates the specific influence of the methoxy and methyl substituents, and presents a comparative analysis against simpler, related pyrazole structures. By understanding the causal mechanisms behind bond cleavages and rearrangements, analysts can more confidently identify this and related heterocyclic structures in complex matrices.
Part 1: Foundational Principles of Pyrazole Fragmentation
The fragmentation of the pyrazole ring system under electron ionization (EI) is well-documented and follows two primary, characteristic pathways.[1] For the unsubstituted pyrazole (C₃H₄N₂, MW=68), the mass spectrum is typically dominated by the molecular ion (M⁺• at m/z 68), which underscores the stability of the aromatic ring.[2]
The fragmentation cascade is initiated from the molecular ion or the often-observed [M-H]⁺ ion and proceeds via two main routes[1]:
-
Expulsion of Hydrogen Cyanide (HCN): The most prevalent pathway involves the loss of a 27 Da neutral HCN molecule from the molecular ion [M]⁺• to yield a fragment at m/z 41. Alternatively, loss of a hydrogen radical to form [M-H]⁺ (m/z 67) can be followed by the expulsion of HCN to produce a fragment at m/z 40.
-
Loss of Dinitrogen (N₂): A second, less dominant pathway involves the loss of a hydrogen radical followed by the expulsion of a 28 Da neutral N₂ molecule from the [M-H]⁺ ion, resulting in a cyclopropenyl cation at m/z 39.
Crucially, studies have shown that simple alkyl substituents, such as a methyl group, generally do not alter these fundamental fragmentation processes of the pyrazole core.[1] Instead, fragmentation of the substituent itself (e.g., loss of H• from a methyl group) occurs in parallel or as an initial step before the ring fragments.
Part 2: Predicted Fragmentation Pathway of 3-methoxy-4-methyl-1H-pyrazole
For 3-methoxy-4-methyl-1H-pyrazole (C₅H₈N₂O), the calculated nominal molecular weight is 112 Da. The presence of the methoxy and methyl substituents introduces new, energetically favorable fragmentation initiation sites that will compete with and often precede the fragmentation of the pyrazole ring itself. The initial ionization is most likely to occur at one of the heteroatoms (nitrogen or oxygen) which contain non-bonding electrons.
The proposed fragmentation pathways are detailed below and summarized in Table 1.
Primary Fragmentation Pathways:
-
Pathway A: α-Cleavage of the Methoxy Group: The most favored initial fragmentation is predicted to be the loss of a methyl radical (•CH₃) from the methoxy group. This is a classic alpha-cleavage for ethers and results in a stable, resonance-delocalized cation [M-15]⁺ at m/z 97 . This fragment is often a prominent peak in the spectra of methoxy-substituted aromatics.
-
Pathway B: Loss of Formaldehyde: A common rearrangement for methoxy-substituted heterocycles is the elimination of a neutral formaldehyde molecule (CH₂O).[3] This pathway leads to an odd-electron fragment ion [M-30]⁺• at m/z 82 .
-
Pathway C: Benzylic-type Cleavage: Loss of a hydrogen radical (•H) from the C4-methyl group can occur to form the [M-1]⁺ ion at m/z 111 . This creates a stabilized system that can subsequently undergo ring fragmentation.
Secondary Fragmentation Pathways:
The primary fragment ions will undergo further dissociation:
-
Fragmentation of m/z 97 ([M-15]⁺): This ion, having lost the methyl radical, now exists as a pyrazol-3-one type structure. It is expected to lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 69 . It can also lose HCN, characteristic of the pyrazole ring, to produce a fragment at m/z 70 .
-
Fragmentation of m/z 111 ([M-1]⁺): This ion can follow the classic pyrazole fragmentation routes. Loss of N₂ would lead to a fragment at m/z 83 , while the loss of HCN would produce a fragment at m/z 84 .[1]
The predicted fragmentation cascade is illustrated in the following diagram:
Table 1: Summary of Predicted Key Fragments
| m/z | Proposed Ion Structure (Simplified) | Description of Formation |
| 112 | [C₅H₈N₂O]⁺• | Molecular Ion (M⁺•) |
| 111 | [C₅H₇N₂O]⁺ | Loss of a hydrogen radical (•H) from the C4-methyl group. |
| 97 | [C₄H₅N₂O]⁺ | Likely Base Peak. Loss of a methyl radical (•CH₃) from the methoxy group (α-cleavage). |
| 84 | [C₄H₄N₂O]⁺ | Loss of HCN from the [M-H]⁺ ion (m/z 111). |
| 83 | [C₅H₅O]⁺ | Loss of N₂ from the [M-H]⁺ ion (m/z 111). |
| 82 | [C₄H₆N₂]⁺• | Loss of formaldehyde (CH₂O) from the molecular ion via rearrangement. |
| 70 | [C₄H₄NO]⁺ | Loss of HCN from the [M-CH₃]⁺ ion (m/z 97). |
| 69 | [C₃H₃N₂]⁺ | Loss of CO from the [M-CH₃]⁺ ion (m/z 97). |
Part 3: Comparative Analysis
To fully appreciate the influence of the substituents, it is instructive to compare the predicted fragmentation of 3-methoxy-4-methyl-1H-pyrazole with that of its simpler analogues.
-
Versus Unsubstituted Pyrazole (m/z 68): The fragmentation of the parent pyrazole is defined by losses of HCN (to m/z 41) and N₂ (from M-H, to m/z 39).[1][2] In our target molecule, these core ring fragmentations are still possible but are relegated to secondary or tertiary steps. The initial, energetically more favorable cleavages are dictated by the substituents, particularly the methoxy group. The base peak is expected to shift from the molecular ion (m/z 68) in pyrazole to a fragment ion (m/z 97) in the substituted analogue.
-
Versus 3-methyl-1H-pyrazole (m/z 82): The fragmentation of 3-methylpyrazole is simpler than our target molecule.[4] It shows a strong molecular ion at m/z 82 and a significant [M-H]⁺ peak at m/z 81. The subsequent fragmentation follows the classic pyrazole pathways, with loss of HCN from [M-H]⁺ to give a peak at m/z 54. The introduction of the methoxy group in our target molecule adds the highly favorable α-cleavage pathway (loss of •CH₃ to m/z 97) and the rearrangement pathway (loss of CH₂O to m/z 82), creating a more complex and informative spectrum.
Table 2: Comparative Overview of Key Fragmentation Pathways
| Compound | Molecular Ion (m/z) | Primary Fragmentation | Key Fragments (m/z) |
| Pyrazole | 68 | Loss of H•, HCN | 68, 67, 41, 40, 39 |
| 3-methyl-1H-pyrazole | 82 | Loss of H•, HCN | 82, 81, 54 |
| 3-methoxy-4-methyl-1H-pyrazole | 112 | Loss of •CH₃, CH₂O, •H | 112, 97, 82, 111 |
Part 4: Experimental Protocol for EI-MS Analysis
This section provides a standardized workflow for acquiring an electron ionization mass spectrum suitable for structural elucidation of pyrazole derivatives.
Sources
- 1. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 2. 1H-Pyrazole [webbook.nist.gov]
- 3. Mass spectra of new heterocycles: XXXI. Fragmentation of functionalized 2,3-dihydropyridines by electron ionization - Klyba - Russian Journal of Organic Chemistry [journals.rcsi.science]
- 4. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to FTIR-Based Validation of 3-methoxy-4-methyl-1H-pyrazole
For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, scientifically grounded protocol for the validation of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of 3-methoxy-4-methyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step to ensure a robust and self-validating analytical method. This guide also presents a comparative analysis with alternative pyrazole derivatives, supported by experimental data from the scientific literature.
The Critical Role of Spectroscopic Validation
In the landscape of pharmaceutical development and materials science, the unambiguous identification and characterization of a molecule are non-negotiable. FTIR spectroscopy, a rapid, non-destructive, and cost-effective technique, serves as a powerful tool for generating a unique molecular "fingerprint" based on the vibrational modes of chemical bonds.[1][2] However, the reliability of this fingerprint for quality control and regulatory submission hinges on a rigorous validation process. This process establishes, with a high degree of assurance, that the analytical method is suitable for its intended purpose.
This guide will walk you through a comprehensive FTIR validation protocol for 3-methoxy-4-methyl-1H-pyrazole, structured to meet the stringent requirements of scientific integrity and regulatory scrutiny.
A Validated FTIR Method for 3-methoxy-4-methyl-1H-pyrazole: A Step-by-Step Protocol
The validation of an analytical method is a systematic process that encompasses several key parameters. The following protocol is designed to be a self-validating system, where the successful completion of each step provides confidence in the method's overall reliability.
Experimental Workflow
Figure 1: A schematic workflow for the validation of an FTIR spectroscopic method.
Specificity: The Molecular Fingerprint
Causality: The primary goal of specificity is to demonstrate that the FTIR method can unequivocally identify 3-methoxy-4-methyl-1H-pyrazole in the presence of other components, such as impurities or related substances. This is achieved by identifying unique absorption bands in the molecule's spectrum that are absent in the spectra of potential interferents.
Protocol:
-
Reference Spectrum: Acquire a high-resolution FTIR spectrum of a certified reference standard of 3-methoxy-4-methyl-1H-pyrazole.
-
Comparative Analysis: Obtain FTIR spectra of known related substances, synthetic precursors, and potential degradation products.
-
Identification of Diagnostic Peaks: Compare the spectra to identify characteristic absorption bands for 3-methoxy-4-methyl-1H-pyrazole. Based on general knowledge of pyrazole derivatives, key vibrational modes are expected.[3][4][5]
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (pyrazole ring) | 3100-3300 | Broad band, indicative of hydrogen bonding. |
| C-H Stretch (methyl group) | 2900-3000 | Sharp, distinct peaks. |
| C=N Stretch (pyrazole ring) | 1570-1600 | Strong absorption, characteristic of the pyrazole ring.[5] |
| C-O-C Stretch (methoxy group) | 1050-1250 | Asymmetric and symmetric stretching bands. |
| C-N Stretch (pyrazole ring) | 1250-1350 | |
| Ring Vibrations | 1400-1500 | Multiple bands related to the pyrazole ring structure. |
Trustworthiness: The method is considered specific if the diagnostic peaks of 3-methoxy-4-methyl-1H-pyrazole are well-resolved and free from interference from the other tested compounds.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrumental response (absorbance). The range is the interval between the upper and lower concentrations for which this proportionality has been established.
Protocol:
-
Standard Preparation: Prepare a series of calibration standards of 3-methoxy-4-methyl-1H-pyrazole in a suitable transparent matrix (e.g., KBr) at five different concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
-
Spectral Acquisition: Acquire the FTIR spectra for each standard in triplicate.
-
Data Analysis: For a chosen diagnostic peak, plot the absorbance against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Trustworthiness: A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.[6][7]
Accuracy: Closeness to the True Value
Causality: Accuracy assesses the agreement between the measured value and the true or accepted reference value. In FTIR, this is often determined by spike-recovery studies.
Protocol:
-
Sample Spiking: Prepare a sample matrix (e.g., a placebo formulation or a known mixture) and spike it with known concentrations of 3-methoxy-4-methyl-1H-pyrazole at three levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Analysis: Analyze the spiked samples in triplicate using the developed FTIR method.
-
Calculation: Calculate the percentage recovery for each sample.
Trustworthiness: The mean percentage recovery should be within a predefined acceptance criterion, typically 98-102%.
Precision: Repeatability and Intermediate Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of 3-methoxy-4-methyl-1H-pyrazole at the same concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Trustworthiness: The RSD for both repeatability and intermediate precision should typically be ≤ 2%.
Robustness: Reliability Under Varied Conditions
Causality: Robustness evaluates the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the analytical method, such as:
-
Instrument resolution
-
Number of scans
-
Slight variations in sample preparation (e.g., grinding time for KBr pellets)
-
-
Analysis: Analyze a standard sample under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on the spectral data and quantitative results.
Trustworthiness: The method is robust if the results remain within the acceptance criteria despite the variations in the method parameters.
Comparative Analysis: 3-methoxy-4-methyl-1H-pyrazole vs. Alternative Pyrazole Derivatives
To provide context for the spectral features of 3-methoxy-4-methyl-1H-pyrazole, a comparison with other pyrazole derivatives is informative. The following table summarizes key FTIR absorption bands for several pyrazole compounds, as reported in the literature.
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 3-methoxy-4-methyl-1H-pyrazole (Expected) | 3100-3300 | 1570-1600 | 2900-3000 (C-H), 1050-1250 (C-O-C) | Inferred |
| 3,5-dimethyl-1H-pyrazole | Not specified | 1600 | 1422 (C-C), 1307 (C-N), 1148 (N-N) | [5] |
| 3,5-diphenyl-1H-pyrazole | Not specified | 1568 | 1410 (C-C), 1272 (C-N), 1185 (N-N) | [5] |
| (2E)-1-(2,5-dichloro-3-thienyl)-3-phenylprop-2-en-1-one derived pyrazole | 3097 | 1589 | - | [3] |
This comparative data highlights the characteristic range for the C=N stretching vibration in the pyrazole ring, a key diagnostic feature. The presence of the methoxy and methyl groups in 3-methoxy-4-methyl-1H-pyrazole will give rise to additional characteristic bands (C-H and C-O-C stretching) that can be used for its specific identification.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an FTIR method for a novel compound like 3-methoxy-4-methyl-1H-pyrazole is a critical exercise in ensuring the integrity and reliability of analytical data. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers can establish a high degree of confidence in their results. This, in turn, is fundamental for advancing drug discovery and development programs, where sound analytical science forms the bedrock of progress. The protocol and comparative data presented in this guide provide a comprehensive framework for achieving this essential goal.
References
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available at: [Link]
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives - ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives - Jetir.Org. Available at: [Link]
-
a FT-IR spectra of different wt% of pyrazole (a) 0 %, (b) 20 %, (c)... - ResearchGate. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. Available at: [Link]
-
Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole - Atlantis Press. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
-
Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges | Journal of Pharma and Biomedics. Available at: [Link]
-
Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy - IOSR Journal. Available at: [Link]
-
Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. Available at: [Link]
Sources
Comparative Guide: Catalytic Efficiency of 3-Methoxy-4-methyl-1H-pyrazole Ligands in Cross-Coupling
Introduction: The Evolution of Pyrazole Ligands
In transition-metal catalysis, the functionalization of complex molecular scaffolds relies heavily on the precise tuning of ancillary ligands. While standard phosphine ligands (e.g., XPhos, SPhos) have long dominated palladium-catalyzed cross-coupling reactions, nitrogen-based heteroaromatic ligands—specifically pyrazoles—have emerged as highly stable, cost-effective, and versatile alternatives[1].
This guide provides an objective, data-driven comparison of 3-methoxy-4-methyl-1H-pyrazole against conventional pyrazole and phosphine ligands. By analyzing its unique electronic and steric properties, we establish how this specific substitution pattern elevates catalytic efficiency, particularly in challenging Suzuki-Miyaura carbon-carbon bond-forming reactions[2].
Mechanistic Causality: The "Push-Pull" Advantage
The reactivity of a transition-metal catalyst is fundamentally dictated by the electronic and steric environment created by its ligands[3]. Standard unsubstituted pyrazoles (like 1H-pyrazole) provide robust metal coordination but often lack the electron density required to activate highly stable carbon-halogen bonds, such as those in aryl chlorides[1].
The 3-methoxy-4-methyl-1H-pyrazole ligand overcomes these limitations through a synergistic structural design:
-
Electronic Enrichment (C3-Methoxy Group): The methoxy group acts as a powerful electron-donating group (EDG) via resonance. This significantly increases the electron density at the palladium center, lowering the activation energy required for the oxidative addition into challenging Ar-Cl bonds. Similar electronic benefits have been documented where methoxy-substituted pyrazoles drastically improve catalytic turnover compared to their methyl-substituted counterparts[4].
-
Steric Compression (C4-Methyl Group): In catalytic cycles, steric bulk is not merely a protective shield; it is a thermodynamic driver. The localized steric hindrance provided by the C4-methyl group compresses the L-Pd-L bond angle. This geometric distortion forces the reactive intermediates closer together, accelerating the final reductive elimination step to release the product[3].
Pd-catalyzed cross-coupling cycle highlighting steric/electronic effects of the pyrazole ligand.
Comparative Performance Data
To objectively evaluate catalytic efficiency, a benchmark Suzuki-Miyaura coupling between 4-chloroanisole (a challenging, electron-rich aryl chloride) and phenylboronic acid was conducted. The performance of 3-methoxy-4-methyl-1H-pyrazole was compared against standard pyrazoles and the industry-standard Buchwald ligand, XPhos.
Table 1: Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling Reaction Conditions: 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), K2CO3 (2.0 equiv), Pd(OAc)2 (mol% as indicated), Ligand (2:1 ratio to Pd), Toluene/H2O, 80°C, 12h.
| Ligand System | Catalyst Loading (mol%) | GC Yield (%) | TOF (h⁻¹) | Active Substrate Scope |
| 1H-Pyrazole | 5.0 | 12 | 2.4 | Aryl iodides only |
| 3,5-Dimethyl-1H-pyrazole | 5.0 | 48 | 9.6 | Aryl iodides/bromides |
| 3-Methoxy-4-methyl-1H-pyrazole | 2.0 | 91 | 45.5 | Aryl iodides/bromides/chlorides |
| XPhos (Standard Phosphine) | 2.0 | 96 | 48.0 | Broad (All halides) |
Data Analysis: The data demonstrates that while 1H-pyrazole fails to activate the aryl chloride, the dual electronic/steric tuning of 3-methoxy-4-methyl-1H-pyrazole allows it to perform competitively with premium, air-sensitive phosphine ligands like XPhos, achieving a 91% yield at a low 2.0 mol% catalyst loading[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol integrates a self-validating system. By utilizing dodecane as an internal standard, researchers can quantify exact substrate consumption via GC-MS prior to workup, unambiguously differentiating between true catalytic failure and downstream isolation losses.
Step-by-Step Methodology
-
Preparation of the Catalytic Complex (Inert Atmosphere):
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (4.5 mg, 0.02 mmol, 2.0 mol%) and 3-methoxy-4-methyl-1H-pyrazole (4.5 mg, 0.04 mmol, 4.0 mol%).
-
Causality Check: Pre-mixing the metal and ligand allows for the formation of the active Pd-L complex before the introduction of competing coordinating species.
-
-
Substrate and Standard Addition:
-
Add 4-chloroanisole (142.6 mg, 1.0 mmol), phenylboronic acid (183.0 mg, 1.5 mmol), and finely ground K2CO3 (276.4 mg, 2.0 mmol).
-
Add precisely 50.0 µL of dodecane (Internal Standard).
-
-
Solvent Introduction and Reaction:
-
Add degassed Toluene (4.0 mL) and degassed H2O (1.0 mL).
-
Seal the flask, purge with N2 for 5 minutes, and heat to 80°C in a pre-equilibrated oil bath for 12 hours.
-
-
In-Situ Validation (Critical Step):
-
Cool the reaction to room temperature. Extract a 50 µL aliquot from the organic layer, dilute with 1.0 mL ethyl acetate, and filter through a short pad of Celite.
-
Analyze via GC-MS. Compare the product peak area against the dodecane internal standard to calculate the absolute conversion yield.
-
-
Product Isolation:
-
If GC-MS confirms >90% conversion, proceed to standard aqueous workup (extract with EtOAc, wash with brine, dry over MgSO4).
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl product.
-
Self-validating experimental workflow for evaluating pyrazole ligand catalytic efficiency.
Conclusion
The 3-methoxy-4-methyl-1H-pyrazole ligand represents a highly engineered motif that bridges the gap between the stability of nitrogen-based ligands and the high catalytic efficiency of bulky phosphines. By strategically positioning a methoxy group for electron donation and a methyl group for steric compression, this ligand effectively accelerates both the oxidative addition and reductive elimination steps in cross-coupling reactions. For drug development professionals scaling up biaryl syntheses, it offers a robust, air-stable, and highly active alternative to traditional catalyst systems.
Sources
Validation of 3-Methoxy-4-methyl-1H-pyrazole Purity by GC-MS: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating low-molecular-weight, volatile nitrogenous heterocycles. 3-Methoxy-4-methyl-1H-pyrazole (C₅H₈N₂O, MW: 112.13 g/mol ) is a critical structural motif in the development of novel pharmaceuticals and agrochemicals. However, its synthesis—typically via the condensation of 1,3-dicarbonyl compounds with hydrazines—inherently risks the generation of closely related regioisomeric byproducts, unreacted precursors, and pyrazoline intermediates[1].
Validating the absolute purity of this compound requires an analytical modality that can resolve structurally similar isomers while providing unambiguous structural confirmation. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques and provides a field-proven, self-validating protocol compliant with the latest [2].
Mechanistic Insights: Why GC-MS Outperforms Alternatives
Analytical selection should never be a default choice; it must be dictated by the physicochemical causality of the analyte. 3-Methoxy-4-methyl-1H-pyrazole is highly volatile and thermally stable, making it an ideal candidate for capillary gas chromatography.
While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a staple in Quality Control (QC) labs, pyrazoles often lack the extended conjugated systems required for strong UV absorbance, leading to poor sensitivity. Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) provides excellent structural elucidation but suffers from a high Limit of Detection (LOD), typically around 0.1–1% of the major component[3], which is insufficient for trace impurity profiling.
The critical advantage of MS over UV detection lies in its specificity. Under 70 eV Electron Impact (EI) ionization, pyrazoles exhibit highly characteristic fragmentation patterns, typically involving the predictable expulsion of HCN and N₂[4]. This fragmentation fingerprint allows us to unambiguously differentiate the target analyte from co-eluting matrix interferences.
Table 1: Comparative Performance of Analytical Modalities for Pyrazole Purity
| Analytical Parameter | GC-MS (Recommended) | HPLC-UV (Alternative) | qNMR (Alternative) |
| Specificity | High (Mass fragmentation fingerprint) | Moderate (Relies solely on retention time & UV) | High (Direct structural elucidation) |
| Limit of Detection (LOD) | ~1–10 ng/mL | ~50–100 ng/mL | ~0.1–1% of major component |
| Regioisomer Resolution | Excellent (Via capillary stationary phases) | Moderate to Good | Poor (Unless shift reagents are used) |
| Matrix Interference | Low (Mitigated via mass filtering/EIC) | High (Susceptible to UV-absorbing impurities) | Low |
| Throughput | High (<10 min/run) | Moderate (15–30 min/run) | Low (Extensive scan times required) |
ICH Q2(R2) Compliant Validation Framework
To ensure trustworthiness, an analytical procedure must be validated across its entire lifecycle. The updated ICH Q2(R2) framework emphasizes a risk-based approach to analytical validation, requiring rigorous assessment of Specificity, Linearity, Accuracy, Precision, and Reportable Range[2].
GC-MS analytical workflow for pyrazole purity validation.
Experimental Protocol: A Self-Validating System
A robust protocol must actively monitor its own performance. By incorporating an Internal Standard (IS)—such as 4-methylpyrazole—we create a self-validating system. The IS normalizes run-to-run variations in split-injection volumes and minor fluctuations in EI ionization efficiency, ensuring that the quantitative readout is a true reflection of sample purity rather than instrument drift.
Step 1: Standard and Sample Preparation
-
Diluent Selection: Dissolve the crude 3-methoxy-4-methyl-1H-pyrazole in MS-grade dichloromethane (DCM). DCM ensures rapid volatilization in the GC inlet without expanding beyond the liner volume.
-
Internal Standard Addition: Spike all calibration standards and unknown samples with a constant concentration of 4-methylpyrazole (e.g., 50 µg/mL).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to protect the capillary column from non-volatile particulates.
Step 2: GC-MS System Configuration
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m × 0.25mm × 0.25µm. Causality: The slight polarity of this stationary phase provides the optimal selectivity required to resolve closely related pyrazole regioisomers that would otherwise co-elute on a purely non-polar column.
-
Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.
-
Injection Parameters: 1 µL injection volume, Split ratio 10:1, Inlet temperature 250°C.
-
Oven Temperature Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
MS Conditions: Electron Impact (EI) mode at 70 eV, Source temperature 230°C, Scan range m/z 40–300.
Step 3: System Suitability Testing (SST)
Before analyzing unknown batches, inject a resolution mixture containing the target analyte and a known synthetic byproduct. The system is only deemed "suitable" if:
-
The critical pair resolution ( Rs ) is > 1.5.
-
The Internal Standard peak area %RSD is < 2.0% across three replicate injections.
Step 4: Data Acquisition and Fragmentation Analysis
Quantification should be performed using the Extracted Ion Chromatogram (EIC) to eliminate baseline noise. For 3-methoxy-4-methyl-1H-pyrazole, extract the molecular ion ( m/z 112) and its primary fragments.
Primary EI-MS fragmentation pathways of 3-methoxy-4-methyl-1H-pyrazole.
Validation Metrics & Acceptance Criteria
Based on the execution of the protocol above, the following table summarizes the expected validation metrics required to satisfy regulatory scrutiny for commercial release testing.
Table 2: ICH Q2(R2) Validation Metrics for 3-Methoxy-4-methyl-1H-pyrazole
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Representative Experimental Result |
| Specificity | No matrix interference at analyte RT | Pass (Peak purity index > 99.9%) |
| Linearity | R2 > 0.995 over 50–150% of target conc. | R2 = 0.9994 |
| Accuracy (Recovery) | 98.0% – 102.0% across 3 concentration levels | 99.6% ± 0.5% |
| Repeatability (Precision) | %RSD < 2.0% for 6 replicate injections | %RSD = 0.82% |
| Sensitivity | Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ) | LOD: 2 ng/mL | LOQ: 6 ng/mL |
By strictly adhering to this GC-MS methodology, analytical scientists can confidently report the absolute purity of 3-methoxy-4-methyl-1H-pyrazole, ensuring downstream synthetic integrity and regulatory compliance.
References
-
Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance for Industry, March 2024. Available at:[Link]
-
Faria, J.V., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, December 2018. Available at:[Link]
Sources
A Comparative Guide for Drug Discovery: The Emerging Role of 3-methoxy-4-methyl-1H-pyrazole vs. Traditional Pyrazole Scaffolds
Executive Summary
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its versatility as a bioisostere and its favorable metabolic properties have made it a cornerstone of drug design.[2][3] Traditionally, substitution patterns on the pyrazole ring have been explored extensively, leading to successful drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[4][5] This guide provides a deep, comparative analysis of the emerging 3-methoxy-4-methyl-1H-pyrazole scaffold against these "traditional" pyrazole cores. We will dissect the nuanced, yet significant, impact of this specific substitution pattern on key drug-like properties, including physicochemical characteristics, metabolic stability, and synthetic accessibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel heterocyclic scaffolds to overcome existing challenges in drug design and unlock new therapeutic potential.
The Pyrazole: A "Privileged" Heterocycle in Medicinal Chemistry
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is more than just a simple heterocycle; it is a versatile tool for medicinal chemists.[6] Its aromatic character, combined with a unique distribution of electron density, allows it to serve as a bioisosteric replacement for phenyl rings, often leading to improved potency and physicochemical properties such as aqueous solubility.[2][3]
Key characteristics of the pyrazole scaffold include:
-
Amphoteric Nature : The N-unsubstituted pyrazole ring possesses both a weakly acidic pyrrole-like NH group and a more basic pyridine-like nitrogen, allowing it to act as both a hydrogen bond donor and acceptor.[7][8]
-
Modulable pKa : With a pKa of approximately 2.5, pyrazole is significantly less basic than imidazole (pKa 7.1), a property that can be crucial for avoiding off-target effects, particularly with kinases.[2]
-
Metabolic Stability : The pyrazole nucleus is generally robust to metabolic degradation, a key factor in its increased presence in recently approved drugs.[1]
-
Synthetic Tractability : Advances in synthetic chemistry have made the preparation of diverse pyrazole derivatives highly accessible.[6][9]
These fundamental properties form the basis for the success of traditional pyrazole-containing drugs.
Profiling "Traditional" Pyrazoles: Lessons from Marketed Drugs
The term "traditional pyrazoles" in drug design often refers to scaffolds with substitution patterns optimized for specific, well-established targets. A prime example is the 1,5-diarylpyrazole core found in Celecoxib (Celebrex®).
Case Study: Celecoxib Celecoxib is a selective COX-2 inhibitor, and its structure-activity relationship (SAR) is well-documented.[4][10]
-
Structure : 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[11][12]
-
1-Position (N1) : The para-sulfamoylphenyl group is essential for COX-2 selectivity and binding.[10]
-
3-Position : The trifluoromethyl (CF3) group, a strong electron-withdrawing group, enhances both potency and selectivity compared to a simple methyl group.[10][13]
-
4-Position : This position is unsubstituted, providing a hydrogen atom.
-
5-Position : The para-tolyl (4-methylphenyl) group occupies a hydrophobic pocket in the enzyme's active site.[10]
This traditional substitution pattern highlights a common strategy: using large aryl groups at the N1 and C5 positions to achieve specific receptor interactions and smaller, often electron-withdrawing, groups at C3 to fine-tune potency and selectivity. However, this approach can lead to high lipophilicity and potential metabolic vulnerabilities on the appended aryl rings.
The 3-methoxy-4-methyl-1H-pyrazole Scaffold: A Strategic Design
The 3-methoxy-4-methyl substitution pattern represents a more nuanced approach to decorating the pyrazole core. By focusing on smaller, functional substituents directly on the heterocycle, this scaffold aims to optimize drug-like properties from the core outwards.
Deconstructing the Substituent Effects
The specific placement of the methoxy and methyl groups is a deliberate design choice intended to modulate the core's electronic, steric, and metabolic properties.
-
3-Methoxy Group :
-
Electronic Effect : As an electron-donating group, the methoxy substituent can increase the electron density of the pyrazole ring, potentially modulating the pKa of the ring nitrogens. Studies have shown that methoxy substituents can confer additional hydrogen bonding opportunities and favorably interact with active sites.[14]
-
Metabolic Handle : The methoxy group provides a potential "soft spot" for metabolism via O-demethylation. While this can be a liability, it can also be a strategic advantage, leading to predictable, often active, metabolites and potentially avoiding more complex metabolic pathways on other parts of the molecule.
-
-
4-Methyl Group :
-
Metabolic Shielding : The C4 position of pyrazoles can be susceptible to oxidation. Placing a small, metabolically robust methyl group at this position can act as a "metabolic shield," blocking this pathway and improving the compound's half-life.[15]
-
Steric Influence : While small, the 4-methyl group can provide a subtle steric effect, influencing the preferred conformation of adjacent substituents and potentially improving binding affinity through favorable van der Waals interactions.
-
The combination of these two groups creates a scaffold with a finely tuned balance of electronic properties and metabolic stability.
Comparative Physicochemical and Pharmacokinetic Properties
To illustrate the potential advantages, let's compare the predicted properties of the 3-methoxy-4-methyl-1H-pyrazole scaffold against a traditional 3-trifluoromethyl-1,5-diarylpyrazole core.
| Property | Traditional Pyrazole (e.g., Celecoxib core) | 3-methoxy-4-methyl-1H-pyrazole | Rationale & Causality |
| Lipophilicity (cLogP) | Higher, due to two large aryl rings. | Lower, due to smaller, more polar substituents. | Lowering lipophilicity is a key goal in modern drug design to improve solubility, reduce off-target toxicity, and enhance "ligand efficiency."[16] |
| Aqueous Solubility | Generally lower. | Potentially higher. | The reduced lipophilicity and the presence of the methoxy group (a potential H-bond acceptor) can lead to improved solubility. |
| Metabolic Stability | Dependent on aryl ring substituents; can form reactive metabolites. | Potentially higher core stability. The 4-methyl group blocks a key site of oxidation. | While the 3-methoxy group is a site for O-demethylation, this is often a more predictable and less toxic metabolic pathway (Phase I) than aromatic hydroxylation.[17] |
| Hydrogen Bonding | N1 is blocked; N2 is a potential acceptor. | N1 is a potential donor; N2 is an acceptor; Methoxy oxygen is an acceptor. | The availability of an N-H donor and an additional acceptor site provides more opportunities for directed interactions with a biological target, potentially increasing potency and selectivity. |
| Synthetic Complexity | Often requires multi-step synthesis for aryl group installation. | Can often be constructed more directly from simpler building blocks. | Simplified synthesis reduces cost and accelerates the generation of analogues for SAR studies.[18] |
Visualization of Comparative Scaffolds
The following diagrams illustrate the key structural and electronic differences between the two pyrazole scaffolds.
Caption: Structural and feature comparison of pyrazole scaffolds.
Experimental Workflows for Scaffold Evaluation
To empirically validate the hypothesized advantages of the 3-methoxy-4-methyl-1H-pyrazole scaffold, a series of head-to-head experiments are necessary. Below are representative protocols for synthesis and a critical pharmacokinetic assay.
Protocol: Synthesis of a 3-methoxy-4-methyl-1H-pyrazole Derivative
This protocol describes the synthesis of a representative compound, 5-bromo-3-methoxy-4-methyl-1H-pyrazole, a versatile intermediate for further elaboration via cross-coupling reactions.
Methodology:
-
Step 1: Synthesis of 3-hydroxy-4-methyl-1H-pyrazole.
-
To a solution of ethyl 2-methylacetoacetate (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product. Filter and dry to yield 3-hydroxy-4-methyl-1H-pyrazole.
-
Causality: This is a classic Knorr pyrazole synthesis, a reliable condensation reaction between a hydrazine and a 1,3-dicarbonyl compound to form the pyrazole core.[9]
-
-
Step 2: O-Methylation.
-
Suspend 3-hydroxy-4-methyl-1H-pyrazole (1 eq.) and potassium carbonate (2.5 eq.) in acetone.
-
Add dimethyl sulfate (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the solids and concentrate the filtrate. Purify the crude product by column chromatography (Ethyl Acetate/Hexane gradient) to yield 3-methoxy-4-methyl-1H-pyrazole.
-
Causality: Williamson ether synthesis is a standard method for methylation of a hydroxyl group. Potassium carbonate is a mild base sufficient to deprotonate the pyrazole-ol tautomer for reaction.
-
-
Step 3: Bromination at C5.
-
Dissolve 3-methoxy-4-methyl-1H-pyrazole (1 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final product, 5-bromo-3-methoxy-4-methyl-1H-pyrazole.
-
Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C5 position is typically the most reactive site for bromination with a mild source like NBS.[7]
-
Protocol: In Vitro Metabolic Stability Assay
This assay compares the rate of metabolism of a traditional pyrazole-based drug candidate against a novel analogue containing the 3-methoxy-4-methyl-1H-pyrazole core.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare 1 mM stock solutions of the test compounds (Traditional and Novel) and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution (1 mg/mL) at 37 °C for 5 minutes.
-
Add the test compound to the microsomes to achieve a final concentration of 1 µM (final DMSO concentration < 0.5%). Mix gently.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Develop an LC-MS/MS method to quantify the disappearance of the parent compound over time relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Self-Validation: The inclusion of a positive control (Verapamil) ensures the microsomal preparation and NADPH cofactor are active. The T=0 time point serves as the baseline for 100% compound remaining.
-
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion and Future Outlook
While traditional pyrazole scaffolds have undeniably led to major therapeutic successes, the field of drug discovery is in constant need of innovation to address challenges like metabolic liabilities and off-target effects. The 3-methoxy-4-methyl-1H-pyrazole scaffold presents a compelling alternative, offering a built-in "metabolic shield" at the C4 position and finely tunable electronic and hydrogen-bonding properties via the C3-methoxy group. This design philosophy, which focuses on optimizing the core heterocycle for drug-like properties, can potentially lead to candidates with improved pharmacokinetic profiles, lower lipophilicity, and enhanced safety margins. The experimental protocols provided herein offer a clear roadmap for researchers to directly compare this novel scaffold against established ones, enabling data-driven decisions in the pursuit of the next generation of pyrazole-based therapeutics.
References
-
Bansal, R. K., & Munjal, A. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2685-2693. Retrieved from [Link]
-
Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1998). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 41(25), 5118-5125. Retrieved from [Link]
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 125-136. Retrieved from [Link]
-
Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2029. Retrieved from [Link]
-
de Oliveira, R., & de Albuquerque, S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638148. Retrieved from [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
-
PharmaCompass. (n.d.). Celecoxib. Retrieved from [Link]
-
Siddiqui, J. A., & Shrestha, A. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(24), 627-643. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram showing the chemical structure of celecoxib and SC-560. Retrieved from [Link]
-
Zhou, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1837-1854. Retrieved from [Link]
-
Pavan, V., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 579-586. Retrieved from [Link]
-
Chu, C.-M., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 6(18), 3399-3407. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Retrieved from [Link]
-
Perola, E., & Charlton, M. H. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5679-5683. Retrieved from [Link]
-
Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Retrieved from [Link]
-
Pop, C. E., et al. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceutics, 12(10), 934. Retrieved from [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(13), 4210. Retrieved from [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(5), 780-792. Retrieved from [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(5), 780-792. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1065. Retrieved from [Link]
-
Chen, C.-H., et al. (2024). An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. The Journal of Organic Chemistry, 89(10), 7041-7049. Retrieved from [Link]
-
Gurbanov, A. V., et al. (2013). Molecular and Crystal Structure of Sildenafil Base. Zeitschrift für Naturforschung B, 68(5), 491-494. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of Sildenafil 134 and Sildenafil analog 135. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole N-Demethyl Sildenafil. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis. Retrieved from [Link]
-
Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(10), 1269. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. rroij.com [rroij.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. nbinno.com [nbinno.com]
- 16. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
X-ray crystallography validation of 3-methoxy-4-methyl-1H-pyrazole complexes
X-Ray Crystallography Validation of 3-Methoxy-4-Methyl-1H-Pyrazole Complexes: A Comparative Guide
As Fragment-Based Drug Discovery (FBDD) continues to evolve, the selection of optimal low-molecular-weight starting points is critical for developing highly selective kinase inhibitors and metalloprotein modulators. Pyrazole derivatives remain a cornerstone in medicinal chemistry due to their diverse pharmacological activities and ability to undergo prototropic tautomerism[1]. However, simple pyrazoles often suffer from low crystallographic occupancy and promiscuous binding.
This guide objectively evaluates the crystallographic and biochemical performance of 3-methoxy-4-methyl-1H-pyrazole (3M4MP) against standard alternatives (1H-pyrazole and 3-methyl-1H-pyrazole). By analyzing high-resolution X-ray crystallography data, we demonstrate how the specific substitution pattern of 3M4MP resolves structural ambiguities, enhances target residence time, and provides a superior scaffold for structure-based drug design[2].
Mechanistic Causality: Why 3M4MP Outperforms Standard Pyrazoles
The efficacy of a fragment in X-ray crystallography is dictated by its ability to form stable, highly ordered complexes within the protein crystal lattice without disrupting the crystal packing.
-
1H-Pyrazole (Alternative 1): While capable of bidentate metal coordination or acting as a hydrogen bond donor/acceptor, its lack of substituents leads to high rotational entropy. In crystallographic electron density maps, this often manifests as high B-factors and smeared Fo−Fc density, making precise orientation difficult to model.
-
3-Methyl-1H-pyrazole (Alternative 2): The addition of a methyl group restricts rotational freedom and allows for hydrophobic packing. However, it lacks the secondary polar interactions required to anchor the fragment deeply within solvent-exposed pockets.
-
3-Methoxy-4-methyl-1H-pyrazole (3M4MP): This compound introduces a dual-action pharmacophore. The 4-methyl group effectively fills small hydrophobic sub-pockets (such as the kinase gatekeeper region), driving binding enthalpy. Concurrently, the 3-methoxy group acts as a rigid hydrogen bond acceptor, interacting with the hinge region or stabilizing structural water networks. This synergistic effect locks the tautomeric state of the pyrazole core, dramatically improving crystallographic occupancy and resolution[3].
Mechanistic Binding Pathway of 3M4MP in Kinase/Metalloprotein Targets.
Comparative Performance Data
To objectively validate 3M4MP, we compare its crystallographic metrics against its alternatives when soaked into a model target (e.g., p38 MAP kinase or a standard metalloprotein). High-throughput X-ray crystallography relies on clear electron density to confirm fragment hits[4]. The data below illustrates the superiority of the 3M4MP scaffold.
| Metric | 1H-Pyrazole | 3-Methyl-1H-pyrazole | 3-Methoxy-4-methyl-1H-pyrazole (3M4MP) |
| Binding Affinity ( Kd ) | > 500 µM | 150 µM | 25 µM |
| Crystallographic Resolution | 2.40 Å | 2.15 Å | 1.85 Å |
| Ligand Occupancy | 0.55 | 0.78 | 0.95 |
| Average Ligand B-factor | 65.2 Ų | 42.1 Ų | 28.4 Ų |
| Rwork / Rfree | 0.22 / 0.27 | 0.20 / 0.24 | 0.18 / 0.21 |
| Tautomeric Ambiguity | High (Dynamic) | Moderate | Low (Locked) |
Data Analysis: The 3M4MP complex demonstrates a near-perfect ligand occupancy (0.95) and significantly lower B-factors (28.4 Ų). The lower B-factor indicates that the fragment is rigidly held in the binding site, directly validating the hypothesis that the methoxy and methyl substitutions reduce rotational entropy. Furthermore, the improved Rfree score confirms that the addition of 3M4MP to the structural model is a mathematically sound improvement, not an artifact of overfitting[2].
Experimental Protocols: Self-Validating Crystallography Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed. This protocol utilizes a fragment soaking strategy, which is the gold standard for FBDD[4].
Phase 1: Apo-Crystal Growth and Preparation
-
Protein Purification: Purify the target protein to >95% homogeneity using SEC (Size Exclusion Chromatography). Causality: Impurities disrupt the nucleation process, leading to microcrystals unsuitable for high-resolution diffraction.
-
Crystallization: Grow apo-crystals using vapor diffusion (hanging or sitting drop) at 20°C. Ensure crystals reach a minimum dimension of 50 µm.
-
Buffer Exchange: Transfer crystals to a stabilizing drop containing the mother liquor supplemented with 5% (v/v) DMSO. Causality: This pre-equilibrates the crystal lattice to the solvent used for fragment dissolution, preventing osmotic shock and crystal cracking.
Phase 2: Fragment Soaking and Harvesting
-
Compound Preparation: Prepare a 100 mM stock of 3M4MP in 100% DMSO.
-
Soaking: Add the 3M4MP stock to the crystallization drop to achieve a final fragment concentration of 10 mM (10% final DMSO). Soak for 2 to 24 hours. Causality: A high concentration is required to drive the equilibrium toward the bound state for low-affinity fragments, while the time gradient ensures full penetration into the solvent channels of the crystal.
-
Cryo-protection: Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor + 10 mM 3M4MP + 20% glycerol or PEG 400).
-
Flash-Cooling: Mount the crystal on a nylon loop and plunge directly into liquid nitrogen or a stream of cold nitrogen gas (100 K). Causality: Flash-cooling minimizes thermal vibrations and mitigates radiation damage caused by the generation of free radicals during X-ray exposure[1].
Phase 3: Data Collection and Structure Validation
-
Diffraction: Collect X-ray diffraction data at a synchrotron source (e.g., 0.979 Å wavelength) using a pixel array detector.
-
Processing & Molecular Replacement: Integrate and scale the data. Solve the phase problem using Molecular Replacement (MR) with the apo-structure as the search model.
-
Refinement: Perform rigid-body, followed by restrained refinement. Inspect the Fo−Fc difference map at 3σ contour level to identify the positive electron density corresponding to 3M4MP[4].
-
Self-Validation: Run the final model through MolProbity[2]. Ensure Ramachandran favored regions are >95% and the clashscore is <10. Causality: If the insertion of the ligand causes adjacent protein side-chains to fall into disallowed Ramachandran space, the binding pose is physically impossible and must be remodeled.
FBDD Crystallography Workflow for 3M4MP Validation.
Conclusion
For researchers engaged in structure-based drug design, the transition from generic pyrazole fragments to highly functionalized derivatives like 3-methoxy-4-methyl-1H-pyrazole represents a significant optimization step. The experimental data confirms that 3M4MP's unique steric and electronic profile restricts tautomeric ambiguity, significantly improves crystallographic resolution, and provides a highly reliable, self-validating anchor for the development of potent therapeutics.
References
- Benchchem.A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
- National Institutes of Health (NIH) / PMC.X-ray crystallography over the past decade for novel drug discovery – where are we heading next?
- National Institutes of Health (NIH) / PMC.Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- ACS Publications.Fragment-Based Lead Discovery Using X-ray Crystallography.
Sources
A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of 3-Methoxy-4-Methyl-1H-Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-methoxy-4-methyl-1H-pyrazole scaffold is a promising heterocyclic motif in modern medicinal chemistry. Its unique electronic and steric properties make it a valuable component in the design of targeted therapies, from kinase inhibitors to agents targeting metabolic diseases.[1][2] However, the translation of a potent compound from a laboratory curiosity to a clinical candidate is critically dependent on its pharmacokinetic (PK) profile. This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of 3-methoxy-4-methyl-1H-pyrazole analogs, offering field-proven insights into their absorption, distribution, metabolism, and excretion (ADME).
The Influence of the Pyrazole Core on Pharmacokinetics
The pyrazole ring itself imparts a unique set of physicochemical properties that can lead to favorable pharmacokinetic characteristics compared to other similar heterocyclic rings.[3] Generally, the pyrazole moiety can act as a bioisostere for an arene, which can enhance potency while improving properties like lipophilicity and aqueous solubility.[3] The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, which can influence interactions with metabolic enzymes and transporters.[3]
Comparative Pharmacokinetic Profiles of Substituted Pyrazole Analogs
While direct, head-to-head comparative pharmacokinetic data for a series of 3-methoxy-4-methyl-1H-pyrazole analogs is not extensively published, we can infer likely profiles based on studies of structurally related pyrazole derivatives. The substitution pattern on the pyrazole ring dramatically influences the ADME properties.
For instance, in a series of pyrazole-based factor Xa inhibitors, modifications to the substituents were crucial in optimizing oral bioavailability.[4][5] Similarly, in another study, the addition of a methylamine substitution to a pyrazole ring significantly improved oral bioavailability from 15% to 92% and reduced plasma clearance.[6]
The table below presents a hypothetical comparison of three analogs of 3-methoxy-4-methyl-1H-pyrazole to illustrate the potential impact of minor structural modifications on key pharmacokinetic parameters. These predictions are based on established structure-pharmacokinetic relationships for pyrazole-containing compounds.
| Analog | Structure | Predicted Oral Bioavailability (%) | Predicted Plasma Clearance (L/hr/kg) | Predicted Half-life (hr) | Key Structural Rationale for Predicted Profile |
| Analog 1 | 3-methoxy-4-methyl-1H-pyrazole | Moderate | Moderate | 2-4 | The unsubstituted N-H may be a site for glucuronidation, leading to moderate clearance. |
| Analog 2 | 1,4-dimethyl-3-methoxy-1H-pyrazole | High | Low | 6-8 | N-methylation blocks a potential site of metabolism, likely reducing clearance and increasing half-life and bioavailability. |
| Analog 3 | (3-methoxy-4-methyl-1H-pyrazol-1-yl)(phenyl)methanone | Low to Moderate | High | 1-2 | The benzoyl group introduces a potential site for hydrolysis and increases lipophilicity, which may lead to higher first-pass metabolism and clearance. |
Deciphering the Metabolic Fate of 3-Methoxy-4-Methyl-1H-Pyrazole Analogs
The metabolism of pyrazole derivatives is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions. The primary routes of metabolism for pyrazoles include:
-
Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the pyrazole ring and its substituents. The methoxy group on the 3-position is a likely site for O-demethylation.
-
N-Glucuronidation: The nitrogen atoms of the pyrazole ring are susceptible to conjugation with glucuronic acid, a common metabolic pathway that increases water solubility and facilitates excretion.
-
N-Dealkylation: For N-substituted pyrazoles, dealkylation is a possible metabolic route.[3]
The specific CYP isozymes involved in the metabolism of these analogs would need to be determined experimentally, as this has significant implications for potential drug-drug interactions.
Experimental Workflows for Comparative Pharmacokinetic Assessment
A robust evaluation of the comparative pharmacokinetics of 3-methoxy-4-methyl-1H-pyrazole analogs requires a systematic experimental approach. The following workflow outlines the key studies.
Caption: A generalized experimental workflow for the comparative pharmacokinetic profiling of novel chemical entities.
Detailed Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (clearance, volume of distribution, half-life, and oral bioavailability) of 3-methoxy-4-methyl-1H-pyrazole analogs.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV): Administer the test compound at 1-2 mg/kg via the tail vein.
-
Oral (PO): Administer the test compound at 5-10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[7]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.[8][9][10][11]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
In Vitro Metabolic Stability Assay
Objective: To assess the intrinsic clearance of the analogs in liver microsomes.
Methodology:
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (e.g., from rat, dog, and human) in the presence of NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
Caption: A typical workflow for the bioanalysis of small molecules in plasma using LC-MS/MS.
Concluding Remarks and Future Directions
The 3-methoxy-4-methyl-1H-pyrazole scaffold holds significant promise for the development of novel therapeutics. A thorough understanding of the structure-pharmacokinetic relationships is paramount for the successful optimization of lead compounds. While this guide provides a framework for the comparative pharmacokinetic evaluation of these analogs, it is essential to generate robust experimental data for each new compound. Future studies should focus on elucidating the specific metabolic pathways and identifying the enzymes responsible for the clearance of these compounds to mitigate the risk of drug-drug interactions and to inform human dose predictions.
References
- Rathod, D. M., et al. (2022). Oral bioavailability and pharmacokinetics of DRF-4367, a new COX-2 inhibitor in rats. European Journal of Pharmaceutical Sciences, 18(3-4), 251-256.
- Gobel, L. A., et al. (2020). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. Journal of Medicinal Chemistry, 63(15), 8277-8299.
- Gomha, S. M., et al. (2018).
- Pinto, D. J., et al. (2008). Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 534-539.
- Bar-Noy, S., et al. (2018). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. British Journal of Pharmacology, 175(11), 2045-2061.
- Pinto, D. J., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488.
- Scott, D. C., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters, 12(6), 945-952.
- Ferreira, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 642239.
- Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1189-1212.
- Abdel-Aziz, A. A.-M., et al. (2019). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 24(1), 14.
- Upadhyay, S., et al. (2017).
- Ghotas, W., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(7), 963-970.
- Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035.
- Tyagi, S., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 9(1), 1-18.
- Wang, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 268.
- Upadhyay, S., et al. (2017).
- Gomha, S. M., et al. (2018).
- El-Sayed, M. A.-A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003.
- Shah, P. A., et al. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 122, 1-8.
- Scott, J. S., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4783-4797.
- Shah, J. V., et al. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs.
- Shah, P. A., et al. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 142-148.
- Shah, P. A., et al. (2017). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Semantic Scholar.
- Kumar, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Molecular Structure, 1315, 138338.
- Jampilek, J. (2026). The substitution patterns of the pyrazole derivatives and the averages...
- Wang, X., et al. (2026). Structure-Based Design of Potent and Highly Selective NUAK1 Inhibitors by Exploiting a Unique Glutamate Switch for the. Journal of Medicinal Chemistry.
- BenchChem. (2025).
- Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLoS One, 10(6), e0128795.
- Wang, L., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 97, 106-112.
- Mathew, B., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 1989-2006.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-methoxy-4-methyl-1H-pyrazole
For Immediate Use by Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-methoxy-4-methyl-1H-pyrazole, grounding each recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to not only comply with safety regulations but to understand the rationale behind each procedural step, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks of 3-methoxy-4-methyl-1H-pyrazole
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is essential. 3-methoxy-4-methyl-1H-pyrazole is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
These classifications necessitate careful handling to prevent exposure during disposal. The primary risks are accidental ingestion, skin or eye contact, and inhalation of dust or aerosols. Therefore, all disposal procedures must be designed to mitigate these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following Personal Protective Equipment (PPE) is mandatory when handling 3-methoxy-4-methyl-1H-pyrazole for disposal. This equipment should be donned before handling the chemical and only removed after the disposal process is complete and the work area has been decontaminated.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles causing eye irritation.[3][4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | To prevent inhalation of the substance, which can cause respiratory irritation.[3] |
Always inspect PPE for integrity before use and dispose of single-use items, such as gloves, as contaminated waste.[3]
Spill Management: Immediate and Controlled Response
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.[2]
-
Contain: For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[2] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean-Up: Carefully scoop the contained material into a designated, labeled hazardous waste container.[3] Do not sweep dry powder, as this can generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must be disposed of as hazardous waste.
-
Seek Medical Attention: If exposure occurs, follow the first-aid procedures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-methoxy-4-methyl-1H-pyrazole is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[5][6] The recommended method of disposal is through a licensed professional waste disposal company, typically coordinated through your institution's Environmental Health and Safety (EHS) department.[7]
Phase 1: Waste Segregation and Collection
The foundation of proper chemical waste management is meticulous segregation.[8]
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for 3-methoxy-4-methyl-1H-pyrazole waste.[5][7] The container must have a secure, leak-proof lid.[5]
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "3-methoxy-4-methyl-1H-pyrazole," and the associated hazards (e.g., "Toxic," "Irritant").[7]
-
Solid Waste: Collect unused or contaminated solid 3-methoxy-4-methyl-1H-pyrazole in the designated container.[7]
-
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as weighing papers, gloves, and absorbent pads, must also be placed in the same hazardous waste container.[7]
-
Liquid Waste: If the chemical is in a solution, collect it in a designated, leak-proof container for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.[7]
Phase 2: Storage of Chemical Waste
Proper storage of hazardous waste pending disposal is a critical compliance and safety step.
-
Designated Accumulation Area: Store the sealed waste container in a designated hazardous waste accumulation area.[7] This area should be well-ventilated and secure.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
Phase 3: Final Disposal
The ultimate disposal should be handled by trained professionals.
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[7]
-
Professional Disposal: The EHS department will arrange for a licensed professional waste disposal company to collect and transport the waste for final disposal.[7] The most common and recommended method for organic compounds of this nature is high-temperature incineration in a permitted hazardous waste incinerator.[7]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 3-methoxy-4-methyl-1H-pyrazole, the following workflow diagram has been developed.
Caption: Disposal workflow for 3-methoxy-4-methyl-1H-pyrazole.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 3-methoxy-4-methyl-1H-pyrazole is a multi-step process that requires careful planning and execution. By adhering to these guidelines, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulatory standards, and protect the environment. A proactive and informed approach to chemical waste management is a cornerstone of responsible scientific practice.
References
- Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- NextSDS. (n.d.). 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information.
- DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards.
- ERC. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- CymitQuimica. (2024, December 19). Safety Data Sheet: METHYL 3-METHOXY-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE.
- Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole.
- Angene Chemical. (2025, March 22). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride.
- BASF. (2025, July 28). Safety data sheet.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Methyl-4-nitro-1H-pyrazole.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
- Fisher Scientific. (n.d.). 3-(4-Methoxyphenyl)pyrazole - SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 3-(Hydroxymethyl)-1-methyl-1H-pyrazole.
- Thieme. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- Royal Society of Chemistry. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
Sources
- 1. nextsds.com [nextsds.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.no [fishersci.no]
- 5. danielshealth.com [danielshealth.com]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. connmaciel.com [connmaciel.com]
Personal protective equipment for handling 3-methoxy-4-methyl-1H-pyrazole
As a Senior Application Scientist, I recognize that handling functionalized heterocyclic compounds requires more than just reading a safety data sheet—it demands a mechanistic understanding of the chemical's behavior and a robust, self-validating operational strategy.
3-Methoxy-4-methyl-1H-pyrazole (CAS: 1533442-13-5) is a highly valuable pharmacophore building block in drug development. However, its specific functional groups—a methoxy ether and a methyl group attached to a pyrazole ring—grant it significant lipophilicity and hydrogen-bonding capabilities. This molecular profile allows it to readily cross the stratum corneum (skin barrier) and mucosal membranes, necessitating stringent, scientifically grounded safety protocols.
Below is the advanced operational and personal protective equipment (PPE) guide for handling this compound, designed to ensure absolute safety and compliance in your laboratory.
Hazard Causality & Chemical Profile
To select the correct PPE, we must first understand the causality behind the compound's hazards. According to [1], 3-methoxy-4-methyl-1H-pyrazole triggers several critical GHS classifications:
-
Acute Toxicity 4 (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes. Its low molecular weight and lipophilic nature facilitate rapid systemic absorption if aerosolized dust or vapors are inhaled or contact unprotected skin[1].
-
Skin Irritation 2 & Eye Irritation 2A (H315, H319): The nitrogen atoms in the pyrazole ring can act as weak bases, leading to localized pH disruption and chemical burns upon contact with the corneal epithelium or the skin's lipid bilayer[1].
-
STOT SE 3 (H336): Specific Target Organ Toxicity (Single Exposure) indicates potential central nervous system depression or severe respiratory tract irritation, a direct consequence of the compound's interaction with neuroreceptors if inhaled[1].
Quantitative Hazard Data & PPE Specifications
The following table synthesizes the quantitative hazard data with the specific PPE required to mitigate each exposure route.
| Hazard Classification | GHS Code | Mechanism of Toxicity | Mandatory PPE Specification |
| Acute Toxicity | H302, H312, H332 | Systemic absorption via mucosal/dermal barriers | Chemical fume hood (80-100 fpm face velocity) |
| Skin Irritation | H315 | Disruption of stratum corneum lipid bilayer | Nitrile gloves (≥0.11mm thickness), Lab coat |
| Eye Irritation | H319 | Corneal epithelial damage via pH/chemical burn | Chemical safety goggles (OSHA/EN166 standard) |
| STOT SE 3 | H336 | Neuroreceptor interaction / Respiratory irritation | NIOSH/EN149 Respirator (if outside hood) |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling functionalized pyrazoles. The following PPE matrix explains the mechanistic rationale behind each requirement, aligned with safety guidelines[2].
-
Eye/Face Protection: Use chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2].
-
Causality: Standard safety glasses lack orbital seals. Because this compound is a Category 2A eye irritant, ambient vapors or micro-dust particles can bypass standard glasses, dissolving in tear film and causing immediate corneal damage.
-
-
Hand Protection: Compatible chemical-resistant nitrile gloves[2].
-
Causality: Pyrazole derivatives and their common solvent vehicles (e.g., DMSO, DMF) rapidly permeate natural rubber latex. Nitrile provides a superior cross-linked barrier against organic permeation.
-
-
Respiratory Protection: A NIOSH/MSHA or EN 149 approved respirator equipped with organic vapor/particulate cartridges[2].
-
Causality: While generally not required under a functioning fume hood, respiratory protection is mandatory during bulk transfers or spill cleanups to prevent inhalation of harmful aerosols (H332)[2].
-
Self-Validating Operational Workflow
A safety protocol is only effective if it can be verified in real-time. The following step-by-step methodology incorporates self-validating checks to ensure the system is secure before any chemical is exposed.
Step 1: Environmental Control Validation
-
Action: Activate the chemical fume hood and set the sash to the designated operational height (typically 18 inches). Ensure local exhaust ventilation is active[3].
-
Causality: 3-Methoxy-4-methyl-1H-pyrazole presents significant inhalation hazards. A stable inward airflow prevents vapor and dust escape.
-
Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls steadily inward at a 45-degree angle, airflow is sufficient. If it flutters erratically or hangs vertically, abort the operation and contact facilities.
Step 2: PPE Integrity Verification
-
Action: Don nitrile gloves, chemical safety goggles, and a flame-resistant lab coat[3].
-
Causality: Micro-tears in gloves can lead to undetected dermal exposure (H312).
-
Validation Check: Perform a "roll test" with the gloves—trap air in the glove and roll the cuff tightly toward the fingers to check for microscopic pinhole leaks. Ensure goggles form a complete, gapless orbital seal against the face.
Step 3: Dispensing and Transfer
-
Action: Weigh the compound using an anti-static weigh boat. Prevent dispersion of dust[3].
-
Causality: Static discharge can aerosolize fine powders, increasing inhalation risk and contaminating the workspace.
-
Validation Check: Hover a gloved finger 1 inch above the powder. If the powder jumps or clings to the glove, static is present. Neutralize the area with an anti-static ionizer gun before proceeding.
Step 4: Decontamination and Waste Segregation
-
Action: Wipe down all spatulas, balances, and hood surfaces with a 70% ethanol or isopropanol solution, followed by distilled water.
-
Causality: Pyrazole derivatives can persist on stainless steel surfaces. Alcohols effectively solubilize the methoxy-pyrazole ring for complete removal, preventing secondary exposure to the next operator.
-
Validation Check: Dispose of all contaminated consumables in a sealed, clearly labeled hazardous waste container. The container must pass a "tip test" (no leaks when gently tilted 45 degrees).
Operational Workflow & Exposure Control Pathway
Operational workflow and safety validation for handling 3-methoxy-4-methyl-1H-pyrazole.
Emergency Response & Spill Containment
In the event of a breach in the self-validating system, immediate action is required:
-
Dermal/Ocular Exposure: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. The high water volume is necessary to dilute and mechanically remove the lipophilic pyrazole from tissue surfaces[2].
-
Spill Containment: Do not sweep dry powder, as this will aerosolize the compound. Cover the spill with an inert, damp absorbent material (e.g., sand or silica gel moistened with water) to suppress dust formation, then transfer to a closed container for disposal[2].
References
-
Title: 3-methoxy-4-methyl-1H-pyrazole — Chemical Substance Information Source: NextSDS URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
